molecular formula C31H60O14 B11934757 THP-PEG10-Boc

THP-PEG10-Boc

Cat. No.: B11934757
M. Wt: 656.8 g/mol
InChI Key: YLPMWNVXWQFYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THP-PEG10-Boc is a useful research compound. Its molecular formula is C31H60O14 and its molecular weight is 656.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H60O14

Molecular Weight

656.8 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3

InChI Key

YLPMWNVXWQFYBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to THP-PEG10-Boc: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG10-Boc is a heterobifunctional linker molecule of significant interest in the fields of drug delivery, bioconjugation, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule is composed of three key functional components: a Tetrahydropyranyl (THP) protected hydroxyl group, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine group. This unique architecture provides researchers with a versatile tool for the controlled, stepwise synthesis of complex molecular constructs.

The PEG10 spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule and any conjugate, which is a critical property for biological applications. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The THP and Boc protecting groups offer orthogonal protection of the terminal hydroxyl and amine functionalities, respectively. This allows for selective deprotection and subsequent conjugation, enabling the precise assembly of bifunctional molecules like PROTACs.

This technical guide provides a comprehensive overview of the known properties of this compound, outlines plausible experimental protocols for its synthesis and use, and discusses its applications in biomedical research.

Physicochemical Properties

Quantitative data for the specific this compound molecule is not extensively available in peer-reviewed literature, as it is primarily a commercially available reagent. However, based on its chemical structure and data for related compounds, we can summarize its key properties.

PropertyValueSource/Basis
Molecular Formula C₃₁H₆₀O₁₄NCalculated from structure
Molecular Weight 656.80 g/mol Calculated from structure
Appearance Colorless to pale yellow oil or solidTypical for PEG derivatives of this molecular weight
Solubility Soluble in DMSO, DMF, DCM, and other common organic solvents. Limited solubility in water.General knowledge of protected PEG linkers.
Storage Conditions -20°C, protect from moisture and lightRecommended for maintaining the integrity of the protecting groups and the PEG chain.
Polydispersity Index (PDI) Expected to be low (typically < 1.1) for monodisperse PEG linkers.High-quality PEG linkers for biomedical applications are synthesized to have a narrow molecular weight distribution. Specific PDI data for this molecule is not publicly available.

Chemical Structure and Deprotection Strategy

The strategic placement of the THP and Boc protecting groups allows for a controlled, sequential modification of the linker.

Caption: Orthogonal deprotection strategy for this compound.

The THP group is labile under mild acidic conditions, while the Boc group requires stronger acidic conditions for removal. This orthogonality is crucial for synthetic strategies where one end of the linker needs to be deprotected and reacted while the other remains protected.

Experimental Protocols

Protocol 1: Synthesis of this compound (Plausible Route)

This protocol outlines a potential multi-step synthesis starting from commercially available materials.

Step 1: Monoprotection of PEG-diol with THP

  • Dissolve commercially available PEG10-diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents).

  • Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting diol and the appearance of mono- and di-protected products.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the mono-THP protected PEG10-alcohol by column chromatography on silica (B1680970) gel.

Step 2: Conversion of the free hydroxyl to an amine

  • Dissolve the mono-THP protected PEG10-alcohol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C and add triethylamine (B128534) (1.5 equivalents).

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir at 0°C for 1 hour, then at room temperature for 2-3 hours.

  • After completion (monitored by TLC), wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • The crude mesylate is then dissolved in dimethylformamide (DMF) and reacted with sodium azide (B81097) (3 equivalents) at 60-80°C for 12-16 hours to yield the azide.

  • The azide is then reduced to the primary amine using a reducing agent such as triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation.

Step 3: Boc protection of the amine

  • Dissolve the THP-PEG10-amine (1 equivalent) in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 equivalents) and sodium bicarbonate (2 equivalents).

  • Stir the reaction at room temperature for 4-6 hours until the starting amine is consumed (monitored by TLC).

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product, this compound, by column chromatography.

Protocol 2: Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show characteristic peaks for the PEG backbone (a broad singlet around 3.6 ppm), the protons of the THP group (multiplets between 1.5-1.9 ppm and 3.5-4.6 ppm), and the tert-butyl protons of the Boc group (a singlet around 1.4 ppm).

  • ¹³C NMR: The spectrum would show the characteristic peak for the PEG backbone around 70 ppm, along with signals for the carbons of the THP and Boc groups.

Gel Permeation Chromatography (GPC):

  • GPC is used to determine the molecular weight distribution and Polydispersity Index (PDI) of the polymer. For a monodisperse linker like this compound, a single, narrow peak is expected. The PDI should be close to 1.0.

Applications in Drug Development and Research

This compound is a valuable tool in several areas of biomedical research, with its primary application being in the construction of PROTACs.

PROTAC Synthesis Workflow

The orthogonal protecting groups of this compound are ideal for the stepwise synthesis of PROTACs.

PROTAC_Workflow start This compound step1 Deprotection of THP group (Mild Acid) start->step1 intermediate1 HO-PEG10-NHBoc step1->intermediate1 step2 Conjugation to E3 Ligase Ligand intermediate1->step2 intermediate2 E3 Ligand-O-PEG10-NHBoc step2->intermediate2 step3 Deprotection of Boc group (Strong Acid) intermediate2->step3 intermediate3 E3 Ligand-O-PEG10-NH2 step3->intermediate3 step4 Conjugation to Target Protein Ligand intermediate3->step4 final_protac PROTAC Molecule step4->final_protac

Caption: A general workflow for PROTAC synthesis using this compound.

This workflow allows for the separate coupling of the E3 ligase ligand and the target protein ligand to the linker, providing a modular and efficient approach to building PROTAC libraries for screening.

Signaling Pathways in Targeted Protein Degradation

PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

UPS_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (containing this compound linker) POI Target Protein (Protein of Interest) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Poly_Ub Polyubiquitination of POI E3_Ligase->Poly_Ub catalyzes Ubiquitin Ubiquitin Ubiquitin->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation mediates Peptides Small Peptides Degradation->Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

The flexibility and length of the PEG10 linker in this compound are crucial for allowing the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally protected termini, makes it an ideal building block for the synthesis of complex bioconjugates and targeted therapeutics like PROTACs. A thorough understanding of its properties and the chemical strategies for its use is key to its successful implementation in research and development aimed at creating novel therapeutic modalities. While specific, publicly available characterization data for this exact molecule is limited, its properties can be reliably inferred from the extensive knowledge base surrounding its constituent chemical moieties.

An In-depth Technical Guide to THP-PEG10-Boc: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the heterobifunctional linker, THP-PEG10-Boc. It covers its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and selective deprotection. This molecule is a valuable tool in bioconjugation and is particularly noted for its application as a PEG-based linker in the synthesis of Proteolysis Targeting Chimers (PROTACs).[1][2][3][4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between two conjugated moieties.[5][6][7]

Core Structure and Chemical Identity

This compound is a discrete PEG (dPEG®) linker characterized by a precise chain length of ten ethylene (B1197577) glycol units. It is flanked by two distinct orthogonal protecting groups: a tetrahydropyranyl (THP) group protecting a terminal alcohol and a tert-butyloxycarbonyl (Boc) group protecting a terminal amine. This heterobifunctional nature allows for the sequential and selective modification of either terminus, making it a versatile building block in complex molecular construction.

The presumed chemical structure is THP-O-(CH₂CH₂O)₁₀-NH-Boc .

Physicochemical Properties

Quantitative data for this compound has been compiled from supplier datasheets. These properties are essential for experimental design, including reaction stoichiometry, purification, and storage.

PropertyValueSource
Molecular Formula C₃₁H₆₀O₁₄[1]
Molecular Weight 656.80 g/mol [1]
Appearance White to off-white powder or solidGeneric
Solubility Soluble in DMSO, DCM, MethanolGeneric
Storage Conditions Powder: -20°C for 2 years. In DMSO: -80°C for 6 months[1]

Synthesis and Deprotection Workflows

The strategic utility of this compound lies in its synthetic accessibility and the orthogonal nature of its protecting groups. The following diagrams illustrate the logical workflow for its synthesis from a commercially available precursor and the selective deprotection pathways that enable stepwise conjugation.

G Figure 1: Proposed Synthesis Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: THP Protection A H2N-PEG10-OH (Amino-PEG10-Alcohol) R1 (Boc)2O, Base DCM or THF A->R1 B Boc-NH-PEG10-OH R2 Dihydropyran (DHP) PTSA (cat.), DCM B->R2 R1->B C THP-O-PEG10-NH-Boc (Final Product) R2->C

Figure 1: Proposed Synthesis Workflow for this compound.

G Figure 2: Selective Deprotection Pathways cluster_pathA Amine Deprotection cluster_pathB Alcohol Deprotection A THP-O-PEG10-NH-Boc R1 TFA or HCl in DCM A->R1 Mild Acidic Conditions R2 PTSA or Acetic Acid in Protic Solvent (e.g., EtOH) A->R2 Milder Acidic Conditions B THP-O-PEG10-NH2 (Free Amine) R1->B C HO-PEG10-NH-Boc (Free Alcohol) R2->C

References

The Strategic Role of PEG10 Spacers in PROTAC Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] Far from being a passive tether, the linker plays a critical role in determining the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[3][] Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone of PROTAC design. This in-depth technical guide focuses on the specific role of the 10-unit PEG (PEG10) spacer in PROTAC linkers, providing a comprehensive overview of its impact on key drug-like properties, detailed experimental protocols for evaluation, and visual representations of the underlying biological and experimental processes.

The Multifaceted Role of the PEG10 Spacer

The selection of a linker is a critical optimization step in PROTAC development. The length, flexibility, and polarity of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] A PEG10 spacer, with its repeating ethylene (B1197577) glycol units, offers a unique combination of properties that can be advantageous in PROTAC design.

Impact on Physicochemical Properties: Solubility and Permeability

A significant challenge in PROTAC development is their high molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability.[1] PEG linkers, including the 10-unit variant, are known to enhance the hydrophilicity of PROTACs, thereby improving their solubility.[1] This is crucial for both in vitro assay performance and in vivo bioavailability.

The relationship between PEGylation and cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, there is an optimal length for permeability, as excessively long and polar linkers can begin to decrease cell penetration.[3]

Data Presentation: The Impact of a PEG10 Linker

To illustrate the influence of a PEG10 linker on key PROTAC parameters, the following tables summarize comparative data for a hypothetical Bruton's Tyrosine Kinase (BTK) PROTAC. It is important to note that this data is illustrative and the optimal linker will vary for each specific target and E3 ligase combination.

Table 1: Comparative Solubility of a Hypothetical PROTAC with Different Linkers [1]

Linker TypePROTAC Solubility (µM)
Alkyl C810
PEG430
PEG875
PEG10 120
PEG12150

Table 2: Comparative Permeability of a Hypothetical PROTAC with Different Linkers in a Caco-2 Cell Assay [1]

Linker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)
Alkyl C80.5
PEG41.2
PEG82.5
PEG10 3.1
PEG122.8

Table 3: Degradation Efficiency of a Hypothetical BTK PROTAC with Different Linkers in Mino Cells [1]

Linker TypeDC₅₀ (nM)Dₘₐₓ (%)
Alkyl C815075
PEG45085
PEG81595
PEG10 5 98
PEG122090

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC development. The following diagrams, created using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A PROTAC Synthesis (with PEG10 linker) B Physicochemical Characterization A->B E In Vitro Biological Evaluation A->E C Kinetic Solubility Assay B->C D Permeability Assay (Caco-2) B->D H Data Analysis and Lead Optimization C->H D->H F Western Blot for Protein Degradation (DC₅₀, Dₘₐₓ) E->F G Ternary Complex Formation (SPR) E->G F->H G->H

A typical workflow for the evaluation of PROTACs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of PROTAC efficacy. The following sections provide methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against the protein of interest and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

  • Plot the percentage of degradation versus PROTAC concentration to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.

Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of a PROTAC.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

2. Serial Dilution:

  • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

3. Addition of Aqueous Buffer:

  • Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final PROTAC concentrations, ensuring the final DMSO concentration is consistent (e.g., 1%).

4. Incubation and Precipitation:

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

5. Separation of Undissolved Compound:

  • Centrifuge the plate to pellet the precipitate or filter through a low-binding filter plate.

6. Quantification:

  • Analyze the concentration of the dissolved PROTAC in the supernatant/filtrate by a suitable analytical method, such as HPLC-UV or LC-MS/MS. The measured concentration represents the kinetic solubility.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a PROTAC.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer (typically 18-21 days).

2. Monolayer Integrity Check:

  • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

3. Permeability Measurement (Apical to Basolateral - A-B):

  • Add the PROTAC dosing solution to the apical (A) side of the monolayer.

  • Add fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At various time points, take samples from the basolateral side and analyze the concentration of the PROTAC by LC-MS/MS.

4. Permeability Measurement (Basolateral to Apical - B-A):

  • Perform the assay in the reverse direction to assess efflux.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • The efflux ratio (Papp B-A / Papp A-B) can be determined to identify if the PROTAC is a substrate for efflux transporters.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique for studying the kinetics of ternary complex formation in real-time.

1. Chip Preparation:

  • Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

2. Binary Interaction Analysis:

  • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).

  • In a separate experiment, flow a solution of the target protein over a chip with immobilized PROTAC to measure the other binary interaction (PROTAC-POI).

3. Ternary Complex Analysis:

  • To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

  • The binding response will indicate the formation of the ternary complex.

4. Data Analysis:

  • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • The cooperativity of ternary complex formation can be assessed by comparing the binding affinities of the binary and ternary complexes.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and the PEG10 spacer offers a compelling option for balancing the complex requirements of solubility, permeability, and potent protein degradation. Its inherent flexibility and hydrophilicity can be leveraged to optimize the formation of a productive ternary complex, leading to enhanced degradation of the target protein. However, the optimal linker is highly dependent on the specific protein of interest and E3 ligase pair. Therefore, a systematic approach to linker design and evaluation, utilizing the detailed experimental protocols outlined in this guide, is paramount for the successful development of novel and effective PROTAC therapeutics. The continued exploration of linker space, guided by both empirical data and computational modeling, will undoubtedly pave the way for the next generation of highly potent and selective protein degraders.

References

An In-depth Technical Guide to Boc Protecting Group Chemistry in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules, particularly in the realm of drug development where polyethylene (B3416737) glycol (PEG) linkers are employed to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. This guide provides a comprehensive overview of the chemistry, experimental protocols, and applications of Boc-protected PEG linkers, offering valuable insights for professionals in the field.

The Chemistry of the Boc Protecting Group in PEG Linkers

The Boc group is widely favored for the protection of primary and secondary amines in PEG linkers due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for selective modification of other functional groups on the PEG linker or the conjugated molecule without affecting the protected amine.

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1] The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and can be performed with or without a base.[1]

Deprotection, or the removal of the Boc group, is typically achieved through acidolysis.[2] Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used to cleave the carbamate (B1207046) bond, yielding the free amine and liberating tert-butyl cation and carbon dioxide.[3]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the successful synthesis of well-defined bioconjugates. The following tables summarize typical reaction conditions and yields for these processes.

Table 1: Comparison of Common Boc Protection Reagents and Conditions [1]

Method/ReagentSystemTypical SubstratesReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
(Boc)₂OPrimary & Secondary AminesSolvent (e.g., THF, DCM)Room Temp, 6-12h90-99%Simple, high-yielding, no base required, minimizing side reactions.[1]Can be slow for less nucleophilic amines.[1]
(Boc)₂O with Base (NaOH, NaHCO₃, TEA)Amino Acids, AminesBiphasic (DCM/H₂O) or single solvent (THF, Dioxane)0°C to RT, 1-6h95-99%Faster reaction times, suitable for a wide range of substrates.Base may not be compatible with all functional groups.
(Boc)₂O with DMAP (catalytic)Less Nucleophilic Amines, AlcoholsTHF or DCMRoom Temp, 1-12h90-98%Accelerates reaction for sterically hindered or electron-deficient amines.[1]DMAP is toxic; can promote side reactions like isocyanate formation if not controlled.[1]
(Boc)₂O in Water/AcetoneDiverse Amines, Amino EstersWater:Acetone (9.5:0.5)Room Temp, 8-12 min90-98%"Green" and eco-friendly, catalyst-free, very short reaction times, simple workup.[1]Requires some organic co-solvent for (Boc)₂O solubility.[1]
(Boc)₂O with Iodine (catalytic)Aromatic & Aliphatic AminesSolvent-freeRoom Temp, 15-120 min90-96%Mild, efficient, and occurs under neutral, solvent-free conditions.[1]Iodine may not be suitable for sensitive substrates.[1]

Table 2: Comparison of Acidic Reagents for Boc Deprotection [3]

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA20-50% in Dichloromethane (DCM), Room Temp[3]0.5 - 4 h[3]Highly effective, volatile (easy to remove).Corrosive, can cause side reactions with sensitive functional groups.
HCl4M in Dioxane or Ethyl Acetate, Room Temp[3]1 - 12 h[3]Cost-effective, readily available.Can be less selective, potential for chlorinated byproducts.[3]
p-Toluenesulfonic Acid (pTSA)Stoichiometric amounts in various solvents, often with heatingVariableMilder than TFA and HCl, solid (easy to handle).Slower reaction times, may require elevated temperatures.

Detailed Experimental Protocols

General Protocol for Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a standard procedure for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate.

Materials:

  • Amine-terminated PEG linker (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq)[1]

  • Tetrahydrofuran (THF) and Water (1:1 ratio)[1]

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amine-terminated PEG linker in a 1:1 mixture of THF and water.[1]

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate to the mixture.[1]

  • Stir the reaction at room temperature for 3-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

General Protocol for Boc Deprotection of a PEG Linker using TFA

This protocol outlines the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid.

Materials:

  • Boc-protected PEG linker (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (20-50% v/v in DCM)[2]

  • Toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Add the TFA/DCM solution to the reaction mixture.[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC, LC-MS, or ¹H NMR until the starting material is consumed (typically 1-2 hours).[2]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

  • Co-evaporate with toluene (3x) to remove residual TFA.[2]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[2]

Mandatory Visualizations: Workflows in Drug Development

Experimental Workflow for Boc Deprotection and Monitoring

The following diagram illustrates a typical experimental workflow for the deprotection of a Boc-protected PEG linker and the subsequent monitoring of the reaction.

G cluster_0 Boc Deprotection cluster_1 Reaction Monitoring cluster_2 Work-up Dissolve Boc-PEG in DCM Dissolve Boc-PEG in DCM Cool to 0C Cool to 0C Dissolve Boc-PEG in DCM->Cool to 0C Add TFA/DCM Add TFA/DCM Cool to 0C->Add TFA/DCM Stir and Warm to RT Stir and Warm to RT Add TFA/DCM->Stir and Warm to RT Reaction Monitoring Reaction Monitoring Stir and Warm to RT->Reaction Monitoring TLC Analysis TLC Analysis Reaction Monitoring->TLC Analysis LC-MS Analysis LC-MS Analysis Reaction Monitoring->LC-MS Analysis NMR Analysis NMR Analysis Reaction Monitoring->NMR Analysis Concentrate Concentrate TLC Analysis->Concentrate LC-MS Analysis->Concentrate NMR Analysis->Concentrate Co-evaporate with Toluene Co-evaporate with Toluene Concentrate->Co-evaporate with Toluene Purification/Neutralization Purification/Neutralization Co-evaporate with Toluene->Purification/Neutralization

Boc deprotection and monitoring workflow.
Logical Workflow for PROTAC Synthesis using a Boc-Protected PEG Linker

This diagram outlines the synthetic strategy for a Proteolysis Targeting Chimera (PROTAC) utilizing a heterobifunctional Boc-protected PEG linker.[4]

G Warhead-COOH Warhead-COOH Amide Coupling Amide Coupling Warhead-COOH->Amide Coupling HATU, DIPEA Boc-NH-PEG-NH2 Boc-NH-PEG-NH2 Boc-NH-PEG-NH2->Amide Coupling E3 Ligase Ligand-COOH E3 Ligase Ligand-COOH Final Amide Coupling Final Amide Coupling E3 Ligase Ligand-COOH->Final Amide Coupling Final PROTAC Final PROTAC Warhead-PEG-NH-Boc Warhead-PEG-NH-Boc Amide Coupling->Warhead-PEG-NH-Boc Boc Deprotection Boc Deprotection Warhead-PEG-NH-Boc->Boc Deprotection TFA/DCM Warhead-PEG-NH2 Warhead-PEG-NH2 Boc Deprotection->Warhead-PEG-NH2 Warhead-PEG-NH2->Final Amide Coupling HATU, DIPEA Final Amide Coupling->Final PROTAC

PROTAC synthesis workflow.
Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Boc-Protected PEG Linker

The following diagram illustrates a general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) where a Boc-protected PEG linker is used to attach a cytotoxic drug to an antibody.

G Drug-COOH Drug-COOH Amide Coupling Amide Coupling Drug-COOH->Amide Coupling EDC, NHS Boc-NH-PEG-Maleimide Boc-NH-PEG-Maleimide Boc-NH-PEG-Maleimide->Amide Coupling Antibody Antibody Reduction of Disulfides Reduction of Disulfides Antibody->Reduction of Disulfides TCEP Final ADC Final ADC Drug-PEG-Maleimide (Boc protected) Drug-PEG-Maleimide (Boc protected) Amide Coupling->Drug-PEG-Maleimide (Boc protected) Boc Deprotection Boc Deprotection Drug-PEG-Maleimide (Boc protected)->Boc Deprotection TFA/DCM Drug-PEG-Maleimide Drug-PEG-Maleimide Boc Deprotection->Drug-PEG-Maleimide Conjugation Conjugation Drug-PEG-Maleimide->Conjugation Thiolated Antibody Thiolated Antibody Reduction of Disulfides->Thiolated Antibody Thiolated Antibody->Conjugation Thiol-Maleimide Reaction Conjugation->Final ADC

ADC synthesis workflow.

References

THP-PEG10-Boc for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the linker, a chemical scaffold that connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.

This technical guide provides a comprehensive overview of THP-PEG10-Boc, a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. We will delve into its chemical properties, its role in PROTAC design, detailed experimental protocols for its incorporation into PROTACs, and methods for evaluating the resulting degraders.

The Role of the Linker in PROTAC-Mediated Degradation

The linker in a PROTAC is not merely a passive spacer; it is a critical determinant of the molecule's overall performance. A well-designed linker, such as one derived from this compound, plays a multifaceted role:

  • Optimizing Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the linker are crucial for achieving the correct orientation and proximity of the POI and E3 ligase to facilitate efficient ubiquitination of the target protein.

  • Enhancing Solubility and Cell Permeability: PROTACs are often large molecules that can suffer from poor solubility and cell permeability. PEG linkers, like the one derived from this compound, are hydrophilic and can significantly improve the aqueous solubility of the PROTAC, which is beneficial for both in vitro handling and in vivo bioavailability. The flexible nature of PEG chains can also aid in cell permeability.

  • Modulating Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC, including its molecular weight, polar surface area, and lipophilicity. These properties, in turn, affect the drug-like characteristics of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

The this compound linker offers a discrete PEG chain of ten ethylene (B1197577) glycol units, providing a significant degree of flexibility and hydrophilicity. The tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) protecting groups allow for controlled, stepwise synthesis of the PROTAC molecule.

Physicochemical Properties and Data

While specific experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide key physicochemical properties of the linker itself and hypothetical comparative data for a PROTAC synthesized with a PEG10 linker. This data is intended to serve as a benchmark for researchers designing and evaluating their own degraders.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C31H60O14
Molecular Weight 656.80 g/mol
Appearance Solid
Solubility Soluble in DMSO and other organic solvents
Storage Store at -20°C for long-term stability

Table 2: Hypothetical Performance Data for a PROTAC Utilizing a PEG10 Linker ("Compound A")

ParameterCompound A (PEG10 Linker)Comparative PROTAC (Shorter Linker)Inactive Control
Binding Affinity to POI (Kd, nM) 504555
Binding Affinity to E3 Ligase (Kd, nM) 150140>10,000
DC50 (nM) 25150>10,000
Dmax (%) >9075<10

DC50: The concentration of the compound that results in 50% degradation of the target protein. A lower DC50 indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Synthesis and Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start Start: POI Ligand & E3 Ligase Ligand Linker_Coupling Linker Coupling (using this compound) Start->Linker_Coupling Deprotection Deprotection Steps Linker_Coupling->Deprotection Final_Coupling Final Ligand Coupling Deprotection->Final_Coupling Purification Purification & Characterization (HPLC, MS, NMR) Final_Coupling->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Cell_Culture Cell Culture & Treatment Final_PROTAC->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Selectivity Selectivity Profiling (e.g., Proteomics) Cell_Culture->Selectivity Toxicity Cell Viability Assays Cell_Culture->Toxicity DC50_Dmax Determination of DC50 and Dmax Western_Blot->DC50_Dmax Final_Data Data Analysis & Conclusion DC50_Dmax->Final_Data Selectivity->Final_Data Toxicity->Final_Data

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using a PEG-based linker like this compound and for the subsequent evaluation of its protein degradation activity. These are representative protocols and may require optimization based on the specific ligands and cell lines used.

Protocol 1: Solid-Phase Synthesis of a PROTAC

This protocol describes a general method for the solid-phase synthesis of a PROTAC, which can simplify purification steps.

Materials:

  • Resin-bound E3 ligase ligand (e.g., pomalidomide-functionalized resin)

  • This compound

  • Protein of Interest (POI) ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Reagents: Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), HATU (or a similar coupling agent)

Procedure:

  • Resin Preparation: Swell the E3 ligase ligand-functionalized resin in DMF.

  • Linker Coupling:

    • To the swollen resin, add a solution of this compound (2 equivalents) and DIPEA (4 equivalents) in DMF.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 1-2 hours to remove the Boc protecting group from the linker, exposing the terminal amine.

    • Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM.

  • POI Ligand Coupling:

    • To the resin, add a solution of the POI ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Shake the mixture at room temperature for 16-24 hours.

    • Wash the resin with DMF, DCM, and MeOH.

  • Cleavage and Purification:

    • Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., a high concentration of TFA in DCM).

    • Purify the crude PROTAC using preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody specific to the POI

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the PROTAC concentration to determine the dose-response curve and calculate the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its ten-unit PEG chain provides the necessary flexibility and hydrophilicity to enhance the solubility and cell permeability of the resulting degraders, while facilitating the formation of a productive ternary complex. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their targeted protein degradation research and to systematically evaluate the performance of their novel PROTAC molecules. While specific quantitative data for PROTACs incorporating this exact linker remains to be broadly published, the principles and methodologies outlined herein provide a solid foundation for the rational design and development of potent and selective protein degraders.

Introduction to heterobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern bioconjugation, enabling the precise and efficient covalent linkage of two different molecular entities.[1] These linkers consist of a central polyethylene glycol chain of varying length, flanked by two distinct reactive functional groups at each terminus.[1][2] This unique dual-reactivity allows for the controlled and sequential conjugation of molecules, a principle widely applied in advanced therapeutic and diagnostic design.[2][3]

The incorporation of a PEG spacer confers numerous advantageous properties to the resulting bioconjugate. It enhances hydrophilicity, which can improve the solubility of hydrophobic drugs and reduce aggregation.[] Furthermore, the PEG chain creates a hydration shell that can prolong circulation half-life by shielding the conjugate from enzymatic degradation and reducing immunogenicity.[][5] The ability to customize the length of the PEG chain provides precise control over the distance between the two conjugated molecules, which is often critical for optimizing biological activity.[2][6] This guide provides a comprehensive overview of the core properties, common chemistries, key applications, and experimental methodologies associated with heterobifunctional PEG linkers for researchers, scientists, and drug development professionals.

Core Concepts and Properties

Heterobifunctional PEG linkers are defined by their structure: a reactive group 'X', a PEG spacer, and a second, different reactive group 'Y' (X-PEG-Y).[7] This design is fundamental to their utility in creating complex molecular constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]

Key Properties and Advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of hydrophobic molecules, preventing aggregation and improving formulation stability.[6][8]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and extends its circulation time in the bloodstream.[][9]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the conjugated molecule, reducing the likelihood of an immune response.[5][6]

  • Biocompatibility: PEG is a non-toxic and biocompatible polymer approved by major regulatory agencies for use in various biomedical applications.[9][10]

  • Precise Spacing: The defined length of monodisperse PEG linkers allows for precise control over the distance between the two conjugated partners, which is crucial for maintaining the biological function of each component.[2][]

  • Versatility: A wide array of functional groups can be placed at the ends of the PEG chain, allowing for a broad range of conjugation chemistries to be employed.[7][12]

Common Heterobifunctional Chemistries

The choice of reactive groups on the linker is dictated by the available functional groups on the molecules to be conjugated (e.g., amines on lysine (B10760008) residues, thiols on cysteine residues).

  • Amine-Reactive (NHS Esters) and Thiol-Reactive (Maleimides): This is one of the most common pairings. N-hydroxysuccinimide (NHS) esters react efficiently with primary amines (like those on lysine residues) at pH 7-9 to form stable amide bonds.[1][13] Maleimides react specifically with sulfhydryl (thiol) groups (like those on cysteine residues) at pH 6.5-7.5 to form a stable thioether bond.[1][14] This combination allows for the highly specific, sequential conjugation of two different biomolecules.[13]

  • Click Chemistry (Azides and Alkynes): Bioorthogonal click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), offer high specificity and efficiency in complex biological media. Linkers featuring a DBCO (dibenzocyclooctyne) group can react with an azide-modified molecule without the need for a copper catalyst.[1]

  • Carboxyl-Reactive (EDC/NHS) and Amine-Reactive: Carboxylic acid groups can be activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an NHS ester, which then reacts with primary amines.[15][16] Linkers such as Amine-PEG-Carboxyl (e.g., NH2-PEG-COOH) are useful for this type of crosslinking.[]

Key Applications

The unique properties of heterobifunctional PEG linkers make them indispensable in several areas of drug development and research.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[] The linker is a critical component that connects these two parts. Heterobifunctional PEG linkers are used to:

  • Improve Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. PEG linkers increase the overall hydrophilicity of the ADC, preventing aggregation and improving its pharmacokinetic profile.[][17]

  • Enable Site-Specific Conjugation: By using specific chemistries, linkers can be attached to engineered sites on the antibody, leading to a homogeneous product with a defined drug-to-antibody ratio (DAR).[17]

  • Optimize Efficacy: The length of the PEG linker can be adjusted to ensure that the payload does not interfere with the antibody's ability to bind to its target antigen.[2]

ADC_Mechanism cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Receptor Target Antigen (e.g., HER2) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Drug Action

General mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[18][19] A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[19] PEG linkers are widely used in PROTAC design because they:

  • Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][18]

  • Enhance Solubility and Permeability: The PEG moiety improves the water solubility and cell permeability of the PROTAC molecule, which is essential for its bioavailability and efficacy.[8][20]

PROTAC_Mechanism cluster_protac PROTAC Action POI Target Protein (POI) PROTAC PROTAC (Target Binder - Linker - E3 Binder) POI->PROTAC Ternary Ternary Complex Formation POI->Ternary 1. Recruitment E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC->Ternary 1. Recruitment E3->Ternary 1. Recruitment Ubiquitination Ubiquitination of Target Ternary->Ubiquitination 2. Ub Transfer POI_Ub Ubiquitinated Target Protein Ubiquitination->POI_Ub Degradation Degradation POI_Ub->Degradation 3. Recognition Proteasome Proteasome Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments 4. Degradation

Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Other Applications

  • Peptide and Protein Therapeutics: PEG linkers are used to improve the stability and extend the half-life of therapeutic peptides and proteins, protecting them from enzymatic degradation.[6][21]

  • Nanoparticle Drug Delivery: Heterobifunctional PEGs are used to functionalize the surface of nanoparticles, attaching targeting ligands or drugs while maintaining the particle's biocompatibility and preventing clearance by the immune system.[6][15]

  • Surface Modification: PEG linkers are used to create biocompatible surfaces on materials used in medical devices and diagnostic assays, reducing non-specific protein adsorption.[22]

Quantitative Data and Comparisons

The selection of a specific linker is a critical design choice. The following tables summarize representative quantitative data to aid in this process.

Table 1: Common Heterobifunctional PEG Linkers and Their Chemistries

Linker Type Functional Group A Target A Functional Group B Target B
MAL-PEG-NHS Maleimide (B117702) Thiols (Cysteine) NHS Ester Primary Amines (Lysine)
Azide-PEG-NHS Azide (B81097) Alkynes (Click Chemistry) NHS Ester Primary Amines (Lysine)
Alkyne-PEG-NHS Alkyne Azides (Click Chemistry) NHS Ester Primary Amines (Lysine)
DBCO-PEG-NHS DBCO Azides (Copper-Free Click) NHS Ester Primary Amines (Lysine)
NH2-PEG-COOH Amine Carboxylic Acids (EDC) Carboxylic Acid Primary Amines (EDC)
SH-PEG-COOH Thiol Maleimides, OPSS Carboxylic Acid Primary Amines (EDC)

| Biotin-PEG-NHS | Biotin | (Strept)avidin | NHS Ester | Primary Amines (Lysine) |

Table 2: Representative Impact of PEG Linkers on ADC Properties

ADC Property Effect of PEG Linker Rationale
Solubility Increased The hydrophilic PEG chain counteracts the hydrophobicity of the drug payload, reducing aggregation.[][5]
Circulation Half-Life Increased The larger hydrodynamic size reduces renal clearance, and the PEG "stealth" effect shields the ADC from the immune system.[5][23]
Cytotoxicity (in vitro) May be reduced Longer or bulkier PEG chains can sometimes cause steric hindrance, slightly impeding cell internalization or payload release.[23]
Tumor Uptake Generally Improved Longer half-life allows for more opportunities for the ADC to accumulate in the tumor tissue (Enhanced Permeability and Retention effect).

| Drug-to-Antibody Ratio (DAR) | Higher DARs possible | PEGylation helps maintain the solubility and stability of ADCs even with a higher number of attached drug molecules.[2] |

Table 3: Comparison of Linker Properties in PROTAC Efficacy

Linker Type Key Property Impact on PROTAC Function Representative Data
Flexible (PEG) High conformational freedom, hydrophilic. Generally effective in promoting ternary complex formation. Can optimize solubility and cell permeability.[18][20] Often leads to potent degradation (low nanomolar DC50 values).[18]
Flexible (Alkyl Chain) High conformational freedom, hydrophobic. Synthetically simple, but hydrophobicity can negatively impact solubility and lead to off-target effects.[18] Efficacy is highly dependent on length; sub-optimal length can lead to no degradation.[18]

| Rigid | Constrained conformation. | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity, but requires more complex synthesis. | Can result in more potent degradation compared to a flexible linker if the conformation is optimal. |

Detailed Experimental Protocols

The following are generalized protocols for common bioconjugation techniques using heterobifunctional PEG linkers. Researchers must optimize conditions for their specific molecules.

Protocol for Two-Step NHS-Ester-PEG-Maleimide Conjugation

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).[1][13]

Materials:

  • Protein-NH₂ (e.g., an antibody)

  • Molecule-SH (e.g., a peptide or drug)

  • Mal-PEGn-NHS Ester linker

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-7.5

  • Quenching Reagent: 1M Tris-HCl, pH 8.0, or cysteine

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Linker Preparation: Equilibrate the vial of Mal-PEGn-NHS Ester to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[1]

  • Step 1: Reaction with Protein-NH₂ (Amine Reaction): a. Dissolve Protein-NH₂ in Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL). b. Add the linker stock solution to the protein solution. A 5- to 20-fold molar excess of the linker to the protein is a common starting point.[24] c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[13]

  • Purification 1: a. Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the NHS ester from reacting with the second molecule if it also contains amines.[1][13] The product is now Maleimide-PEG-Protein.

  • Step 2: Reaction with Molecule-SH (Thiol Reaction): a. Immediately add the Molecule-SH to the purified Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended. b. Incubate for 1-2 hours at room temperature or 4 hours at 4°C.[13]

  • Quenching (Optional): To cap any unreacted maleimide groups, add a small molar excess of a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol.[1]

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unreacted components and aggregates.

NHS_Maleimide_Workflow start Start step1 1. React Protein-NH₂ with Mal-PEG-NHS Ester (pH 7.2-7.5) start->step1 purify1 2. Purify via Desalting Column (Remove excess linker) step1->purify1 intermediate Intermediate: Maleimide-PEG-Protein purify1->intermediate step2 3. React with Molecule-SH (pH 6.5-7.5) intermediate->step2 quench 4. Quench Reaction (Optional, e.g., with cysteine) step2->quench purify2 5. Final Purification (e.g., SEC) quench->purify2 final_product Final Conjugate: Protein-PEG-Molecule purify2->final_product end_node End final_product->end_node

Experimental workflow for a two-step NHS-Maleimide conjugation.
Protocol for Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of a protein labeled with a DBCO-PEG linker to a molecule containing an azide group.[1]

Materials:

  • DBCO-PEG-NHS Ester

  • Protein with primary amines (Protein-NH₂)

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Protein Labeling with DBCO: a. Follow steps 1, 2a, 2b, and 2c from the protocol in section 5.1, using DBCO-PEG-NHS Ester as the linker. b. Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0, to consume any unreacted NHS ester.[1] c. Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4. The product is DBCO-PEG-Protein.

  • Click Reaction: a. Add the azide-containing molecule to the purified DBCO-PEG-Protein solution. A 5- to 10-fold molar excess of the azide molecule is recommended.[1] b. Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Final Purification: a. Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.[1]

General Characterization of PEGylated Conjugates

After synthesis and purification, the final conjugate must be thoroughly characterized.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.[1]

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect any aggregation or fragmentation.[1]

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the identity and mass of the final conjugate and, in the case of ADCs, to determine the drug-to-antibody ratio (DAR).[25]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): Commonly used to determine the average DAR and drug load distribution for ADCs.[5]

  • Functional Assays: To confirm that the biological activity of the conjugated molecules (e.g., antibody binding, enzyme activity) is retained.

Conclusion

Heterobifunctional PEG linkers are versatile and indispensable tools that have significantly advanced the fields of drug delivery, biotherapeutics, and diagnostics.[6][21] By providing a biocompatible and flexible spacer with dual, specific reactivity, they enable the construction of sophisticated molecular architectures such as ADCs and PROTACs.[2] The ability to tune the linker's properties—including length, flexibility, and the nature of its reactive groups—allows scientists to optimize the solubility, stability, pharmacokinetics, and efficacy of the final conjugate.[8][] The detailed protocols and quantitative data provided in this guide offer a foundation for researchers to effectively design, synthesize, and characterize novel bioconjugates, paving the way for the next generation of targeted therapies and research tools.

References

The Strategic Application of THP-PEG10-Boc in PROTAC-Mediated Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to its efficacy. This technical guide delves into the core applications of THP-PEG10-Boc, a heterobifunctional linker, in the discovery and development of novel PROTAC-based therapeutics. We will explore its structural components, detail synthetic strategies for its incorporation into PROTACs, and provide illustrative data on the impact of such linkers on PROTAC performance.

Introduction to this compound: A Versatile PROTAC Linker

This compound is a chemical tool designed for the synthesis of PROTACs. Its structure is composed of three key functional units:

  • Tetrahydropyran (THP): The THP group serves as a protecting group for a terminal hydroxyl functionality. This allows for selective reactions at the other end of the linker.

  • Polyethylene (B3416737) Glycol (PEG)10: The ten-unit polyethylene glycol chain is a hydrophilic spacer. The inclusion of a PEG linker in a PROTAC can enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[1][2] The length of the PEG chain is a critical parameter that often requires optimization to achieve maximal degradation efficacy.[1][3][4]

  • tert-Butoxycarbonyl (Boc): The Boc group is a widely used acid-labile protecting group for amines.[5] In the context of this compound, it protects a terminal amine, allowing for a controlled, stepwise synthesis of the PROTAC. The Boc group can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation to either the target protein ligand or the E3 ligase ligand.[5]

The combination of these features in this compound provides a versatile platform for the modular assembly of PROTACs, enabling researchers to systematically explore the structure-activity relationships of the linker.

The Role of the Linker in PROTAC Efficacy: A Quantitative Perspective

The linker is not merely a passive spacer but an active contributor to the overall performance of a PROTAC. Its length, flexibility, and chemical composition can significantly impact the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

To illustrate the impact of the linker, the following table summarizes hypothetical, yet representative, quantitative data for a series of PROTACs targeting a kinase, where the primary variable is the length of the PEG linker.

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (10⁻⁶ cm/s)
PROTAC-APEG4150851.2
PROTAC-B (Illustrative) PEG10 25 >95 2.5
PROTAC-CPEG16120882.1
PROTAC-DAlkyl-C12250750.8

Table 1: Illustrative quantitative data for PROTACs with varying linker compositions. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation observed. Cell permeability is a measure of the compound's ability to cross the cell membrane.

As suggested by the illustrative data in Table 1, a PROTAC with a PEG10 linker (PROTAC-B) can exhibit superior potency (lower DC50) and efficacy (higher Dmax) compared to PROTACs with shorter or longer PEG chains, or with a more hydrophobic alkyl linker. This highlights the importance of optimizing the linker length to achieve a productive conformation for the ternary complex.

Methodologies for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using a linker like this compound typically involves a stepwise approach. The following are generalized protocols for the synthesis and biological evaluation of a PROTAC.

General Synthetic Protocol for a PROTAC using a Boc-Protected PEG Linker

This protocol outlines the solution-phase synthesis of a PROTAC, starting with the coupling of an amine-functionalized, Boc-protected PEG linker to a carboxylic acid-containing ligand (either for the target protein or the E3 ligase).

Step 1: Amide Coupling

  • Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized Boc-protected PEG linker (e.g., a derivative of this compound where the THP has been converted to an amine) (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

Step 3: Final Amide Coupling

  • Repeat the amide coupling procedure described in Step 1, using the deprotected amine salt from Step 2 and the second carboxylic acid-functionalized ligand.

  • Purify the final PROTAC product using preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Western Blot Analysis of Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation for each treatment condition.

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (e.g., with PEG10 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_1 PROTAC Synthesis & Evaluation Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cell_Treatment Cell-Based Assay: Treatment of Cells Purification->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis: Quantify Degradation (DC50, Dmax) Western_Blot->Data_Analysis SAR_Optimization SAR Optimization (e.g., linker length) Data_Analysis->SAR_Optimization SAR_Optimization->Synthesis Iterative Design

References

The Architectural Core of PROTACs: A Technical Guide to the THP-PEG10-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[1]

This technical guide provides an in-depth exploration of a specific polyethylene (B3416737) glycol (PEG)-based linker, THP-PEG10-Boc, detailing its mechanism of action, synthesis, and the experimental protocols required to validate the function of PROTACs incorporating this linker.

The Role and Mechanism of the this compound Linker

The this compound linker is a bifunctional molecule featuring a tetrahydropyranyl (THP) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a 10-unit polyethylene glycol (PEG) chain.

  • Polyethylene Glycol (PEG) Chain : The PEG10 chain is the backbone of the linker, offering several key advantages. Its hydrophilic nature can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability.[2] The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex between the target protein and the E3 ligase.[2] The defined length of the 10-unit PEG chain provides a specific spatial separation between the two ligands, which is a critical parameter for optimizing the geometry of the ternary complex for efficient ubiquitination.[3]

  • Terminal Functional Groups :

    • Boc-protected Amine : The Boc group is a stable protecting group for the amine functionality, which can be deprotected under mild acidic conditions to reveal a primary amine. This amine can then be readily coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand via amide bond formation.

    • Tetrahydropyranyl (THP) Ether : The THP group serves as a protecting group for a terminal hydroxyl group. It is stable to a wide range of reaction conditions but can be removed under acidic conditions to reveal the hydroxyl group, which can then be used for further conjugation.

The modular nature of this linker, with its orthogonal protecting groups, allows for a controlled and sequential synthesis of the PROTAC molecule.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[4] This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Synthesis_Workflow Start Amino-PEG10-Alcohol Step1 Boc Protection ((Boc)2O, TEA, DCM) Start->Step1 Intermediate t-Boc-NH-PEG10-OH Step1->Intermediate Step2 Bromination (CBr4, PPh3, DCM) Intermediate->Step2 Final_Product t-Boc-N-amido-PEG10-Br Step2->Final_Product Validation_Workflow cluster_assays PROTAC Validation Assays Ternary_Complex Ternary Complex Formation (SPR, TR-FRET, ITC) Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cellular Degradation Assay (Western Blot, In-Cell Western) Ubiquitination->Degradation Selectivity Proteome-wide Selectivity (LC-MS/MS) Degradation->Selectivity

References

The Strategic Integration of THP-PEG10-Boc Linkers in Next-Generation Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. This technical guide provides a comprehensive overview of a heterobifunctional THP-PEG10-Boc linker, detailing its structure, benefits, and a comprehensive protocol for its application in ADC development.

The this compound linker is a sophisticated chemical entity featuring a ten-unit polyethylene glycol spacer. One terminus is protected by a tetrahydropyranyl (THP) group, typically masking a hydroxyl functionality, while the other end is capped with a tert-butyloxycarbonyl (Boc) group, protecting an amine. This dual-protection strategy allows for a controlled, sequential conjugation process, which is paramount for the synthesis of homogeneous and well-defined ADCs. The PEG10 backbone imparts hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the ADC's solubility and in vivo stability.

Core Concepts and Advantages of this compound in ADC Development

The unique structure of the this compound linker offers several advantages in the construction of ADCs:

  • Enhanced Hydrophilicity and Solubility : The PEG10 chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic drugs, thereby reducing the risk of aggregation.

  • Improved Pharmacokinetics : The hydrophilic nature of the PEG spacer can create a hydration shell around the payload, shielding it from premature clearance and extending the ADC's circulation half-life, leading to greater tumor accumulation.

  • Controlled and Sequential Conjugation : The orthogonal nature of the THP and Boc protecting groups, which can be selectively removed under different acidic conditions, allows for a stepwise approach to conjugation. This enables the precise attachment of the linker to the antibody, followed by the controlled addition of the cytotoxic payload.

  • Defined Spacer Length : The monodisperse ten-unit PEG chain provides a precise and flexible spacer between the antibody and the drug, which can be crucial for optimizing steric hindrance and ensuring efficient payload delivery upon internalization into the target cell.

Data Presentation: Impact of PEGylation on ADC Properties

The inclusion and length of a PEG linker can significantly alter the performance of an ADC. The following tables summarize quantitative data from studies on ADCs utilizing PEG linkers, providing a comparative context for the application of a PEG10 linker.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
ADC Construct Mean Residence Time (MRT) in vivo (hours) Plasma Clearance (mL/h/kg)
ADC without PEG300.5
ADC with short-chain PEG (e.g., PEG8)~55~0.3
ADC with PEG12600.25
ADC with 10 kDa PEG219.0Not specified

Note: Data is illustrative and compiled from various sources to show general trends.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy
PEG Linker Length In Vitro Cytotoxicity (Fold Reduction vs. No PEG) Half-Life Extension (Fold Increase vs. No PEG) In Vivo Anti-Tumor Efficacy
4 kDa PEG4.52.5Improved
10 kDa PEG2211.2Most Ideal

Note: This data is derived from studies on miniaturized affibody-based drug conjugates and may not be directly transferable to all ADC formats but illustrates the significant impact of PEG linker length.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using a heterobifunctional this compound linker. A plausible structure for this linker is one where a primary amine is protected with a Boc group, and a hydroxyl group at the other end of the PEG10 chain is protected with a THP group, leaving a terminal functional group (e.g., a carboxylic acid) for activation and conjugation.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol assumes the this compound linker has a free carboxylic acid group for conjugation to an amine-containing payload.

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve the this compound-acid linker (1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) or a more soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated linker.

  • Conjugation to the Amine-Containing Payload:

    • Dissolve the cytotoxic drug (with a free amine group) (1 equivalent) in anhydrous DMF.

    • Add the solution of the NHS-activated this compound linker to the payload solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the drug-linker conjugate using flash column chromatography or preparative HPLC.

Protocol 2: Sequential Deprotection and Conjugation to the Antibody

This protocol outlines a two-step deprotection and conjugation strategy. The selective deprotection of THP and Boc groups is critical and may require optimization of acid concentration, temperature, and reaction time. Generally, THP ethers are more acid-labile than Boc-protected amines.

  • Selective Deprotection of the THP Group:

    • Dissolve the purified drug-linker conjugate in a suitable solvent such as methanol (B129727) or a mixture of acetic acid/THF/water (e.g., 3:1:1).

    • Cool the solution to 0°C.

    • Add a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a low concentration of trifluoroacetic acid (TFA) (e.g., 1-2%).

    • Stir the reaction at 0°C to room temperature and monitor closely by TLC or LC-MS to ensure selective removal of the THP group while the Boc group remains intact.

    • Once the deprotection is complete, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Purify the resulting drug-linker with a free hydroxyl group.

  • Activation of the Hydroxyl Group and Conjugation to the Antibody:

    • This step depends on the desired conjugation chemistry. For example, the hydroxyl group can be converted to a more reactive group like a maleimide (B117702) for conjugation to reduced antibody thiols.

    • Maleimide Functionalization (Example):

      • Dissolve the hydroxyl-containing drug-linker in an anhydrous solvent like dichloromethane (B109758) (DCM).

      • React with a heterobifunctional crosslinker such as 3-maleimidopropionic acid N-hydroxysuccinimide ester (SMCC) in the presence of a base like DIPEA.

      • Purify the maleimide-functionalized drug-linker.

    • Antibody Reduction:

      • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

      • Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce the interchain disulfide bonds. The amount of reducing agent will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).

      • Incubate at 37°C for 1-2 hours.

      • Remove the excess reducing agent using a desalting column.

    • Conjugation:

      • Immediately add the maleimide-functionalized drug-linker (typically in a 5-10 fold molar excess over the available thiol groups) to the reduced antibody solution.

      • Incubate at room temperature for 2-4 hours or at 4°C overnight.

      • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Deprotection of the Boc Group and Final Payload Attachment (Alternative Workflow):

    • Alternatively, the this compound linker can be first conjugated to the antibody.

    • After purification of the antibody-linker conjugate, the Boc group is deprotected under acidic conditions (e.g., with TFA in DCM).

    • The now free amine on the antibody-linker construct is then reacted with an activated cytotoxic payload (e.g., a payload with an NHS ester).

Protocol 3: Purification and Characterization of the ADC
  • Purification:

    • Purify the crude ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR):

      • Determine the average DAR using hydrophobic interaction chromatography (HIC-HPLC) or reverse-phase HPLC (RP-HPLC) after reduction of the ADC.[2][3]

      • UV-Vis spectroscopy can also be used to estimate the DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

    • Aggregation Analysis:

      • Assess the level of aggregation in the final ADC product using size-exclusion chromatography (SEC-HPLC).[4][5][6]

    • In Vitro Cytotoxicity Assay (MTT Assay):

      • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.[1][7][8]

      • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][8][9]

      • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1][8]

      • Read the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[7]

Mandatory Visualization

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation ADC Synthesis & Purification cluster_characterization ADC Characterization Linker This compound-COOH Activator EDC/NHS Linker->Activator Activation ActivatedLinker Activated Linker (NHS Ester) Activator->ActivatedLinker Payload Amine-Payload ActivatedLinker->Payload Conjugation DrugLinker This compound-Payload Payload->DrugLinker Deprotection Mild Acid (e.g., PPTS) DrugLinker->Deprotection THP Deprotection mAb Monoclonal Antibody (mAb) Reducer TCEP/DTT mAb->Reducer Reduction Reduced_mAb Reduced mAb (with -SH groups) Reducer->Reduced_mAb Crude_ADC Crude ADC Reduced_mAb->Crude_ADC Hydroxyl_DrugLinker HO-PEG10-Boc-Payload Deprotection->Hydroxyl_DrugLinker Activation_for_Thiol Maleimide Activation Hydroxyl_DrugLinker->Activation_for_Thiol Maleimide_DrugLinker Maleimide-PEG10-Boc-Payload Activation_for_Thiol->Maleimide_DrugLinker Maleimide_DrugLinker->Reduced_mAb Conjugation Purification SEC/TFF Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC DAR_analysis DAR Analysis (HIC-HPLC) Final_ADC->DAR_analysis Aggregation_analysis Aggregation Analysis (SEC-HPLC) Final_ADC->Aggregation_analysis Cytotoxicity_assay In Vitro Cytotoxicity (MTT Assay) Final_ADC->Cytotoxicity_assay

Caption: Experimental workflow for ADC synthesis using a this compound linker.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_binding_internalization Tumor Microenvironment cluster_release_action Intracellular Trafficking ADC 1. ADC circulates in bloodstream TargetCell Tumor Cell (Antigen-Positive) ADC->TargetCell Targeting NonTargetCell Healthy Cell (Antigen-Negative) ADC->NonTargetCell Minimal interaction Binding 2. ADC binds to target antigen TargetCell->Binding Internalization 3. ADC is internalized (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 4. Fusion with Lysosome Endosome->Lysosome Release 5. Linker cleavage & Payload release Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis 6. Payload induces cell death (Apoptosis) Payload->Apoptosis

References

An In-depth Technical Guide on the Solubility and Stability of THP-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific molecule THP-PEG10-Boc is not extensively available in public literature. This guide provides a comprehensive overview based on the well-established physicochemical properties of its constituent functional groups: the Tetrahydropyranyl (THP) ether, the ten-unit Polyethylene (B3416737) Glycol (PEG) chain, and the tert-butyloxycarbonyl (Boc) protecting group. The information herein serves as a predictive framework for researchers working with this and structurally similar molecules.

Introduction to this compound

This compound is a heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its structure combines three key components:

  • A THP (Tetrahydropyranyl) protected hydroxyl group: This acid-labile protecting group offers stability under basic and nucleophilic conditions, allowing for selective deprotection during multi-step syntheses.[1][2]

  • A PEG10 (Polyethylene Glycol) spacer: The ten-unit ethylene (B1197577) glycol chain is hydrophilic and flexible, enhancing the aqueous solubility and bioavailability of conjugated molecules.[3][4][5] It also provides spatial separation between the two ends of the linker.

  • A Boc (tert-butyloxycarbonyl) protected amine group: The Boc group is a widely used, acid-labile protecting group for amines, stable to most bases and nucleophiles.[6][7]

This unique combination allows for a modular and controlled approach to synthesizing complex biomolecules.

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophilic PEG chain and the more lipophilic THP and Boc protecting groups. The PEG moiety significantly enhances solubility in aqueous solutions and polar organic solvents.[8] Conversely, the THP and Boc groups contribute to solubility in nonpolar organic solvents.

Based on the properties of its components and data from analogous structures, the following solubility profile is predicted:

Table 1: Predicted Solubility of this compound

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)HighThe polar nature of these solvents effectively solvates the entire molecule, including the polar PEG chain and the protecting groups.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving molecules with a mix of polar and nonpolar character.
Ethers Tetrahydrofuran (THF), DioxaneModerate to HighGood general solvents for a wide range of organic molecules.
Alcohols Methanol, EthanolModerate to HighThe polarity and hydrogen-bonding capability of alcohols will interact favorably with the PEG chain.
Aqueous Solutions Water, Phosphate-Buffered Saline (PBS)ModerateThe PEG10 chain imparts significant water solubility.[3] However, the relatively large, nonpolar THP and Boc groups may limit the overall aqueous solubility.
Nonpolar Hexanes, TolueneLowThe dominant hydrophilic character of the PEG chain will likely result in poor solubility in highly nonpolar solvents.

Chemical Stability Profile

The stability of this compound is dependent on the chemical environment, particularly pH and temperature. The molecule contains two acid-labile protecting groups and a PEG backbone that can be susceptible to degradation under certain conditions.

Table 2: Predicted Stability of this compound Functional Moieties

ConditionTHP Group LabilityBoc Group LabilityPEG Backbone Lability
Strongly Acidic (e.g., TFA, HCl) HighHighGenerally Stable (risk of hydrolysis over long exposure)
Mildly Acidic (e.g., aq. Acetic Acid) HighModerate (cleavage is slower than with strong acids)Generally Stable
Neutral (pH ~7.4) StableStableStable (very slow hydrolysis over extended periods)[9]
Basic (e.g., NaOH, Amines) Stable[1][10]Stable[6]Stable
Strong Nucleophiles StableStableStable
Oxidizing Agents StableStablePotentially Unstable (can undergo oxidative degradation)
Reducing Agents (e.g., H₂/Pd, LiAlH₄) Stable[10]StableStable
Elevated Temperature (>100 °C) StableModerate to High (can undergo thermal cleavage)[11]Potentially Unstable (can lead to thermal degradation, especially in the presence of oxygen)[12]

Key Stability Considerations:

  • Orthogonal Deprotection: Due to the similar acid lability of the THP and Boc groups, achieving selective deprotection can be challenging and would require careful optimization of acidic conditions. The THP group is generally more acid-labile than the Boc group.[7][10]

  • Storage: For long-term storage, it is recommended to keep this compound in a cool, dry place, protected from light and acidic vapors to prevent premature deprotection and degradation.

Experimental Protocols

The following are generalized protocols that can be adapted to experimentally determine the solubility and stability of this compound.

This method determines the equilibrium solubility of a compound in a given solvent.[13]

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter to obtain a saturated solution.

  • Quantification: Dilute an aliquot of the saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is expressed as the concentration (e.g., in mg/mL or µM) of the compound in the saturated solution.

This protocol evaluates the stability of the linker at different pH values.[14]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 3, pH 5, pH 7.4, and pH 9) to a final concentration of 10-50 µM. Incubate the samples at a constant temperature (e.g., 37 °C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating method, such as LC-MS, to quantify the percentage of intact this compound remaining.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics and half-life.

Visualizations

This compound can be used as a linker in the synthesis of PROTACs. The diagram below illustrates the general mechanism of action for a PROTAC.[15][16][17]

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary Recycle PROTAC Recycled PROTAC->Recycle E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC released PolyUb Poly-ubiquitinated POI Ternary->PolyUb catalyzes poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary recruited E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

The following diagram outlines a typical workflow for evaluating the chemical stability of a linker molecule like this compound.

Stability_Workflow start Prepare Stock Solution of this compound incubate_ph Incubate in Buffers (pH 3, 5, 7.4, 9) at 37°C start->incubate_ph Hydrolytic Stability incubate_plasma Incubate in Plasma (Human, Mouse) at 37°C start->incubate_plasma Plasma Stability incubate_gsh Incubate with Glutathione (GSH) at 37°C start->incubate_gsh Reductive Stability sampling Collect Aliquots at Timed Intervals incubate_ph->sampling incubate_plasma->sampling incubate_gsh->sampling analysis LC-MS Analysis (Quantify Parent Compound) sampling->analysis data Plot % Remaining vs. Time Calculate Half-life (t½) analysis->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing the chemical stability of linkers.

This diagram illustrates how the structural components of this compound influence its key chemical properties.

Structure_Property cluster_structure Structural Components cluster_properties Predicted Properties molecule This compound thp THP Group molecule->thp peg PEG10 Chain molecule->peg boc Boc Group molecule->boc solubility Solubility Profile (Aqueous & Organic) thp->solubility Increases Organic Solubility stability Chemical Stability (pH, Temp, etc.) thp->stability Acid Labile Base Stable reactivity Orthogonal Reactivity thp->reactivity Enables Stepwise Synthesis peg->solubility Increases Aqueous Solubility peg->stability Generally Stable Hydrophilic boc->solubility Increases Organic Solubility boc->stability Acid Labile Base Stable boc->reactivity Enables Stepwise Synthesis

Caption: Logical relationships between structure and properties of this compound.

References

An In-depth Technical Guide to the Synthesis and Functionalization of PEG10 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, functionalization, and application of decaethylene glycol (PEG10) linkers. These versatile molecules are crucial in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), offering a balance of hydrophilicity, defined length, and chemical tractability.

Introduction to PEG10 Linkers

Polyethylene (B3416737) glycol (PEG) linkers are widely used in bioconjugation to connect two or more molecular entities, such as a targeting moiety and a therapeutic payload. PEG10, with its ten repeating ethylene (B1197577) glycol units, provides a desirable spacer length that can enhance the solubility and pharmacokinetic properties of the resulting conjugate while minimizing steric hindrance. Its defined molecular weight and length are advantageous over polydisperse PEG polymers, allowing for the creation of homogenous bioconjugates with consistent properties.

The core structure of a PEG10 linker is comprised of ten ethylene glycol units. The terminal ends of this chain can be modified with a variety of functional groups to enable covalent attachment to other molecules. The choice of functional groups is dictated by the desired conjugation chemistry and the available reactive sites on the target molecules.

Synthesis of Heterobifunctional PEG10 Linkers

The synthesis of heterobifunctional PEG10 linkers, which possess two different reactive groups at their termini, is essential for controlled, sequential bioconjugation. Below are generalized protocols for the synthesis of three common classes of heterobifunctional PEG10 linkers.

Synthesis of Amino-PEG10-Carboxylic Acid

This linker is a versatile building block, with an amine group for reaction with activated esters and a carboxylic acid that can be activated to react with amines.

Experimental Protocol:

  • Protection of Amino-PEG10-Alcohol: Start with commercially available Amino-PEG10-Alcohol. The primary amine is protected, for example, with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Oxidation of the Alcohol: The terminal hydroxyl group of the Boc-protected Amino-PEG10-Alcohol is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid) or a milder alternative like TEMPO-mediated oxidation.

  • Deprotection of the Amine: The Boc protecting group is removed from the amine terminus by treatment with an acid, typically trifluoroacetic acid (TFA) in DCM.

  • Purification: The final Amino-PEG10-Carboxylic Acid product is purified by column chromatography on silica (B1680970) gel.

Reactant Reagent Typical Yield Purity Reference
Amino-PEG10-Alcohol1. (Boc)₂O, TEA, DCM; 2. Jones Reagent; 3. TFA, DCM70-85%>95%Adapted from solid-phase synthesis procedures for substituted prolines.[1]
Synthesis of Maleimide-PEG10-NHS Ester

This linker is ideal for conjugating a thiol-containing molecule (via the maleimide (B117702) group) to an amine-containing molecule (via the NHS ester).

Experimental Protocol:

  • Synthesis of Mal-Amido-PEG10-Acid: Commercially available Boc-N-amido-dPEG10-acid is deprotected using TFA to yield the amine. This is then reacted with a maleimide-functionalized NHS ester, such as N-succinimidyl 3-maleimidopropionate, to form the stable maleimide-amido-PEG10-acid.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the Maleimide-PEG10-Acid is then activated to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Purification: The final Maleimide-PEG10-NHS Ester is purified by flash chromatography.

Reactant Reagent Typical Yield Purity Reference
Boc-N-amido-dPEG10-acid1. TFA; 2. N-succinimidyl 3-maleimidopropionate; 3. NHS, EDCI60-75%>95%Adapted from the synthesis of Maleimide-PEG4-NHS Ester.[2]
Synthesis of Azido-PEG10-Alkyne

This linker is designed for "click chemistry," a highly efficient and specific cycloaddition reaction between an azide (B81097) and an alkyne.

Experimental Protocol:

  • Monofunctionalization of PEG10-diol: Start with commercially available PEG10-diol. One of the hydroxyl groups is converted to a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base.

  • Introduction of the Azide: The tosylated or mesylated PEG10-alcohol is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide functionality via nucleophilic substitution.

  • Introduction of the Alkyne: The remaining terminal hydroxyl group of the Azido-PEG10-alcohol is then reacted with an alkyne-containing reagent, such as propargyl bromide, in the presence of a strong base like sodium hydride (NaH) to form the terminal alkyne.

  • Purification: The final Azido-PEG10-Alkyne product is purified using column chromatography.

Reactant Reagent Typical Yield Purity Reference
PEG10-diol1. TsCl, Pyridine; 2. NaN₃, DMF; 3. Propargyl bromide, NaH50-65%>95%Adapted from protocols for synthesizing heterobifunctional PEGs for click chemistry.[3][4]

Characterization of PEG10 Linkers

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized PEG10 linkers.

Technique Purpose Expected Observations for a Heterobifunctional PEG10 Linker
¹H NMR Structural verification and purity assessment.Characteristic peaks for the PEG backbone (a broad multiplet around 3.6 ppm), along with distinct signals for the protons of the terminal functional groups.[5][6][7][8][9]
¹³C NMR Confirmation of the carbon skeleton and functional groups.A major peak for the repeating ethylene glycol carbons (around 70 ppm) and specific resonances for the carbons of the terminal functionalities.[5][6][7][8][9]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The molecular ion peak corresponding to the expected mass of the PEG10 linker. Fragmentation patterns can provide further structural information.[10][11][12][13][14]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating a high degree of purity. Retention time can be used for identification.

Functionalization and Bioconjugation

The functional groups on the PEG10 linkers are utilized to covalently attach them to biomolecules.

Amine-Reactive Chemistry

NHS esters are commonly used to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.

Experimental Protocol: NHS Ester-Amine Coupling

  • Dissolution: Dissolve the PEG10-NHS ester in an anhydrous organic solvent like DMF or DMSO immediately before use.

  • Reaction: Dissolve the amine-containing target molecule in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS). Add the NHS ester solution to the target molecule solution with gentle mixing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.[15]

Thiol-Reactive Chemistry

Maleimide groups are highly specific for reacting with free thiols (e.g., cysteine residues on proteins) to form stable thioether bonds.

Click Chemistry

The reaction between an azide and an alkyne is a highly efficient and bioorthogonal reaction, meaning it does not interfere with biological processes. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method.

Experimental Protocol: CuAAC

  • Reactant Preparation: Dissolve the Azido-PEG10-alkyne and the alkyne- or azide-containing molecule in a suitable solvent mixture.

  • Catalyst Preparation: Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, typically sodium ascorbate (B8700270). A copper-stabilizing ligand like TBTA is often used.

  • Reaction: Add the copper(II) sulfate and ligand to the reaction mixture. Initiate the reaction by adding the sodium ascorbate solution. Stir the reaction at room temperature for 1-12 hours.

  • Purification: Purify the triazole-linked conjugate using appropriate chromatographic techniques.[16]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG10 linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The PEG10 spacer can improve the ADC's solubility and stability, and influence the payload's release mechanism.[17][18][19][20]

Cellular Uptake and Payload Release Pathway for an ADC:

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG10 Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: ADC cellular uptake and payload release pathway.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A PEG10 linker can connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG10 linker are critical for the formation of a stable ternary complex.[21][22][23][24][25]

PROTAC-Mediated Protein Degradation Pathway:

PROTAC_Pathway cluster_cytosol Cytosol PROTAC PROTAC (with PEG10 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitinated_Protein Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein 1. Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome 2. Recognition Proteasome->PROTAC 4. Release & Recycling Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein 3. Degradation Synthesis_Workflow Start Start: PEG10-diol Step1 Step 1: Monofunctionalization (e.g., Tosylation) Start->Step1 Step2 Step 2: Introduction of First Functional Group (e.g., Azide) Step1->Step2 Step3 Step 3: Introduction of Second Functional Group (e.g., Alkyne) Step2->Step3 Purification Purification: Column Chromatography Step3->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization End End: Purified Heterobifunctional PEG10 Linker Characterization->End QC_Workflow Sample Synthesized PEG10 Linker HPLC Purity Assessment (HPLC) Sample->HPLC NMR Structural Verification (¹H and ¹³C NMR) HPLC->NMR MS Molecular Weight Confirmation (MS) NMR->MS Decision Meets Specifications? MS->Decision Pass Release for Bioconjugation Decision->Pass Yes Fail Repurify or Resynthesize Decision->Fail No

References

In-Depth Technical Guide to the Principles and Applications of THP-PEG10-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles for utilizing THP-PEG10-Boc, a heterobifunctional linker, in the field of bioconjugation. We will delve into its core structure, the strategic application of its orthogonal protecting groups, detailed experimental protocols, and its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Principles of the this compound Linker

This compound is a versatile chemical tool designed for the precise and sequential linkage of two different molecular entities. Its structure consists of three key components: a ten-unit polyethylene (B3416737) glycol (PEG) chain, a tetrahydropyranyl (THP) protecting group, and a tert-butyloxycarbonyl (Boc) protecting group. This combination of features allows for a modular and strategic approach to the synthesis of complex biomolecules.

Inferred Chemical Structure:

While a definitive cataloged structure for this compound is not widely available, based on standard chemical nomenclature and the structures of related compounds, the inferred structure is a 10-unit PEG chain with a THP-protected hydroxyl group at one terminus and a Boc-protected amine at the other.

The Polyethylene Glycol (PEG) Spacer

The PEG10 chain serves as a hydrophilic and flexible spacer, which is crucial for several reasons in bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules it is conjugated to, which is often a challenge with small molecule drugs or complex proteins.[1]

  • Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, can mask antigenic epitopes on therapeutic proteins, thereby reducing the likelihood of an immune response.[1]

  • Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[1]

  • Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG chain provides optimal spatial orientation between the two conjugated molecules, which is critical for biological activity, particularly in PROTACs where it facilitates the formation of a stable ternary complex between the target protein and an E3 ligase.[1]

Orthogonal Protecting Groups: THP and Boc

The key to the utility of this compound lies in its two terminal protecting groups, which can be removed under different conditions, allowing for a stepwise and controlled conjugation strategy. This is known as an orthogonal protection strategy.[2]

  • tert-Butyloxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines.[3] It is stable under many reaction conditions but can be readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine.[3] This primary amine can then be used for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid.

  • Tetrahydropyranyl (THP) Group: The THP group is a common protecting group for hydroxyl groups (alcohols).[4][5] It forms a THP ether which is stable to strongly basic conditions, organometallics, and hydrides.[4][5] Similar to the Boc group, the THP group is labile under acidic conditions.[5][6] However, the conditions for THP deprotection can be modulated to be milder than those required for Boc deprotection, often using acetic acid in a THF/water mixture, which allows for selective deprotection if the Boc group is to be retained.[7] Conversely, the stronger acidic conditions used for Boc deprotection will also cleave the THP ether.

The differential lability of these two groups to varying acidic conditions is the cornerstone of the linker's utility in sequential bioconjugation.

Quantitative Data in Bioconjugation

Linker TypeTarget Functional GroupMolar Excess of LinkerReaction Time (hours)Temperature (°C)Expected Conjugation Efficiency (%)
PEG-BrPrimary Amine (e.g., Lysine)5:1242560 - 75
PEG-BrThiol (e.g., Cysteine)3:142585 - 95
PEG-NHS EsterPrimary Amine (e.g., Lysine)5:1 - 10:11 - 225> 80

Table 1: Expected conjugation efficiencies for different PEG linker functionalities. Data is generalized from typical bioconjugation experiments.

For PROTACs, the efficacy is often measured by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The linker length and composition are critical factors influencing these values.

PROTAC TargetLinkerDC50 (nM)Dmax (%)
BCR-ABLDasatinib-linker-CRBN4.4> 90
BCR-ABLGMB-475 (allosteric-linker-VHL)~1000> 80

Table 2: Examples of quantitative efficacy data for BCR-ABL targeting PROTACs with different linkers.[8][9]

Experimental Protocols

The following protocols are adapted from established methodologies for similar heterobifunctional PEG linkers and provide a framework for the use of this compound. Optimization will be necessary for specific applications.

General Workflow for Sequential Bioconjugation

The orthogonal nature of the THP and Boc protecting groups allows for a controlled, stepwise synthesis of a bioconjugate.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation cluster_3 Step 4: THP Deprotection (Optional) a THP-PEG10-NHBoc + Molecule 1 b Reaction (e.g., Ether formation) a->b c THP-PEG10-NHBoc-Molecule 1 b->c d THP-PEG10-NHBoc-Molecule 1 e TFA/DCM d->e f THP-PEG10-NH2-Molecule 1 e->f g THP-PEG10-NH2-Molecule 1 + Activated Molecule 2 h Reaction (e.g., Amide bond formation) g->h i THP-PEG10-(Molecule 2)-Molecule 1 h->i j THP-PEG10-(Molecule 2)-Molecule 1 k Mild Acid (e.g., Acetic Acid) j->k l HO-PEG10-(Molecule 2)-Molecule 1 k->l

Caption: Sequential bioconjugation workflow using this compound.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM.

  • Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the deprotection cocktail to the dissolved conjugate solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation or a stream of nitrogen).

  • Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Centrifuge and decant the ether, then wash the pellet with cold diethyl ether.

  • Dry the deprotected product under vacuum.

Protocol for THP Deprotection

This protocol describes the selective removal of the THP protecting group under milder acidic conditions.

Materials:

  • THP-protected PEG conjugate

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Water

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the THP-protected conjugate in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction at room temperature or warm gently to 40-50°C to increase the reaction rate.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Application in PROTAC Development

A major application of heterobifunctional linkers like this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10]

The linker is a critical component of a PROTAC, as its length and flexibility are key determinants of the stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) POI Target Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action of a PROTAC.

Signaling Pathways Targeted by PROTACs

PROTACs are a powerful tool to modulate signaling pathways that are dysregulated in diseases such as cancer. By degrading key proteins in these pathways, PROTACs can effectively shut down the signaling cascade.

Example: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[11] A PROTAC designed to degrade a key component of this pathway, such as PI3K or mTOR, could be a highly effective therapeutic.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Degradation Degradation PI3K->Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation PROTAC PROTAC targeting PI3K PROTAC->PI3K Induces BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Oncoprotein STAT5 STAT5 BCR_ABL->STAT5 MAPK MAPK Pathway BCR_ABL->MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Degradation Degradation BCR_ABL->Degradation Proliferation Leukemic Cell Proliferation STAT5->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation PROTAC PROTAC targeting BCR-ABL PROTAC->BCR_ABL Induces

References

An In-depth Technical Guide on the THP-PEG10-Boc Linker for E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the THP-PEG10-Boc linker, a heterobifunctional chemical entity integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] The linker component of a PROTAC, which connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, is a critical determinant of the final molecule's efficacy, selectivity, and pharmacokinetic properties.[2]

The this compound linker incorporates a ten-unit polyethylene (B3416737) glycol (PEG) chain, which enhances the solubility and cell permeability of the PROTAC molecule.[3] The linker is flanked by two distinct protecting groups: a tetrahydropyranyl (THP) group and a tert-butyloxycarbonyl (Boc) group. These protecting groups allow for the sequential and controlled conjugation of the linker to the target protein ligand and the E3 ligase ligand during PROTAC synthesis.

Core Concepts of PROTAC Technology

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4] A typical PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]

The linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[5]

The this compound Linker: Structure and Function

The this compound linker is a versatile tool in PROTAC synthesis. Its key features include:

  • PEG10 Spacer: The ten-unit polyethylene glycol spacer provides several advantages. Its hydrophilic nature improves the aqueous solubility of the often lipophilic PROTAC molecule, which can enhance bioavailability.[5] The length and flexibility of the PEG10 chain are also critical for spanning the distance between the target protein and the E3 ligase to enable the formation of a stable ternary complex.[2]

  • THP and Boc Protecting Groups: The tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups are orthogonal protecting groups. This means that one can be selectively removed without affecting the other, allowing for a controlled, stepwise synthesis of the PROTAC. Typically, one end of the linker is deprotected and coupled to the E3 ligase ligand, and then the other end is deprotected for conjugation to the target protein ligand.

Quantitative Data on PEG Linker-Containing PROTACs

The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC. The following tables summarize quantitative data for PROTACs with varying PEG linker lengths, highlighting the importance of linker optimization.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [6]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [6]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 3: Degradation Data for a Bruton's Tyrosine Kinase (BTK)-Targeting PROTAC with a PEG6 Linker (RC-1) [3]

CompoundCell LineDC50 (nM)Dmax (%)
RC-1Mino< 1000~80%

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following are representative protocols.

Protocol 1: General Synthesis of a PROTAC using a Boc-Protected PEG Linker[2]

This protocol outlines the general steps for synthesizing a PROTAC using an amine-functionalized PEG linker protected with a Boc group.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand; Component A-COOH) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Dissolve Component A-PEGn-Boc in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Follow the procedure in Step 1, using Component A-PEGn-NH2 and the carboxylic acid-functionalized second component (Component B-COOH).

Note: A similar strategy would be employed with a THP-protected linker, with the deprotection step utilizing acidic conditions compatible with the rest of the molecule.

Protocol 2: Western Blot Analysis of ERα Degradation[7]

This protocol details the steps to assess the degradation of a target protein, in this case, ERα, in cancer cell lines following treatment with a PROTAC.

  • Cell Culture and Treatment: Culture ERα-positive breast cancer cell lines (e.g., MCF-7) in complete cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation[8]

This protocol is designed to confirm the interaction between the target protein (ERα) and the E3 ligase (e.g., VHL) in the presence of a PROTAC.

  • Cell Culture and Treatment: Culture ERα-positive cells and pre-treat with a proteasome inhibitor (e.g., MG132) for 2 hours to prevent degradation of the target protein. Treat the cells with the PROTAC or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL antibody) overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

    • Wash the beads multiple times with Co-IP wash buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western blot analysis on the eluted samples.

    • Probe the membrane with a primary antibody against the target protein (ERα) to detect its presence in the E3 ligase immunoprecipitate.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of a this compound linker in ERα-targeting PROTACs.

PROTAC_Mechanism_of_Action cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment PROTAC POI Ligand-Linker-E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Proteasome Proteasome Peptide_Fragments Peptide Fragments Proteasome->Peptide_Fragments Degrades to Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Ub_POI Ub-Ub-Ub-POI Ternary_Complex->Ub_POI Polyubiquitination of POI Ub_POI->Proteasome Recognition & Degradation ER_Alpha_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_PROTAC_Intervention PROTAC Intervention Estrogen Estrogen ER_alpha_inactive Inactive ERα Estrogen->ER_alpha_inactive Binds to ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization Degradation ERα Degradation ER_alpha_inactive->Degradation Leads to ERE Estrogen Response Element (ERE) on DNA ER_alpha_active->ERE Translocates & Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to PROTAC ERα-PROTAC PROTAC->ER_alpha_inactive Targets Degradation->Cell_Proliferation Inhibits Experimental_Workflow_PROTAC_Evaluation cluster_Analysis Downstream Analysis start Start: Synthesize PROTAC cell_culture Cell Culture (e.g., MCF-7) start->cell_culture protac_treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis western_blot Western Blot (ERα Degradation) cell_lysis->western_blot co_ip Co-Immunoprecipitation (Ternary Complex Formation) cell_lysis->co_ip viability_assay Cell Viability Assay (e.g., CCK-8) cell_lysis->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis co_ip->data_analysis viability_assay->data_analysis conclusion Conclusion on PROTAC Efficacy data_analysis->conclusion

References

Exploring Different Functional Groups on PEG10 Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of polyethylene (B3416737) glycol (PEG) linkers with a chain length of ten ethylene (B1197577) glycol units (PEG10) in drug development. It focuses on the impact of different terminal functional groups on the properties and applications of these linkers, particularly in the context of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to PEG10 Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely utilized in the development of bioconjugates to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains to molecules, can enhance solubility, increase stability, and reduce immunogenicity.[1][2] The PEG10 linker, a discrete chain of ten ethylene glycol units, offers a balance of hydrophilicity and defined length, making it a versatile tool in drug delivery systems.[3] These linkers serve as flexible spacers, connecting a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug or a protein degrader.[4][5]

The choice of the functional group at the terminus of the PEG10 linker is critical as it dictates the conjugation chemistry, stability of the resulting conjugate, and ultimately, the efficacy of the therapeutic agent.[3][6] This guide explores the most common functional groups and their implications for drug development.

Impact of Functional Groups on Physicochemical Properties

The functional group on a PEG10 linker significantly influences its physicochemical properties, which in turn affect the performance of the final bioconjugate. Key properties to consider are solubility, stability, and reactivity.

Functional GroupKey Properties & CharacteristicsApplications
NHS Ester Amine-reactive: Reacts with primary amines (e.g., lysine (B10760008) residues on proteins) at pH 7-9 to form stable amide bonds.[7][8][9] Moisture-sensitive: Susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH.[7][8]Antibody-Drug Conjugates (ADCs), Protein PEGylation
Maleimide Thiol-reactive: Specifically reacts with sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.5 to form a stable thioether bond.[7][8] Stability: More stable than NHS esters in aqueous solutions but can undergo hydrolysis at pH > 7.5, losing specificity.[7][8]Site-specific antibody conjugation, Peptide modification
Azide Bioorthogonal reactivity: Participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with alkyne-containing molecules.[1][10][11][12] Stability: Highly stable under a wide range of reaction conditions.PROTAC synthesis, Dual-payload ADCs, Surface modification
Amine Versatile reactivity: Can react with carboxylic acids (in the presence of activators like EDC or HATU), activated NHS esters, and other carbonyl compounds to form amide bonds.[1][12][13] Hydrophilicity: The presence of an amine group can further enhance the water solubility of the PEG linker.PROTAC synthesis, Linker elongation, Bioconjugation
Carboxylic Acid Amine-reactive (with activation): Can be activated (e.g., with EDC/NHS) to react with primary amines to form stable amide bonds.[11][14] pH-dependent reactivity: The reactivity is dependent on the activation of the carboxyl group.PROTAC synthesis, Surface functionalization
Alkyne Bioorthogonal reactivity: Reacts with azide-functionalized molecules via "click chemistry" (CuAAC or SPAAC) to form a stable triazole linkage.[10] Stability: Stable under most biological conditions.PROTAC synthesis, Bioconjugation

Functionalized PEG10 Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic payload, ensuring stability in circulation and enabling payload release at the target site.[15][16][17] The choice of functional group on the PEG10 linker dictates the conjugation strategy.

ADC-Related Signaling Pathways

ADCs are designed to target specific antigens on the surface of cancer cells, leading to internalization and release of the cytotoxic payload. This payload then interferes with critical cellular signaling pathways to induce cell death. Common targets include:

  • Tubulin Polymerization: Payloads like auristatins and maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[18]

  • DNA Damage: Payloads such as duocarmycins and calicheamicins cause DNA damage, triggering apoptosis.[18]

  • Topoisomerase Inhibition: Payloads like SN-38 inhibit topoisomerase I, leading to DNA strand breaks and cell death.[18]

Below is a generalized signaling pathway for an ADC targeting a receptor tyrosine kinase (RTK) and delivering a tubulin inhibitor.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Payload Release Microtubules Microtubules Payload->Microtubules Inhibition of Polymerization Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PROTAC_Mechanism PROTAC PROTAC Target_Protein Target_Protein PROTAC->Target_Protein Binds E3_Ligase E3_Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex Proteasome Proteasome Target_Protein->Proteasome Recognition E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->Target_Protein Polyubiquitinates Degradation Degradation Proteasome->Degradation Ub Ub Synthesis_Workflow Start HO-PEG10-OH Step1 Monofunctionalization (e.g., with TsCl) Start->Step1 Intermediate1 HO-PEG10-OTs Step1->Intermediate1 Step2 Azide Introduction (NaN3) Intermediate1->Step2 Intermediate2 N3-PEG10-OH Step2->Intermediate2 Step3 Carboxylic Acid Introduction (e.g., Succinic Anhydride) Intermediate2->Step3 Intermediate3 N3-PEG10-COOH Step3->Intermediate3 Step4 NHS Ester Formation (NHS, EDC) Intermediate3->Step4 End N3-PEG10-NHS Step4->End

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using THP-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance aqueous solubility and provide flexibility.[1][2] The THP-PEG10-Boc linker is a bifunctional PEG linker featuring a tetrahydropyranyl (THP) protected alcohol at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. This orthogonal protection strategy allows for the sequential and controlled conjugation of the warhead and the E3 ligase ligand, providing a versatile platform for PROTAC synthesis.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of PROTACs utilizing the this compound linker.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC using the this compound linker involves a multi-step process that leverages the orthogonal nature of the THP and Boc protecting groups. The general workflow allows for the sequential coupling of the E3 ligase ligand and the warhead to the linker, followed by the final deprotection step. The choice of which ligand to couple first depends on the available functional groups on the respective ligands and the overall synthetic strategy. Below is a representative workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand Coupling cluster_1 Step 2: THP Deprotection cluster_2 Step 3: Warhead Coupling cluster_3 Step 4: Final Deprotection E3_Ligase E3 Ligase Ligand (-COOH) Coupling1 Amide Coupling (HATU, DIPEA) E3_Ligase->Coupling1 THP_PEG_Boc This compound (H₂N-PEG10-OTHP) THP_PEG_Boc->Coupling1 Intermediate1 Intermediate 1 (E3-Linker-OTHP) Coupling1->Intermediate1 Deprotection1 Selective THP Deprotection (e.g., SmCl₃) Intermediate1->Deprotection1 Intermediate2 Intermediate 2 (E3-Linker-OH) Deprotection1->Intermediate2 Coupling2 Esterification or Amide Coupling Intermediate2->Coupling2 Warhead Warhead (-COOH) Warhead->Coupling2 Intermediate3 Protected PROTAC (E3-Linker-Warhead) Coupling2->Intermediate3 Deprotection2 Boc Deprotection (TFA or HCl) Intermediate3->Deprotection2 Final_PROTAC Final PROTAC Deprotection2->Final_PROTAC

Caption: PROTAC Synthesis Workflow using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using the this compound linker. These are generalized procedures and may require optimization based on the specific properties of the E3 ligase ligand and the warhead.

Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound

This protocol describes the coupling of an E3 ligase ligand containing a carboxylic acid to the Boc-protected amine end of the linker.

Reagents and Materials:

  • E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)

  • THP-PEG10-NH-Boc (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the THP-PEG10-NH-Boc to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3-Linker(Boc)-OTHP intermediate.

Protocol 2: Selective Deprotection of the THP Group

This protocol outlines the selective removal of the THP protecting group in the presence of the Boc group.

Reagents and Materials:

  • E3-Linker(Boc)-OTHP (1.0 eq)

  • Samarium(III) chloride (SmCl₃) (catalytic amount, e.g., 0.1-0.2 eq)

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3-Linker(Boc)-OTHP intermediate in methanol.

  • Add SmCl₃ to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Concentrate the reaction mixture under reduced pressure.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting E3-Linker(Boc)-OH is often used in the next step without further purification, or can be purified by flash column chromatography if necessary.

Protocol 3: Coupling of the Warhead to the Deprotected Linker

This protocol describes the conjugation of the warhead (containing a suitable functional group) to the free hydroxyl end of the linker. The example below is for a warhead with a carboxylic acid, forming an ester linkage.

Reagents and Materials:

  • E3-Linker(Boc)-OH (1.0 eq)

  • Warhead-COOH (1.2 eq)

  • DCC or EDC (1.5 eq)

  • DMAP (0.2 eq)

  • Anhydrous DCM

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3-Linker(Boc)-OH and the Warhead-COOH in anhydrous DCM under a nitrogen atmosphere.

  • Add DMAP to the solution.

  • Cool the reaction mixture to 0 °C and add DCC or EDC.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the fully protected PROTAC molecule.

Protocol 4: Final Boc Deprotection

This final step removes the Boc protecting group to yield the active PROTAC.

Reagents and Materials:

  • Protected PROTAC (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the protected PROTAC in DCM.

  • Add TFA (typically 20-50% v/v) or an equal volume of 4M HCl in dioxane to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of the acid.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of PROTACs using PEG linkers. The values are illustrative and will vary depending on the specific ligands and reaction conditions.

Table 1: Representative Reaction Conditions and Yields for Key Synthetic Steps

Reaction StepCoupling/Deprotection ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Coupling HATU, DIPEADMFRoom Temp12-1660-90
THP Deprotection SmCl₃ (catalytic)MethanolRoom Temp4-1270-95
Esterification DCC, DMAPDCM0 to Room Temp12-1650-80
Boc Deprotection TFA or 4M HCl in dioxaneDCM0 to Room Temp1-3>95 (crude)

Table 2: Physicochemical and Biological Properties of a Hypothetical PROTAC

ParameterDescriptionRepresentative Value
Molecular Weight The mass of the final PROTAC molecule.800 - 1200 g/mol
Aqueous Solubility The ability of the PROTAC to dissolve in water.> 50 µM
Cell Permeability (Caco-2) The ability of the PROTAC to cross cell membranes.1-5 x 10⁻⁶ cm/s
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.1 - 100 nM
Dₘₐₓ The maximum percentage of target protein degradation.> 90%

Conclusion

The this compound linker offers a versatile and strategic platform for the synthesis of PROTACs. The orthogonal protecting groups allow for a controlled and sequential assembly of the final heterobifunctional molecule. The protocols outlined in this document provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful PROTAC development relies on the careful optimization of each synthetic step and the thorough characterization of the final compound's biological activity.

Ternary_Complex_Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds to Warhead Proteasome Proteasome POI->Proteasome targeted for degradation PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->PROTAC binds to E3 Ligand Ub Ubiquitin E3_Ligase->Ub transfers Ub->POI attaches to Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Step-by-Step Guide to Boc Deprotection of THP-PEG10-Boc: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step guide for the selective deprotection of the tert-butyloxycarbonyl (Boc) group from a heterobifunctional THP-PEG10-Boc linker. This protocol is specifically designed for researchers, scientists, and drug development professionals working with polyethylene (B3416737) glycol (PEG) linkers in bioconjugation, drug delivery, and materials science. The described methodology prioritizes the preservation of the acid-sensitive tetrahydropyranyl (THP) ether, a common protecting group for hydroxyl functionalities.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Heterobifunctional PEGs, such as this compound, offer versatile platforms for conjugating different molecular entities. The selective deprotection of the Boc group to reveal a primary amine is a critical step in the sequential assembly of complex biomolecules. However, the presence of the acid-labile THP group necessitates the use of mild and selective deprotection conditions to avoid premature cleavage of the THP ether. This protocol details a robust method for the selective removal of the Boc group while maintaining the integrity of the THP-protected hydroxyl terminus.

Key Experimental Protocols

Selective Boc Deprotection using Pyridinium (B92312) p-Toluenesulfonate (PPTS)

This protocol employs the mild Brønsted acid pyridinium p-toluenesulfonate (PPTS) to selectively cleave the Boc group in the presence of the more acid-sensitive THP ether.[1][2][3][4]

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (B129727) (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply for inert atmosphere

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Appropriate TLC eluent (e.g., DCM/MeOH mixture)

  • Ninhydrin (B49086) stain for amine visualization

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere of argon or nitrogen.

  • Addition of Reagent: To the stirred solution, add pyridinium p-toluenesulfonate (PPTS) (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The deprotected product, THP-PEG10-NH₂, will have a lower Rf value than the starting material. The appearance of a new spot that stains positive with ninhydrin indicates the formation of the free amine.

  • Reaction Quenching: Once the reaction is complete (typically within 2-4 hours, as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude THP-PEG10-NH₂ can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation

The following table summarizes various conditions for Boc deprotection, highlighting the selectivity challenges and potential solutions when an acid-labile THP group is present.

Reagent SystemSolventTemperature (°C)Typical Reaction TimeSelectivity for Boc over THPNotes and Considerations
Pyridinium p-Toluenesulfonate (PPTS) Dichloromethane (DCM)Room Temperature2 - 4 hoursHigh Recommended for substrates with highly acid-sensitive groups like THP ethers.[1][2][3][4]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)Room Temperature24 - 72 hoursModerate to High A mild Lewis acid option. Reaction times can be long.[5][6][7][8]
Trifluoroacetic Acid (TFA) (1-5% v/v) Dichloromethane (DCM)0 - Room Temperature30 min - 2 hoursLow High risk of concurrent THP deprotection. Careful monitoring is crucial.
4M HCl in 1,4-Dioxane (diluted) Methanol/Dioxane0 - Room Temperature1 - 3 hoursLow to Moderate Requires careful control of stoichiometry and temperature to achieve selectivity.
Samarium(III) Chloride (SmCl₃) MethanolRoom TemperatureVariablePotentially High Can facilitate discriminating deprotections of acid-sensitive groups.[9]
Thermal Deprotection High-boiling solvent (e.g., Diphenyl ether)> 150 °CVariableVariable May not be suitable for thermally sensitive molecules.
Enzymatic Deprotection Aqueous bufferRoom TemperatureVariableHigh Highly selective but substrate-specific and may require optimization.[10]

Signaling Pathways and Experimental Workflows

To visually represent the experimental workflow for the selective Boc deprotection of this compound, the following diagram has been generated using the DOT language.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound in Anhydrous DCM reagent Add PPTS (1.2 eq) start->reagent 1. reaction Stir at Room Temperature (2-4 hours) reagent->reaction 2. quench Quench with sat. NaHCO₃ reaction->quench 3. Monitor via TLC extract Extract with DCM quench->extract 4. wash Wash with Brine extract->wash 5. dry Dry (Na₂SO₄) & Concentrate wash->dry 6. purify Column Chromatography (if necessary) dry->purify 7. product THP-PEG10-NH₂ dry->product If pure purify->product 8.

Caption: Experimental workflow for the selective Boc deprotection of this compound.

Logical Relationships in Protecting Group Strategy

The successful synthesis of complex molecules often relies on an orthogonal protecting group strategy, where one protecting group can be removed under specific conditions without affecting others. The following diagram illustrates the logical relationship for the selective deprotection of Boc in the presence of a THP group.

Orthogonal_Strategy cluster_deprotection Deprotection Conditions cluster_products Deprotection Products Molecule This compound Mild_Acid Mild Acidic Conditions (e.g., PPTS) Molecule->Mild_Acid Selective Pathway Strong_Acid Strong Acidic Conditions (e.g., TFA) Molecule->Strong_Acid Non-Selective Pathway Selective_Product THP-PEG10-NH₂ (Desired Product) Mild_Acid->Selective_Product Strong_Acid->Selective_Product and NonSelective_Product HO-PEG10-NH₂ (Undesired Byproduct) Strong_Acid->NonSelective_Product

Caption: Orthogonal protection strategy for this compound.

Conclusion

The protocol outlined in this application note provides a reliable and selective method for the deprotection of the Boc group from this compound. The use of mild acidic conditions, specifically with pyridinium p-toluenesulfonate, is critical for preserving the integrity of the acid-labile THP ether. This methodology is anticipated to be broadly applicable to other PEGylated compounds and complex molecules where selective deprotection is paramount. Researchers are encouraged to optimize reaction times by closely monitoring the reaction progress via TLC.

References

Application Notes and Protocols for Amide Bond Formation with THP-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the heterobifunctional linker, THP-PEG10-Boc, in amide bond formation. This linker is a valuable tool in bioconjugation and the development of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the sequential deprotection of the tert-butyloxycarbonyl (Boc) and tetrahydropyranyl (THP) protecting groups and the subsequent amide coupling reactions.

Introduction to this compound

This compound is a versatile linker featuring a polyethylene (B3416737) glycol (PEG) spacer of ten units. This hydrophilic spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[1] The linker is flanked by two distinct protecting groups: a Boc-protected amine and a THP-protected alcohol. This orthogonal protection scheme allows for the selective deprotection and functionalization of each terminus, enabling a modular and strategic approach to the synthesis of complex biomolecules.[1][2]

Assumed Structure: For the context of these protocols, this compound is assumed to have the following linear structure:

THP-O-(CH₂CH₂O)₁₀-NH-Boc

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for utilizing this compound in amide bond formation.

G cluster_0 Amide bond formation using the amine terminus cluster_1 Amide bond formation using the hydroxyl terminus A1 This compound B1 Boc Deprotection (Acidic Conditions) A1->B1 C1 THP-PEG10-NH2 B1->C1 D1 Amide Coupling (e.g., HATU, EDC/NHS) with R-COOH C1->D1 E1 THP-PEG10-Amide Conjugate D1->E1 A2 This compound B2 THP Deprotection (Acidic Conditions) A2->B2 C2 HO-PEG10-Boc B2->C2 D2 Oxidation of Hydroxyl to Carboxylic Acid C2->D2 E2 HOOC-PEG10-Boc D2->E2 F2 Amide Coupling (e.g., HATU, EDC/NHS) with R-NH2 E2->F2 G2 Amide-PEG10-Boc Conjugate F2->G2

Caption: General workflows for amide bond formation.

G cluster_deprotection Deprotection Steps cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Boc_Deprotection Boc Deprotection (e.g., TFA in DCM) THP_Deprotection THP Deprotection (e.g., p-TsOH in MeOH) HATU_Activation HATU Activation Amine_Coupling Nucleophilic attack by amine HATU_Activation->Amine_Coupling EDC_NHS_Activation EDC/NHS Activation EDC_NHS_Activation->Amine_Coupling Amide_Product Amide (R-CO-NH-R') Amine_Coupling->Amide_Product Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->HATU_Activation Carboxylic_Acid->EDC_NHS_Activation Amine Amine (R'-NH2) Amine->Amine_Coupling

Caption: Key steps in amide coupling reactions.

Experimental Protocols

The following are detailed protocols for the deprotection of this compound and subsequent amide bond formation.

Boc-Deprotection to yield THP-PEG10-NH₂

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[3][4]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield THP-PEG10-NH₂.

THP-Deprotection to yield HO-PEG10-Boc

This protocol outlines the removal of the THP group to reveal the terminal hydroxyl group.

Materials:

  • This compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (p-TsOH) or Dowex-50W-X8 resin[5][6]

  • Sodium bicarbonate

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid or acid-washed Dowex-50W-X8 resin.[6]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the acid with solid sodium bicarbonate and filter.

  • Remove the solvent under reduced pressure to obtain HO-PEG10-Boc.

Oxidation of HO-PEG10-Boc to HOOC-PEG10-Boc

This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid.

Materials:

  • HO-PEG10-Boc

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Dissolve HO-PEG10-Boc in water containing concentrated sulfuric acid.

  • Add an aqueous solution of chromium trioxide (1.2 electron equivalents per hydroxyl group) and stir for 8 hours at room temperature.[7][8]

  • Dilute the reaction mixture with water and extract with DCM.[7][8]

  • Wash the combined organic layers with water and saturated sodium chloride solution.[7][8]

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and precipitate the product by adding diethyl ether.[7][8]

  • Filter and dry the solid to yield HOOC-PEG10-Boc.

Amide Coupling of THP-PEG10-NH₂ with a Carboxylic Acid using HATU

This protocol details the formation of an amide bond between the deprotected amine of the PEG linker and a carboxylic acid.

Materials:

  • THP-PEG10-NH₂

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)[9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture.

  • Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of THP-PEG10-NH₂ (1.0 equivalent) in DMF to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with an appropriate organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by chromatography.

Amide Coupling of HOOC-PEG10-Boc with an Amine using EDC/NHS

This protocol describes the formation of an amide bond between the PEG-carboxylic acid and a primary amine.

Materials:

  • HOOC-PEG10-Boc

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[2][10]

  • N-Hydroxysuccinimide (NHS)[2][10]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve HOOC-PEG10-Boc (1.0 equivalent) in anhydrous DCM or DMF.

  • Add EDC·HCl (1.5 equivalents) and NHS (1.5 equivalents).[11]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[11]

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.[12]

  • Monitor the reaction by LC-MS or TLC.[2]

  • Upon completion, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for the described reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Deprotection Reactions

ReactionProtecting GroupReagentsSolventTime (h)TemperatureTypical Yield (%)
Boc DeprotectionBocTFADCM1-2Room Temp.>95%
THP DeprotectionTHPp-TsOH (cat.)MeOH1-4Room Temp.>90%

Table 2: Functional Group Interconversion

ReactionStarting MaterialReagentsSolventTime (h)TemperatureTypical Yield (%)
OxidationHO-PEG10-BocCrO₃, H₂SO₄Water/DCM8Room Temp.90-95%[8]

Table 3: Amide Coupling Reactions

Coupling MethodPEG-LinkerCoupling PartnerReagentsSolventTime (h)TemperatureTypical Yield (%)
HATUTHP-PEG10-NH₂Carboxylic AcidHATU, DIPEADMF4-12Room Temp.70-90%
EDC/NHSHOOC-PEG10-BocAmineEDC·HCl, NHSDCM/DMF12-24Room Temp.60-85%

References

Revolutionizing Bioconjugation: Applications of PEG10 Linkers in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry, a class of rapid, specific, and high-yielding chemical reactions, has transformed the landscape of bioconjugation, drug delivery, and materials science. Among the various tools in the click chemistry toolbox, the use of polyethylene (B3416737) glycol (PEG) linkers has become instrumental in enhancing the properties of biomolecular conjugates. This application note focuses on the versatile applications of 10-unit PEG (PEG10) linkers in conjunction with click chemistry. PEG10 linkers offer a balance of hydrophilicity, flexibility, and defined length, making them ideal for a wide range of applications, from the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to the functionalization of surfaces and nanoparticles.

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The incorporation of a PEG10 linker can increase the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation half-life. When combined with the precision of click chemistry, PEG10 linkers enable the modular and efficient construction of complex bioconjugates with well-defined structures and functionalities.

This document provides a comprehensive overview of the applications of PEG10 linkers in click chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers, scientists, and drug development professionals in this exciting field.

Data Presentation: Impact of PEG Linkers on Bioconjugate Performance

The length of the PEG linker is a critical parameter that can significantly impact the performance of a bioconjugate. While specific data for PEG10 is often embedded within broader studies, the following tables summarize the general trends and provide illustrative quantitative data on the effect of PEGylation on Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and Cytotoxicity

Linker TypeIn Vitro Cytotoxicity (IC50)In Vivo Half-LifeIn Vivo EfficacyReference
No PEG~1x~1xBaseline[1][2]
4 kDa PEG4.5-fold reduction2.5-fold increaseImproved[1][2]
10 kDa PEG22-fold reduction11.2-fold increaseMost Ideal[1][2]

This data, from a study on affibody-based drug conjugates, illustrates that while longer PEG chains can decrease in vitro potency, they significantly enhance in vivo half-life, leading to improved overall therapeutic efficacy.

Table 2: Effect of PEG Linker Length on PROTAC Degradation Efficiency

PROTAC TargetLinker Length (PEG units)Degradation (DC50)Dmax (%)Reference
BRD4325 nM>90%Fictionalized Data
BRD478 nM>95%Fictionalized Data
BRD41215 nM>90%Fictionalized Data

This illustrative data shows that there is often an optimal PEG linker length for PROTAC efficacy. A linker that is too short may not allow for the formation of a stable ternary complex, while an excessively long linker can also be suboptimal.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the applications of PEG10 linkers in click chemistry. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by ADCs and a general experimental workflow for ADC synthesis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Cetuximab Cetuximab (ADC) Cetuximab->EGFR Blocks Ligand Binding

EGFR signaling pathway and ADC intervention.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Antibody (e.g., Trastuzumab) Click_Reaction Click Chemistry (CuAAC or SPAAC) Antibody->Click_Reaction Linker Azide-PEG10-Alkyne Linker Linker->Click_Reaction Drug Cytotoxic Drug (e.g., MMAE) Drug->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC HIC HIC-HPLC (DAR Analysis) ADC->HIC LCMS LC-MS (Intact Mass Analysis) ADC->LCMS Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity InVivo In Vivo Efficacy Studies ADC->InVivo

General workflow for ADC synthesis and characterization.

Experimental Protocols

Detailed methodologies are essential for the successful application of click chemistry with PEG10 linkers. The following protocols provide step-by-step guidance for key experiments.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified cytotoxic drug to an alkyne-functionalized antibody via a PEG10 linker using CuAAC.

Materials:

  • Alkyne-functionalized antibody (e.g., Trastuzumab-Alkyne) in phosphate-buffered saline (PBS), pH 7.4.

  • Azide-PEG10-Drug conjugate (e.g., Azide-PEG10-MMAE).

  • Copper(II) sulfate (B86663) (CuSO4) solution (10 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water).

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared).

  • Desalting column (e.g., PD-10).

  • Reaction buffer: PBS, pH 7.4.

Procedure:

  • Antibody Preparation: Prepare the alkyne-functionalized antibody at a concentration of 5-10 mg/mL in PBS.

  • Drug-Linker Preparation: Dissolve the Azide-PEG10-Drug conjugate in a minimal amount of DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized antibody with the Azide-PEG10-Drug stock solution. A 5-10 fold molar excess of the drug-linker is typically used.

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC using a desalting column equilibrated with PBS to remove excess reagents.

  • Characterization: Characterize the purified ADC using HIC-HPLC to determine the drug-to-antibody ratio (DAR) and LC-MS for intact mass analysis.

Protocol 2: Synthesis of an ADC using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-modified antibody to a DBCO-functionalized PEG10-drug conjugate.

Materials:

  • Azide-functionalized antibody (e.g., Trastuzumab-Azide) in PBS, pH 7.4.

  • DBCO-PEG10-Drug conjugate (e.g., DBCO-PEG10-MMAE).

  • Desalting column.

  • Reaction buffer: PBS, pH 7.4.

Procedure:

  • Antibody and Drug-Linker Preparation: Prepare the azide-functionalized antibody at 5-10 mg/mL in PBS. Dissolve the DBCO-PEG10-Drug conjugate in DMSO to a 10 mM stock solution.

  • Reaction Setup:

    • Combine the azide-functionalized antibody with a 3-5 fold molar excess of the DBCO-PEG10-Drug stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.

  • Purification: Purify the ADC using a desalting column.

  • Characterization: Analyze the ADC by HIC-HPLC and LC-MS.

Protocol 3: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)-HPLC

This protocol is for determining the drug-to-antibody ratio (DAR) of an ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • ADC sample.

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject 10-50 µg of the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Data Acquisition: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.

Protocol 4: Characterization of PEGylated Bioconjugates by LC-MS

This protocol describes the analysis of intact ADCs or other PEGylated proteins to confirm conjugation and determine molecular weight.

Materials:

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C4 or C8 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • PEGylated bioconjugate sample.

Procedure:

  • Sample Preparation: Dilute the sample to approximately 0.1-1 mg/mL in Mobile Phase A.

  • LC Separation: Inject the sample and perform a gradient elution from 5-95% Mobile Phase B over 10-20 minutes.

  • MS Analysis: Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.

  • Data Deconvolution: Use deconvolution software to process the raw mass spectrum and determine the zero-charge mass of the intact bioconjugate and its different PEGylated forms.

Conclusion

The combination of PEG10 linkers and click chemistry provides a powerful and versatile platform for the development of advanced bioconjugates. The defined length and hydrophilic nature of PEG10 linkers contribute to improved physicochemical properties and in vivo performance of therapeutics like ADCs and PROTACs. The high efficiency and specificity of click chemistry reactions enable the precise and modular construction of these complex molecules. The protocols and data presented in this application note serve as a valuable resource for researchers and drug developers, facilitating the rational design and synthesis of next-generation bioconjugates with enhanced therapeutic potential. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, PEG10 linkers are poised to play an increasingly important role in the future of targeted therapies and personalized medicine.

References

Application Notes and Protocols for THP-PEG10-Boc Conjugation to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone technique in drug development and biotechnology.[1][2] This modification can significantly enhance the therapeutic properties of proteins and peptides by improving their stability, increasing solubility, reducing immunogenicity, and extending their circulating half-life.[1][2][3][4][5] These application notes provide a detailed protocol for the conjugation of a heterobifunctional PEG linker, exemplified by a Boc-protected amine with a reactive group for protein attachment, to a target protein ligand.

This document focuses on a linker specified as "THP-PEG10-Boc." While THP (tetrahydropyran) is typically a protecting group for alcohols, and Boc (tert-butyloxycarbonyl) protects amines, it is more common to find heterobifunctional PEG linkers with a Boc-protected amine and a reactive group like a bromide or NHS ester for conjugation.[6][7][8] This guide will proceed with the assumption that the user is interested in a Boc-protected amine PEG linker for conjugation, using methodologies applicable to commercially available reagents like t-Boc-N-amido-PEG10-Br. The principles and protocols outlined are broadly applicable to this class of reagents.

The use of a Boc protecting group is particularly advantageous as it allows for a two-step conjugation strategy.[2][9] After the initial PEGylation of the target protein, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for further modifications, such as the attachment of a second ligand, a fluorescent dye, or for creating complex structures like Proteolysis Targeting Chimeras (PROTACs).[6][7]

Principle of the Method

The conjugation process involves the covalent attachment of the PEG linker to a specific functional group on the target protein. The choice of reactive group on the PEG linker dictates the target amino acid residue. For instance, a linker with a terminal bromide, like t-Boc-N-amido-PEG10-Br, will primarily react with the nucleophilic thiol group of cysteine residues via an alkylation reaction.[2][6] This site-specific modification is often desirable to maintain the biological activity of the protein. The reaction is typically performed at a slightly basic pH to enhance the nucleophilicity of the thiol group.[2]

Following the conjugation reaction, the PEGylated protein is purified to remove unreacted reagents. The subsequent optional step is the deprotection of the Boc group using a mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine for further functionalization.[2][9]

Experimental Protocols

Protocol 1: Conjugation of this compound (or equivalent) to a Target Protein

This protocol details the conjugation of a bromo-functionalized, Boc-protected PEG linker to a cysteine residue on a target protein.

Materials:

  • Target protein with an available cysteine residue

  • t-Boc-N-amido-PEG10-Br (or equivalent linker)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a concentration of 1-5 mg/mL.[2]

    • If the target cysteine residue is part of a disulfide bond, it must be reduced. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.[2]

    • Remove the excess reducing agent using a desalting column or by dialysis against the degassed Reaction Buffer.[2][10]

  • Linker Preparation:

    • Prepare a stock solution of t-Boc-N-amido-PEG10-Br in anhydrous DMSO or DMF at a concentration of 10-20 mM.[6]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the PEG linker stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically.[2]

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can vary from 1 to several hours.[6]

    • To prevent re-oxidation of the thiol group, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Monitor the reaction progress using LC-MS if possible.[6]

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of approximately 50 mM to react with any unreacted PEG linker.[9]

    • Incubate for 1 hour at room temperature.[9]

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from unreacted PEG linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.[8][10]

Protocol 2: t-Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the t-Boc protecting group to reveal a primary amine.

Materials:

  • Boc-protected PEGylated protein

  • Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[9]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected PEGylated protein in DCM.[9]

  • Deprotection Reaction:

    • Add the deprotection cocktail to the dissolved conjugate.[9]

    • Stir the reaction mixture at room temperature for 1-2 hours.[9]

  • Precipitation and Washing:

    • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).[9]

    • Precipitate the deprotected protein by adding cold diethyl ether.[2]

    • Centrifuge to pellet the protein and discard the supernatant.[2]

    • Wash the protein pellet with cold diethyl ether to remove residual TFA.[2]

  • Resuspension and Final Purification:

    • Air-dry the protein pellet.[2]

    • Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).[2]

    • Perform a final purification step using dialysis or a desalting column to remove any remaining salts.[2]

Data Presentation

Quantitative data from the conjugation and characterization experiments should be summarized for clear comparison.

Table 1: Conjugation Reaction Parameters and Efficiency

ParameterCondition 1Condition 2Condition 3
Molar Ratio (PEG:Protein)10:120:150:1
Reaction Time (hours)448
Temperature (°C)25254
Conjugation Efficiency (%)DataDataData
Yield of Mono-PEGylated (%)DataDataData

Conjugation efficiency can be determined by techniques such as HPLC or SDS-PAGE analysis.

Table 2: Characterization of PEGylated Protein

Analytical MethodUnmodified ProteinPEGylated Protein (Boc-protected)PEGylated Protein (deprotected)
SDS-PAGE Apparent MW (kDa)Apparent MW (kDa)Apparent MW (kDa)
Mass Spectrometry Observed Mass (Da)Observed Mass (Da)Observed Mass (Da)
HPLC (SEC) Retention Time (min)Retention Time (min)Retention Time (min)
Dynamic Light Scattering Hydrodynamic Radius (nm)Hydrodynamic Radius (nm)Hydrodynamic Radius (nm)

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation and deprotection of the target protein.

G cluster_prep Protein Preparation cluster_reagents Reagent Preparation cluster_conjugation Conjugation cluster_deprotection Boc Deprotection (optional) p1 Target Protein p2 Reduce Disulfide Bonds (optional) p1->p2 p3 Buffer Exchange p2->p3 c1 Incubate Protein and PEG Linker p3->c1 r1 Dissolve PEG Linker in DMSO/DMF r1->c1 c2 Quench Reaction c1->c2 c3 Purify PEGylated Protein (SEC/Dialysis) c2->c3 d1 Treat with TFA c3->d1 end_node Characterization (HPLC, MS, etc.) c3->end_node d2 Precipitate and Wash d1->d2 d3 Purify Final Conjugate d2->d3 d3->end_node

Caption: Workflow for protein PEGylation with a Boc-protected linker.

Signaling Pathway Context

The impact of PEGylation on a signaling pathway is entirely dependent on the target protein. For example, if the target protein is a receptor ligand, PEGylation could modulate its binding to the receptor and subsequent downstream signaling.

The diagram below provides a generic representation of how a PEGylated ligand might influence a signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Target Protein Ligand peg_ligand PEGylated Ligand receptor Receptor peg_ligand->receptor Binding (Modulated) p1 Downstream Effector 1 receptor->p1 p2 Downstream Effector 2 p1->p2 response Cellular Response p2->response

References

Application Notes and Protocols for THP-PEG10-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG10-Boc is a heterobifunctional linker of significant interest, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule features a polyethylene (B3416737) glycol (PEG) spacer of ten ethylene (B1197577) glycol units, enhancing aqueous solubility and providing a flexible bridge between conjugated molecules.[1][2][3][4] The linker is capped at one end with a tetrahydropyran (B127337) (THP) protected hydroxyl group and at the other with a tert-butyloxycarbonyl (Boc) protected amine. The orthogonal nature of these protecting groups allows for selective, stepwise conjugation strategies, making it a versatile tool in the synthesis of complex bioconjugates and therapeutic agents.[5]

PROTACs are innovative therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker, such as this compound, that connects the two. The linker's properties, including its length and composition, are critical for the efficacy of the PROTAC.[1][2]

These application notes provide an overview of the experimental setup for reactions involving this compound, including its synthesis, selective deprotection, and application in PROTAC formation.

Data Presentation

The following tables summarize the general reaction conditions and expected outcomes for the synthesis and deprotection reactions involving this compound. Please note that these are representative conditions and may require optimization for specific substrates and scales.

Table 1: Representative Conditions for Synthesis of this compound

StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
Boc Protection of Amino-PEG10-alcohol Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (TEA), Dichloromethane (B109758) (DCM)Room Temperature12-24>90
THP Protection of Boc-NH-PEG10-OH 3,4-Dihydropyran (DHP), p-Toluenesulfonic acid (p-TSA) (catalytic), Dichloromethane (DCM)Room Temperature2-4>85

Table 2: Orthogonal Deprotection Conditions for this compound

Deprotection TargetReagents & SolventsTemperature (°C)Time (h)Notes
Boc Group Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)0 to Room Temperature1-2THP group is generally stable to these conditions.
THP Group Acetic acid in THF/water; p-Toluenesulfonic acid in water; Pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanolRoom Temperature2-12Boc group is generally stable to these milder acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound from the commercially available amino-PEG10-alcohol.

Step 1: Synthesis of Boc-NH-PEG10-OH

  • Dissolve amino-PEG10-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Boc-NH-PEG10-OH.

Step 2: Synthesis of this compound

  • Dissolve Boc-NH-PEG10-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Add 3,4-dihydropyran (DHP) (1.2 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Protocol 2: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free amine, THP-PEG10-NH₂.

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C to room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Selective Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the free alcohol, HO-PEG10-Boc.

  • Dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC This compound (as PROTAC Linker) POI->PROTAC Binds to POI warhead PROTAC->PROTAC Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 ligase ligand Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_deprotection Orthogonal Deprotection cluster_protac PROTAC Assembly start Amino-PEG10-alcohol boc_protection Boc Protection start->boc_protection boc_peg_oh Boc-NH-PEG10-OH boc_protection->boc_peg_oh thp_protection THP Protection boc_peg_oh->thp_protection final_product This compound thp_protection->final_product boc_deprotection Boc Deprotection (TFA/DCM) final_product->boc_deprotection thp_deprotection THP Deprotection (Mild Acid) final_product->thp_deprotection thp_peg_nh2 THP-PEG10-NH2 boc_deprotection->thp_peg_nh2 conjugation1 Conjugation to E3 Ligase Ligand thp_peg_nh2->conjugation1 ho_peg_boc HO-PEG10-Boc thp_deprotection->ho_peg_boc conjugation2 Conjugation to Target Protein Ligand ho_peg_boc->conjugation2 protac Final PROTAC conjugation1->protac conjugation2->protac

Caption: Experimental workflow for this compound.

References

Revolutionizing Breast Cancer Therapy: Application of THP-PEG10-Boc in PROTAC-mediated Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, where the growth of cancer cells is driven by the estrogen receptor. While endocrine therapies targeting ER have been the cornerstone of treatment, acquired resistance remains a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) have emerged as a novel and powerful therapeutic modality to overcome drug resistance by inducing the degradation of target proteins rather than inhibiting them.[1][2]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex brings the POI in proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4] The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[3]

This document provides detailed application notes and protocols for the use of THP-PEG10-Boc, a PEG-based linker, in the development of PROTACs targeting the estrogen receptor for the treatment of breast cancer.

Mechanism of Action of an ER-Targeting PROTAC

An ER-targeting PROTAC utilizing a this compound linker operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the ER. The polyubiquitinated ER is then recognized and degraded by the proteasome, effectively eliminating the driver of tumor growth in ER+ breast cancer.

PROTAC_Mechanism Mechanism of ER-Targeting PROTAC cluster_cell Cellular Environment PROTAC ER-PROTAC (with this compound linker) Ternary_Complex ER-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex ER Estrogen Receptor (ERα) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_ER Polyubiquitinated ER Ternary_Complex->Poly_Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_ER->Proteasome Degraded_ER Degraded ER Peptides Proteasome->Degraded_ER

Figure 1. Mechanism of Action of an ER-Targeting PROTAC.

Data Presentation

The efficacy of PROTACs is highly dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. The length and composition of the linker are critical for the formation of a stable and productive ternary complex. The following table summarizes representative data for a hypothetical ER-targeting PROTAC utilizing a 10-unit PEG linker (derived from this compound) in comparison to PROTACs with shorter and longer PEG linkers. The data is compiled based on trends observed in comparative studies of PROTACs with varying linker lengths.

PROTAC LinkerDC50 (nM) in MCF-7 cellsIC50 (nM) in MCF-7 cellsMaximum ER Degradation (Dmax, %)
PEG410015085
PEG10 25 40 >95
PEG168012090

Table 1: Comparative efficacy of ER-targeting PROTACs with varying PEG linker lengths. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined by Western Blotting. IC50 (half-maximal inhibitory concentration) values are determined by cell viability assays.

Experimental Protocols

Synthesis of an ER-Targeting PROTAC using this compound

This protocol describes a general procedure for the synthesis of an ER-targeting PROTAC. It involves the coupling of an ER ligand and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) using the this compound linker.

Synthesis_Workflow PROTAC Synthesis Workflow Start Start Materials: - ER Ligand (with nucleophile) - this compound - E3 Ligase Ligand (with carboxylic acid) Step1 Step 1: Couple ER Ligand to this compound Start->Step1 Intermediate1 Intermediate 1: ER-Linker(THP)-Boc Step1->Intermediate1 Step2 Step 2: Deprotect THP group (Acidic Conditions) Intermediate1->Step2 Intermediate2 Intermediate 2: ER-Linker(OH)-Boc Step2->Intermediate2 Step3 Step 3: Couple E3 Ligase Ligand (Amide Coupling) Intermediate2->Step3 Final_PROTAC Final PROTAC: ER-Linker-E3 Ligase Step3->Final_PROTAC

Figure 2. General workflow for the synthesis of an ER-targeting PROTAC.

Materials:

  • ER ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine)

  • This compound

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Mild acid for THP deprotection (e.g., p-toluenesulfonic acid)

Procedure:

  • Coupling of ER Ligand to this compound:

    • Dissolve the ER ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add a suitable base (e.g., K2CO3, 3.0 eq) and stir at room temperature for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

  • Deprotection of the THP group:

    • Dissolve the product from step 1 in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

    • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Neutralize the reaction and purify the resulting alcohol.

  • Boc Deprotection:

    • Dissolve the intermediate from the previous step in DCM.

    • Add TFA (20-50% v/v) at 0 °C.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS).

    • Remove the solvent and TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected amine intermediate from step 3.

    • Stir at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Western Blot Analysis of ERα Degradation

This protocol is used to quantify the degradation of ERα protein in breast cancer cells following treatment with the synthesized PROTAC.

Western_Blot_Workflow Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7 cells) Treatment 2. PROTAC Treatment (Varying Concentrations) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA Assay) Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-ERα, anti-β-actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Quantify ERα levels) Detection->Analysis

Figure 3. Workflow for Western Blot analysis of ERα degradation.

Materials:

  • MCF-7 breast cancer cells

  • Complete growth medium

  • ER-targeting PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the ER-targeting PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ERα and β-actin overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the β-actin loading control.

    • Calculate the percentage of ERα degradation relative to the vehicle control.

Cell Viability Assay (CCK-8)

This assay measures the effect of the ER-targeting PROTAC on the proliferation and viability of breast cancer cells.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • ER-targeting PROTAC

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.

  • PROTAC Treatment:

    • Treat the cells with serial dilutions of the ER-targeting PROTAC for 72 hours.

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the PROTAC concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the formation of the ER-PROTAC-E3 ligase ternary complex in cells.

CoIP_Workflow Co-IP Workflow Cell_Treatment 1. Cell Treatment with PROTAC and MG132 Cell_Lysis 2. Cell Lysis (Non-denaturing buffer) Cell_Treatment->Cell_Lysis Pre_Clearing 3. Pre-clearing Lysate with Protein A/G beads Cell_Lysis->Pre_Clearing Immunoprecipitation 4. Immunoprecipitation with anti-E3 Ligase Ab Pre_Clearing->Immunoprecipitation Capture 5. Capture Complexes with Protein A/G beads Immunoprecipitation->Capture Washing 6. Washing to remove non-specific binding Capture->Washing Elution 7. Elution of immunocomplexes Washing->Elution Western_Blot 8. Western Blot Analysis (Probe for ERα) Elution->Western_Blot

Figure 4. Workflow for Co-Immunoprecipitation to confirm ternary complex formation.

Materials:

  • MCF-7 cells

  • ER-targeting PROTAC

  • MG132 (proteasome inhibitor)

  • Non-denaturing Co-IP lysis buffer

  • Antibody for the E3 ligase (e.g., anti-Cereblon or anti-VHL)

  • Control IgG

  • Protein A/G agarose (B213101) or magnetic beads

  • Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat MCF-7 cells with the ER-targeting PROTAC and MG132 (to prevent degradation of the complex) for 4-6 hours.

    • Lyse the cells in non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase or a control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the immunocomplexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the presence of ERα. The detection of ERα in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.

Conclusion

The use of this compound as a linker in the development of breast cancer PROTACs offers a promising strategy for achieving potent and selective degradation of the estrogen receptor. The provided protocols offer a framework for the synthesis and evaluation of such PROTACs. Optimization of the linker is a critical aspect of PROTAC design, and the methodologies described herein will aid researchers in the development of novel and effective therapies for ER+ breast cancer.

References

Application of THP-PEG10-Boc in Neurodegenerative Disease Research: A Hypothetical PROTAC Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are often characterized by the accumulation of misfolded proteins that lead to neuronal dysfunction and cell death.[1][2] A promising therapeutic strategy to combat these diseases is Targeted Protein Degradation (TPD), which utilizes the cell's own machinery to eliminate these harmful proteins.[3][4] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD.[2][5] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8]

The linker component of a PROTAC is crucial, influencing the molecule's solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.[9][10] Polyethylene glycol (PEG) linkers are frequently used due to their ability to enhance solubility and provide flexibility.[3][11] THP-PEG10-Boc is a PEG-based PROTAC linker that can be employed in the synthesis of novel PROTACs for research in neurodegenerative diseases.[11][12]

This document provides detailed application notes and protocols for a hypothetical PROTAC, Tau-PROTAC-1 , which utilizes the this compound linker to target the Tau protein for degradation. Aberrant, hyperphosphorylated Tau is a hallmark of Alzheimer's disease.[1][13]

Hypothetical PROTAC: Tau-PROTAC-1

To illustrate the application of the this compound linker, we propose a hypothetical PROTAC molecule, Tau-PROTAC-1 .

  • Target Protein Ligand (Warhead): A small molecule known to bind to the Tau protein.

  • Linker: this compound, providing a flexible and hydrophilic spacer.

  • E3 Ligase Ligand (Anchor): Pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5]

Mechanism of Action of Tau-PROTAC-1

Tau-PROTAC-1 is designed to induce the selective degradation of the Tau protein. The process begins with the PROTAC molecule entering the cell and simultaneously binding to a Tau protein and the CRBN E3 ligase. This forms a ternary complex, bringing Tau into close proximity with the E3 ligase.[5][6] The E3 ligase then facilitates the transfer of ubiquitin molecules to the Tau protein.[7] This polyubiquitinated Tau is subsequently recognized and degraded by the 26S proteasome, and the Tau-PROTAC-1 molecule is released to repeat the cycle.[2][8]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Tau-PROTAC-1 PROTAC_bound Tau-PROTAC-1 PROTAC->PROTAC_bound Binds Tau Tau Protein Tau_bound Tau Protein Tau->Tau_bound Binds E3 CRBN E3 Ligase E3_bound CRBN E3 Ligase E3->E3_bound Recruited PROTAC_bound->E3_bound Tau_bound->PROTAC_bound PolyUb_Tau Polyubiquitinated Tau Protein E3_bound->PolyUb_Tau Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome PolyUb_Tau->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Tau Degraded Tau (Amino Acids) Proteasome->Degraded_Tau

Mechanism of Tau-PROTAC-1 mediated Tau protein degradation.

Quantitative Data

The following table summarizes hypothetical quantitative data for the characterization of Tau-PROTAC-1, based on typical values observed for effective PROTACs in the literature.[14][[“]]

ParameterDescriptionHypothetical Value
Binding Affinity (Kd) to Tau Concentration of Tau-PROTAC-1 required to bind to 50% of Tau protein.150 nM
Binding Affinity (Kd) to CRBN Concentration of Tau-PROTAC-1 required to bind to 50% of CRBN E3 ligase.250 nM
DC50 Concentration of Tau-PROTAC-1 that induces 50% degradation of Tau protein.25 nM
Dmax Maximum percentage of Tau protein degradation achieved.>90%
Cell Viability (IC50) Concentration of Tau-PROTAC-1 that reduces cell viability by 50%.>10 µM

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the hypothetical Tau-PROTAC-1 are provided below.

Protocol 1: Synthesis of Tau-PROTAC-1

This protocol describes a potential synthetic route for Tau-PROTAC-1, starting from the this compound linker.

Step 1: Deprotection of this compound

  • Dissolve this compound in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the deprotected linker, THP-PEG10-NH2.

Step 2: Coupling of Deprotected Linker with Tau Ligand

  • Dissolve the Tau ligand (with a carboxylic acid functional group) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the deprotected linker (THP-PEG10-NH2, 1.1 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the product by flash column chromatography to yield Tau-ligand-PEG10-THP.

Step 3: Deprotection of the THP group

  • Dissolve the product from Step 2 in a solution of p-toluenesulfonic acid in methanol.

  • Stir the reaction at room temperature for 4 hours.

  • Neutralize the reaction with a mild base and extract the product.

  • Purify by column chromatography to yield Tau-ligand-PEG10-OH.

Step 4: Final Coupling with Pomalidomide

  • Convert the hydroxyl group of the product from Step 3 to a suitable leaving group (e.g., mesylate).

  • React the resulting compound with a hydroxyl-functionalized pomalidomide derivative under basic conditions.

  • Purify the final product, Tau-PROTAC-1, by preparative HPLC.

Protocol 2: In Vitro Tau Degradation Assay via Western Blot

This protocol details the assessment of Tau protein degradation in a neuronal cell line (e.g., SH-SY5Y) treated with Tau-PROTAC-1.[16]

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Tau-PROTAC-1 stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-Tau, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Plate SH-SY5Y cells in 6-well plates and allow them to adhere.

    • Treat the cells with increasing concentrations of Tau-PROTAC-1 (e.g., 1 nM to 10 µM) for 24 hours.

    • Include a vehicle-only control and a co-treatment with MG132 to confirm proteasome-dependent degradation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Tau and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the Tau protein levels to the GAPDH loading control.

    • Calculate the percentage of Tau degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the Tau-PROTAC-1 concentration to determine the DC50 and Dmax.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxicity of Tau-PROTAC-1 using the CellTiter-Glo® Luminescent Cell Viability Assay.[4][17]

Materials:

  • SH-SY5Y cells

  • White, opaque 96-well plates

  • Tau-PROTAC-1 stock solution

  • CellTiter-Glo® Reagent

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of Tau-PROTAC-1 for 48 or 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PROTAC like Tau-PROTAC-1.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Tau-PROTAC-1 QC Purity & Structural Verification (LC-MS, NMR) Synthesis->QC Binding Binding Assays (Kd for Tau & CRBN) QC->Binding Degradation Degradation Assays (Western Blot, DC50, Dmax) QC->Degradation Viability Cell Viability Assays (IC50) QC->Viability Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity PKPD Pharmacokinetics & Pharmacodynamics Degradation->PKPD Efficacy Efficacy in Animal Models (e.g., Tau transgenic mice) PKPD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Preclinical evaluation workflow for a novel PROTAC.

References

Application Notes and Protocols for the Creation of Novel Antibody-Drug Conjugates Using THP-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, stability, and safety of the ADC.[3] Polyethylene (B3416737) glycol (PEG) linkers are widely incorporated into ADC design to enhance hydrophilicity, improve pharmacokinetics, and reduce aggregation.[3][4] The THP-PEG10-Boc linker is a heterobifunctional molecule designed for the precise and controlled synthesis of novel ADCs. This linker features a ten-unit polyethylene glycol (PEG10) spacer to impart favorable biophysical properties. It is flanked by a tetrahydropyranyl (THP) protected alcohol and a tert-butyloxycarbonyl (Boc) protected amine, allowing for a sequential and controlled conjugation strategy.[5][6]

The Boc protecting group is stable under various conditions but can be selectively removed with mild acid, revealing a primary amine for conjugation to a cytotoxic payload.[7][8] Similarly, the THP group protects a hydroxyl functionality and is also removable under acidic conditions, offering a potential site for further modification or to unmask the hydroxyl group in the final construct.[1][9] The strategic use of these protecting groups enables a modular and efficient approach to ADC synthesis.[5]

These application notes provide detailed protocols for the synthesis of a novel ADC utilizing the this compound linker, covering payload attachment, antibody conjugation, and characterization of the final product.

Data Presentation

The incorporation of a PEG linker, such as the PEG10 moiety in this compound, can significantly influence the physicochemical and biological properties of an ADC. The following tables summarize representative data on how PEGylation can affect key ADC parameters.

Table 1: Influence of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation

ADC ConstructLinker TypeAchievable DAR% Aggregation (Post-Conjugation)
ADC-ANon-PEGylated (Hydrophobic)~415-20%
ADC-BPEG4 Linker~85-10%
ADC-CPEG10 Linker ~8 <5%
ADC-DPEG24 Linker~8<5%

This table illustrates that the inclusion of a hydrophilic PEG linker can enable higher drug loading with a reduced propensity for aggregation.[10][11]

Table 2: Comparative In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs

Cell LineADC ConstructLinker TypeIC50 (nM)
SK-BR-3 (HER2+)ADC-Trastuzumab-DrugXNon-PEGylated0.5
SK-BR-3 (HER2+)ADC-Trastuzumab-DrugXPEG10 0.7
MDA-MB-468 (HER2-)ADC-Trastuzumab-DrugXNon-PEGylated>1000
MDA-MB-468 (HER2-)ADC-Trastuzumab-DrugXPEG10 >1000

This table demonstrates that the addition of a PEG linker generally has a minimal impact on the in vitro potency of the ADC, while maintaining target specificity.[9]

Table 3: Impact of PEGylation on ADC Pharmacokinetics in a Murine Model

ADC ConstructLinker TypePlasma Clearance (mL/hr/kg)Half-life (t1/2) (hours)
ADC-YNon-PEGylated0.45120
ADC-Y-PEG8Linear PEG80.30180
ADC-Y-PEG12Linear PEG120.25250

This table showcases the trend of improved pharmacokinetic profiles with the incorporation of PEG linkers, leading to longer circulation times.[3][10]

Mandatory Visualizations

G cluster_linker This compound Linker Structure thp THP Group (Tetrahydropyranyl) peg10 PEG10 Spacer (Polyethylene Glycol) thp->peg10 O- boc Boc Group (tert-Butyloxycarbonyl) peg10->boc -NH- G cluster_workflow ADC Synthesis Workflow A 1. Boc Deprotection of Linker C 3. Conjugation of Drug to Linker-NH2 A->C B 2. Activation of Cytotoxic Drug B->C D 4. Purification of Linker-Drug Conjugate C->D F 6. Conjugation of Linker-Drug to Antibody Thiols D->F E 5. Partial Reduction of Antibody Disulfides E->F G 7. Purification of ADC F->G H 8. (Optional) THP Deprotection G->H I 9. Characterization of Final ADC H->I G cluster_pathway HER2 Signaling Pathway and ADC Inhibition HER2 HER2 Receptor Internalization Internalization & Lysosomal Trafficking HER2->Internalization PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS ADC Anti-HER2 ADC ADC->HER2 Binding Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

References

Application Notes and Protocols for the Purification of THP-PEG10-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG10-Boc is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][] This linker incorporates a Tetrahydropyranyl (THP) protected hydroxyl group, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-Butyloxycarbonyl (Boc) protected amine. The PEG chain enhances solubility and provides a flexible spacer, while the orthogonal protecting groups (THP and Boc) allow for sequential and controlled conjugation strategies.

Purification of this compound and its conjugates presents a unique set of challenges. The long, polar PEG chain can lead to difficult chromatographic separations, often resulting in streaking or broad peaks on silica (B1680970) gel.[4][5] Furthermore, both the THP and Boc protecting groups are sensitive to acidic conditions, which necessitates careful selection of purification methods to prevent premature deprotection.[6][7][8][9]

These application notes provide detailed protocols for two common purification techniques: normal-phase column chromatography on silica gel and reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies are designed to address the specific challenges associated with this class of molecules and serve as a starting point for method development.

Purification Strategy Overview

The choice between normal-phase and reverse-phase chromatography will depend on the scale of the purification, the nature of the impurities, and the required final purity. A general workflow involves an initial purification by silica gel chromatography to remove major impurities, followed by RP-HPLC for final polishing if very high purity is required.

G cluster_workflow Purification Workflow Crude_Product Crude this compound Reaction Mixture Silica_Column Normal-Phase Silica Gel Chromatography Crude_Product->Silica_Column Fraction_Analysis Fraction Analysis (TLC or LC-MS) Silica_Column->Fraction_Analysis Combine_Fractions Pool Pure Fractions & Evaporate Fraction_Analysis->Combine_Fractions Pure_Product_1 Purified this compound (>95% Purity) Combine_Fractions->Pure_Product_1 HPLC_Polish Optional RP-HPLC Polishing Pure_Product_1->HPLC_Polish If higher purity needed Pure_Product_2 High-Purity this compound (>99% Purity) HPLC_Polish->Pure_Product_2

Caption: General purification workflow for this compound.

Method 1: Normal-Phase Column Chromatography

Normal-phase chromatography using a polar stationary phase like silica gel is a cost-effective and scalable method for the initial purification of this compound.[10] The key is to use a mobile phase that can effectively elute the polar PEGylated compound without causing significant peak tailing, while avoiding acidic conditions that could cleave the protecting groups.[5][11]

Experimental Protocol
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., Hexane or Dichloromethane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the packed column with the initial mobile phase (e.g., 100% Dichloromethane) for at least 2-3 column volumes.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound conjugate in a minimal amount of the mobile phase or a compatible solvent (e.g., Dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with a mobile phase of low polarity (e.g., 100% Dichloromethane).

    • Gradually increase the polarity of the mobile phase by introducing a polar solvent like Methanol. A gradient of 0% to 10% Methanol in Dichloromethane is a good starting point.

    • To mitigate peak tailing, which is common for amine-containing or highly polar compounds, 0.1-0.5% triethylamine (B128534) (NEt3) can be added to the mobile phase.[11]

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Monitor the fractions for the presence of the product using Thin-Layer Chromatography (TLC). The deprotected amine, if present as an impurity, will be more polar and have a lower Rf value.[6]

    • Stain the TLC plates with a suitable reagent (e.g., potassium permanganate (B83412) or p-anisaldehyde) as PEG compounds may not be UV-active.

    • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Data Presentation: Silica Gel Chromatography
ParameterCondition / ValueRationale / Notes
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.[12][13]
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 0.1% Triethylamine (NEt3)A gradient system is used to elute the polar PEG conjugate.[5] NEt3 is added to reduce peak tailing.[11]
Gradient 0% to 10% MeOH in DCM over 20 column volumesA slow, shallow gradient often provides better separation for polar compounds.[5]
Loading Dry loading adsorbed onto silicaRecommended for compounds with limited solubility in the initial mobile phase to ensure a narrow starting band.
Typical Yield 60 - 85%Yield can be variable and is often impacted by streaking and difficulty in separating from closely related impurities.[4]
Achievable Purity >95% (by LC-MS)Sufficient for many subsequent synthetic steps.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for the final purification or for analyzing the purity of the this compound conjugate.[] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[15] The main challenge is the acid lability of the THP and Boc groups, which restricts the use of trifluoroacetic acid (TFA), a common mobile phase additive.

Experimental Protocol (Protecting Group-Compatible)
  • System Preparation:

    • Use a preparatory or semi-preparatory RP-HPLC system equipped with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

  • Mobile Phase Selection:

    • Mobile Phase A: Water with a neutral or slightly basic buffer (e.g., 10 mM Ammonium Acetate or Ammonium Bicarbonate, pH 7-8).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Note: Avoid acidic modifiers like TFA or formic acid to prevent deprotection of THP and Boc groups.[16]

  • Sample Preparation:

    • Dissolve the sample (either crude or partially purified from silica chromatography) in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Elution and Detection:

    • Inject the sample onto the equilibrated column.

    • Elute the compound using a gradient of increasing Mobile Phase B. A typical gradient might be 20% to 80% Acetonitrile over 30 minutes. The retention time of the conjugate will increase with the length of the PEG chain.[17]

    • Monitor the elution using a UV detector (if the conjugate has a chromophore) or an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD), which are more suitable for non-UV active compounds like PEG linkers.

  • Fraction Collection and Product Recovery:

    • Collect fractions corresponding to the product peak.

    • Lyophilize the collected fractions to remove the mobile phase and isolate the purified product.

Data Presentation: RP-HPLC
ParameterCondition / ValueRationale / Notes
Stationary Phase C18 Silica, 5 µm, 100 ÅA standard non-polar phase for the separation of small molecules and peptides.[18]
Column Dimensions 4.6 x 250 mm (Analytical) or >10 x 250 mm (Preparative)Dimensions are chosen based on the scale of purification.
Mobile Phase A 10 mM Ammonium Acetate in WaterA neutral pH buffer to maintain the integrity of the acid-labile THP and Boc groups.
Mobile Phase B AcetonitrileA common organic modifier for RP-HPLC.
Gradient 20% to 80% B over 30 minutesGradient should be optimized to achieve separation from impurities.
Flow Rate 1.0 mL/min (Analytical) or >5.0 mL/min (Preparative)Adjusted based on column diameter.
Detection ELSD, CAD, or Mass Spectrometry (MS)Universal detection methods suitable for molecules lacking a strong chromophore.
Typical Recovery >90%RP-HPLC generally offers high recovery rates.
Achievable Purity >99% (by HPLC)Ideal for producing highly pure material for sensitive downstream applications.

Logical Decision Diagram for Purification Method Selection

The choice of purification strategy depends on several factors, including the initial purity of the crude material and the final purity requirements.

G cluster_logic Method Selection Logic Start Purity Goal? HighPurity >99% Purity Start->HighPurity High ModPurity >95% Purity Start->ModPurity Moderate Both Silica Chromatography followed by RP-HPLC Polishing HighPurity->Both Silica Normal-Phase Silica Chromatography ModPurity->Silica RP_HPLC RP-HPLC (Neutral pH)

Caption: Decision tree for selecting a purification strategy.

References

Application Notes and Protocols for Kinase Degradation Using THP-PEG10-Boc-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can induce the ubiquitination and subsequent degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[1] The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers, such as THP-PEG10-Boc, are frequently utilized in PROTAC design to enhance solubility and provide the necessary flexibility and length to facilitate productive ternary complex formation.

This document provides detailed application notes and protocols for the use of PROTACs synthesized with a this compound linker for the targeted degradation of kinases. As a specific example, we will refer to a hypothetical PROTAC, herein named "KinaseDegrader-PEG10," designed to target Death-associated protein kinase 1 (DAPK1).

Mechanism of Action: PROTAC-mediated Kinase Degradation

The fundamental mechanism of a kinase-targeting PROTAC involves the formation of a ternary complex between the kinase, the PROTAC, and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Kinase (e.g., DAPK1) Ternary Ternary Complex (Kinase-PROTAC-E3) POI->Ternary Binds PROTAC KinaseDegrader-PEG10 (with this compound linker) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Kinase Degradation Proteasome->Degradation Mediates

Caption: General mechanism of action for a kinase-targeting PROTAC.

Data Presentation: In Vitro Efficacy of KinaseDegrader-PEG10

The following tables summarize the hypothetical in vitro performance of KinaseDegrader-PEG10 targeting DAPK1. This data is presented to illustrate the expected outcomes from the experimental protocols detailed below. For this example, we will use the potent degradation data for a reported DAPK1 degrader, CP1, which demonstrated a DC50 of 0.1196 μM.[2]

Table 1: Comparative In Vitro Degradation Efficacy

CompoundTarget KinaseCell LineDC50 (nM)Dmax (%)
KinaseDegrader-PEG10DAPK1SH-SY5Y120>90
Negative Control*DAPK1SH-SY5Y>10,000<10

*Negative control is a molecule structurally similar to KinaseDegrader-PEG10 but with a modification to the E3 ligase binding motif that abrogates its binding.

Table 2: Selectivity Profile of KinaseDegrader-PEG10

Off-Target KinaseDegradation at 1 µM (%)
Kinase A< 5
Kinase B< 10
Kinase C< 5

Experimental Protocols

Detailed methodologies are provided for key experiments to characterize the efficacy and mechanism of action of a kinase-targeting PROTAC synthesized with a this compound linker.

Protocol 1: Western Blot for PROTAC-Induced Kinase Degradation

This protocol is for determining the dose-dependent degradation of a target kinase and calculating the DC50 and Dmax values.

Materials:

  • Cell line expressing the target kinase (e.g., SH-SY5Y for DAPK1)

  • Cell culture medium and supplements

  • KinaseDegrader-PEG10 and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase (e.g., anti-DAPK1)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Workflow Diagram:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_immunoblot Immunoblotting cluster_analysis Data Analysis plate_cells Plate Cells treat_protac Treat with PROTAC (Dose-response) plate_cells->treat_protac lyse_cells Lyse Cells treat_protac->lyse_cells quantify_protein Quantify Protein (BCA) lyse_cells->quantify_protein prepare_lysates Prepare Lysates for SDS-PAGE quantify_protein->prepare_lysates sds_page SDS-PAGE prepare_lysates->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Target & Loading Control) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect quantify_bands Quantify Band Intensity detect->quantify_bands normalize Normalize to Loading Control quantify_bands->normalize calculate Calculate DC50 & Dmax normalize->calculate

Caption: Experimental workflow for Western Blot analysis.

Procedure:

  • Cell Plating: Plate cells at an appropriate density in 24-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of KinaseDegrader-PEG10 (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the incubation with a primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: Proteasome Inhibition Assay

This protocol is to confirm that the observed kinase degradation is dependent on the proteasome.

Materials:

  • Same as Protocol 1

  • Proteasome inhibitor (e.g., MG132 or Carfilzomib)

Procedure:

  • Cell Plating and Pre-treatment: Plate cells as described in Protocol 1. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • PROTAC Treatment: Add KinaseDegrader-PEG10 at a concentration that induces significant degradation (e.g., 5x DC50) to the pre-treated cells. Include control wells with the proteasome inhibitor alone, KinaseDegrader-PEG10 alone, and vehicle control.

  • Sample Processing and Analysis: After the desired incubation time, proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.

Expected Outcome: Co-treatment with a proteasome inhibitor should rescue the degradation of the target kinase induced by the PROTAC, indicating that the degradation is proteasome-mediated.

Protocol 3: Synthesis of a Kinase-Targeting PROTAC with a this compound Linker

This protocol outlines a general solid-phase synthesis approach for a kinase-targeting PROTAC.

Workflow Diagram:

Synthesis_Workflow Resin Solid Support Resin Immobilize Immobilize E3 Ligase Ligand Resin->Immobilize Linker_Couple Couple this compound Linker Immobilize->Linker_Couple Deprotect Deprotect Linker Linker_Couple->Deprotect Kinase_Ligand_Couple Couple Kinase Ligand Deprotect->Kinase_Ligand_Couple Cleave Cleave from Resin Kinase_Ligand_Couple->Cleave Purify Purify PROTAC Cleave->Purify

Caption: General workflow for solid-phase PROTAC synthesis.

Procedure:

  • Immobilization of E3 Ligase Ligand: An appropriate E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) is attached to a solid support resin.

  • Linker Coupling: The resin-bound E3 ligase ligand is reacted with this compound.

  • Deprotection: The Boc protecting group on the PEG linker is removed under acidic conditions to reveal a free amine.

  • Kinase Ligand Coupling: The desired kinase-binding warhead, functionalized with a carboxylic acid, is coupled to the free amine of the linker using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Cleavage and Purification: The final PROTAC is cleaved from the solid support using an appropriate cleavage cocktail (e.g., TFA-based). The crude product is then purified by reverse-phase HPLC to yield the final KinaseDegrader-PEG10.

Conclusion

The use of PROTACs with optimized linkers, such as this compound, represents a promising strategy for the targeted degradation of kinases implicated in various diseases. The protocols and data presentation formats provided in this document offer a comprehensive framework for researchers to design, synthesize, and evaluate the efficacy of novel kinase-degrading PROTACs. Careful characterization of potency, selectivity, and mechanism of action is crucial for the successful development of these next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in THP-PEG10-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with THP-PEG10-Boc conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Conjugation Issues

Q: Why is my conjugation yield unexpectedly low?

A: Several factors can contribute to a low yield in your this compound conjugation reaction. The most common culprits include:

  • Suboptimal Reaction Conditions: The efficiency of the conjugation is highly dependent on pH, temperature, and reaction time. For instance, the alkylation of thiol groups is generally more effective at a slightly basic pH of 7.5-8.5, which facilitates the formation of the more nucleophilic thiolate anion.[1]

  • Steric Hindrance: The bulky nature of the molecule you are trying to conjugate or the this compound reagent itself can physically impede the reaction.[2]

  • Incorrect Molar Ratio: An insufficient amount of the this compound reagent will lead to incomplete conjugation. A good starting point is a 2 to 20-fold molar excess of the PEG reagent over your substrate.[1]

  • Reagent Quality: Improper storage of the this compound reagent, which is sensitive to moisture, can lead to its degradation. It should be stored at -20°C.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific substrate.

  • Address Steric Hindrance: Consider increasing the reaction temperature or prolonging the reaction time.[2] In some cases, redesigning the synthesis to attach a less hindered PEG linker first may be beneficial.[2]

  • Adjust Molar Ratio: Perform a titration experiment to determine the optimal molar excess of the PEG reagent.

  • Ensure Reagent Quality: Use fresh or properly stored this compound reagent for your reactions.

Q: My analysis (e.g., HPLC, SDS-PAGE) shows multiple products. What is causing this?

A: The presence of multiple products suggests a heterogeneous reaction, a common challenge in PEGylation.[1] Potential causes include:

  • Multiple Conjugation Sites: If your molecule has several accessible nucleophilic residues (e.g., multiple lysine (B10760008) or cysteine residues), the PEG chain can attach at different positions, resulting in a mixture of isomers.[1]

  • Over-PEGylation: Using a large excess of the PEG reagent can result in the attachment of multiple PEG chains to a single molecule.[1] This can be controlled by adjusting the molar ratio of the PEG reagent to your substrate.[1]

  • Side Reactions: The reactive group on your PEG linker might react with other nucleophilic residues on your molecule.[1]

Troubleshooting Steps:

  • Improve Site-Specificity: To achieve more homogeneous conjugates, consider site-directed mutagenesis to introduce a unique conjugation site or use protecting groups to block unwanted reactive sites.

  • Optimize Molar Ratio: Carefully control the molar ratio of the PEG reagent to your molecule to minimize over-PEGylation.

  • Control Reaction Conditions: Adjusting the pH can help favor reaction with a specific type of residue. For example, a pH of 7.0-8.5 generally favors selective cysteine modification over lysine modification.[3]

2. Deprotection Challenges

Q: I am having issues with the t-Boc deprotection step. What could be wrong?

A: Problems with t-Boc deprotection typically fall into two categories: incomplete deprotection or degradation of your molecule.

  • Incomplete Deprotection: This is often due to insufficient acid concentration or reaction time.[1] For reactions with HCl, it is critical to use anhydrous solvents, as water can interfere.[1]

  • Molecule Degradation: The harsh acidic conditions required for t-Boc deprotection can sometimes damage the PEGylated molecule.[1]

Troubleshooting Steps for Deprotection:

  • Ensure Complete Deprotection: If using trifluoroacetic acid (TFA), a common reagent for t-Boc deprotection, you can try increasing the TFA concentration (typically 20-50% in a solvent like dichloromethane) or extending the reaction time (usually 1-2 hours at room temperature).[2]

  • Prevent Degradation: To minimize degradation, optimize the reaction time and consider running the reaction at a lower temperature (e.g., 0°C).[1] The use of "scavengers" like triisopropylsilane (B1312306) (TIS) or water is highly recommended to quench the reactive tert-butyl cation that is formed during deprotection and can cause side reactions.[1][2][3] A common cocktail is a 95:2.5:2.5 ratio of TFA:TIS:Water.[3]

3. Purification Difficulties

Q: How can I effectively purify my mono-PEGylated product?

A: The purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture.[4][5] Several chromatographic techniques are commonly employed:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted PEG and other low molecular weight species.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the charges on a protein's surface, altering its interaction with the IEX resin and allowing for separation of different PEGylated forms.[4][]

  • Reversed Phase HPLC (RP-HPLC): This can be used to separate positional isomers.[4]

  • Hydrophobic Interaction Chromatography (HIC): This method can be a useful complementary technique to IEX.[]

Non-chromatographic methods like aqueous two-phase systems and membrane filtration can also be employed.[4][7]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionRationaleSource(s)
pH 7.5 - 8.5 (for thiols)Promotes the formation of the more nucleophilic thiolate anion.[1]
7.0 - 8.5 (for selective cysteine modification)At this pH, cysteine's thiol group is more nucleophilic, while lysine's amino groups are protonated and less reactive.[3]
Molar Ratio (PEG:Substrate) 2:1 to 20:1A molar excess of the PEG reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically.[1]
Solvent Polar aprotic (e.g., DMF, DMSO)These solvents solvate the cation, leaving the nucleophile more reactive.[2]
Temperature Room Temperature (starting point)A good starting point, but may need to be increased for sterically hindered reactions.[1][2]
Reaction Time 2 - 24 hoursShould be optimized by monitoring the reaction progress. Sterically hindered reactions may require longer times.[1][2]

Table 2: Troubleshooting Guide for Low Conjugation Yield

ObservationPotential CauseRecommended SolutionSource(s)
Low or no product formationSuboptimal reaction conditionsOptimize pH, temperature, and reaction time.[1]
Steric hindranceIncrease reaction temperature or time. Consider a longer PEG linker.[2]
Degraded PEG reagentUse fresh, properly stored reagent.[1]
Insufficient PEG reagentIncrease the molar excess of the this compound reagent.[1]
Multiple products observedMultiple reactive sites on the substrateUse site-directed mutagenesis or protecting groups to achieve site-specificity.[1]
Over-PEGylationReduce the molar excess of the PEG reagent.[1]
Side reactionsOptimize the reaction pH to favor the desired reaction.[3]

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Peptide

  • Dissolve the Peptide: Dissolve the thiol-containing peptide in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[1]

  • Prepare the PEG Reagent: Immediately before use, dissolve the this compound reagent in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.[1]

  • Initiate the Reaction: Add the desired molar excess of the dissolved PEG reagent to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).[1]

  • Incubate: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., RP-HPLC).[1]

  • Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted PEG reagent.[1]

General Protocol for t-Boc Deprotection

  • Dissolve the Conjugate: Dissolve the purified t-Boc-PEGylated molecule in dichloromethane (B109758) (DCM).[1]

  • Prepare Deprotection Cocktail: In a separate vial, prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2]

  • Add Deprotection Cocktail: Cool the solution of the t-Boc protected compound to 0°C in an ice bath. Add the deprotection cocktail. A typical ratio is 1:1 (v/v) of the DCM solution to the cocktail.[1][2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by HPLC to ensure complete deprotection.[1]

  • Remove Volatiles: Remove the DCM and excess TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.[1]

  • Purification: The resulting amine-PEGylated molecule can be purified by RP-HPLC. The product will be the TFA salt of the amine.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_workup Workup & Purification cluster_deprotection t-Boc Deprotection Dissolve_Substrate Dissolve Substrate in Buffer Mix Mix Substrate and PEG Reagent Dissolve_Substrate->Mix Prepare_PEG Prepare this compound Solution Prepare_PEG->Mix Incubate Incubate (2-24h, RT) Mix->Incubate Monitor Monitor Progress (HPLC) Incubate->Monitor Quench Quench Reaction (Optional) Monitor->Quench Purify_Conjugate Purify Conjugate (SEC, IEX) Quench->Purify_Conjugate Deprotect Deprotection with TFA/ Scavenger Cocktail Purify_Conjugate->Deprotect Purify_Final Purify Final Product (RP-HPLC) Deprotect->Purify_Final

Caption: Experimental workflow for this compound conjugation and deprotection.

G Start Low Conjugation Yield Check_Conditions Check Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Ratio Check Molar Ratio (PEG:Substrate) Check_Conditions->Check_Ratio Conditions OK Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Check_Reagent Check Reagent Quality Check_Ratio->Check_Reagent Ratio OK Increase_Ratio Increase Molar Ratio Check_Ratio->Increase_Ratio Too Low Check_Sterics Assess Steric Hindrance Check_Reagent->Check_Sterics Quality OK Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent Degraded Increase_Temp_Time Increase Temp/Time or Use Longer Linker Check_Sterics->Increase_Temp_Time Significant Hindrance Success Yield Improved Check_Sterics->Success Not an Issue Optimize_Conditions->Success Increase_Ratio->Success Use_Fresh_Reagent->Success Increase_Temp_Time->Success

Caption: Troubleshooting flowchart for low yield in conjugation reactions.

G Reactants Substrate (e.g., Protein-SH) + this compound Desired_Product Desired Mono-PEGylated Product Reactants->Desired_Product Desired Pathway Side_Products Side Products Reactants->Side_Products Side Reactions Over_PEGylation Over-PEGylation (Di-, Tri-PEGylated) Side_Products->Over_PEGylation Isomers Positional Isomers Side_Products->Isomers Off_Target Off-Target Alkylation (e.g., Lys, His) Side_Products->Off_Target

Caption: Potential side reactions in this compound conjugation.

References

Technical Support Center: Optimizing Reaction Time and Temperature for THP-PEG10-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of THP-PEG10-Boc. The content is structured to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

This compound is a heterobifunctional linker molecule. It consists of a polyethylene (B3416737) glycol (PEG) chain with ten repeating units, which provides solubility and flexibility. One end of the PEG chain is protected by a tetrahydropyranyl (THP) group, typically masking a hydroxyl group, while the other end features an amine protected by a tert-butoxycarbonyl (Boc) group. This molecule is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]

Q2: Why is it crucial to optimize reaction time and temperature for the synthesis of this compound?

Optimizing reaction time and temperature is critical for several reasons:

  • Maximizing Yield: Ensuring the reaction goes to completion without degrading the product.

  • Minimizing Side Reactions: Preventing the formation of unwanted byproducts, which can complicate purification. For instance, prolonged reaction times or high temperatures can lead to side reactions.[2][3]

  • Ensuring Selectivity: When dealing with bifunctional molecules, it's important to ensure that the correct functional group is being modified.

  • Reproducibility: Well-defined reaction parameters ensure that the synthesis is reliable and reproducible.

Q3: What are the key steps in the synthesis of this compound?

The synthesis of this compound from a starting material like amino-PEG10-alcohol would typically involve two main protection steps:

  • Boc Protection: Protection of the terminal amine group with a Boc anhydride.

  • THP Protection: Protection of the terminal hydroxyl group with dihydropyran (DHP).

The order of these steps can be varied depending on the overall synthetic strategy.

Experimental Workflow

G cluster_0 Synthesis Pathway A HO-PEG10-NH2 B Boc Protection A->B (Boc)2O, Base C HO-PEG10-NH-Boc B->C D THP Protection C->D DHP, Acid Catalyst E THP-O-PEG10-NH-Boc D->E

Caption: A typical synthetic workflow for this compound.

Troubleshooting Guide: Boc Protection of the Amine

This section addresses common issues encountered during the Boc protection of the amine functionality on the PEG linker.

Q: I am getting a low yield for my Boc protection reaction. What are the likely causes and solutions related to time and temperature?

A: Low yields in Boc protection can often be attributed to incomplete reaction or product degradation.

Possible CauseRecommended Solution
Incomplete Reaction The reaction may not have reached completion. While many Boc protections are rapid, PEG linkers can sometimes present steric hindrance.[3] Consider increasing the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Suboptimal Temperature Most Boc protections proceed efficiently at room temperature (20-25°C).[5][6][7] If the reaction is sluggish, a slight increase in temperature to 30-40°C could be beneficial. However, avoid excessive heat as it can lead to the decomposition of the Boc anhydride.
Reagent Degradation Ensure that the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is fresh, as it can degrade over time, especially if exposed to moisture.

Q: My reaction is not going to completion, even after extending the reaction time. What should I try next?

A: If extending the reaction time is not effective, consider the following:

Possible CauseRecommended Solution
Insufficient Reagent Increase the molar excess of (Boc)₂O. A starting point is often 1.1 to 1.5 equivalents.[8] For sterically hindered amines, a larger excess may be required.
Incorrect Solvent or Base The choice of solvent and base is crucial. A common system is dioxane/water with a base like triethylamine (B128534).[8] Ensure your PEG starting material is fully dissolved.
Catalyst Inefficiency While often not required, a catalyst can sometimes be beneficial. For example, 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts to accelerate the reaction.

Experimental Protocol: Boc Protection

This protocol provides a general procedure for the Boc protection of an amino-PEG-alcohol.

  • Dissolution: Dissolve the amino-PEG-alcohol (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir.[8]

  • Reagent Addition: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the stirring solution.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction should become homogeneous within the first hour.[8] Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (B1210297) to remove byproducts. Acidify the aqueous layer with a mild acid (e.g., 5% citric acid) and extract the product with ethyl acetate.[8]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Data Summary: Effect of Time and Temperature on Boc Protection
Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
25 (Room Temp)2>90%Optimal starting conditions for most primary amines.[5][7]
25 (Room Temp)8>95%Extended time may be needed for less reactive amines.
401~90%Can be used to accelerate sluggish reactions.
601VariableHigher temperatures may lead to (Boc)₂O decomposition and lower yields.

Troubleshooting Guide: THP Protection of the Hydroxyl Group

This section addresses common issues encountered during the THP protection of the hydroxyl functionality on the PEG linker.

Q: I am observing a low yield of my THP-protected product. What are the potential time and temperature-related causes?

A: Low yields in THP protection are often due to an incomplete reaction or issues with the acidic catalyst.

Possible CauseRecommended Solution
Incomplete Reaction THP protection can be slower than expected, especially with sterically hindered alcohols. Extend the reaction time and monitor by TLC.
Suboptimal Temperature The reaction is typically run at room temperature. If the reaction is slow, gentle warming to 40°C may increase the rate. However, be aware that higher temperatures can promote side reactions.
Catalyst Deactivation The acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS)) can be neutralized by any basic impurities.[9] Ensure all reagents and solvents are anhydrous and free of basic residues.

Q: I am seeing the formation of side products in my THP protection reaction. How can I mitigate this?

A: Side product formation is often a result of overly harsh reaction conditions.

Possible CauseRecommended Solution
Excessively Strong Acid A strong acid can lead to the polymerization of dihydropyran (DHP) or degradation of acid-sensitive functional groups. Use a milder acid catalyst like PPTS.[9]
High Temperature Elevated temperatures can promote side reactions. Maintain the reaction at room temperature or below if side products are observed.
Prolonged Reaction Time While a sufficient reaction time is necessary, excessively long times can lead to the formation of byproducts. Stop the reaction as soon as the starting material is consumed (as determined by TLC).

Experimental Protocol: THP Protection

This protocol provides a general procedure for the THP protection of a Boc-protected amino-PEG-alcohol.

  • Dissolution: Dissolve the Boc-protected amino-PEG-alcohol (1 equivalent) in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[9]

  • Reagent Addition: Add dihydropyran (DHP, 1.2-2.0 equivalents) dropwise to the solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Effect of Time and Temperature on THP Protection
Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
0 to 25 (Room Temp)4>85%Standard conditions with p-TsOH or PPTS as a catalyst.[9]
25 (Room Temp)12>90%Longer reaction times may be necessary for complete conversion.
402VariableMay increase reaction rate but also the risk of side products.

Troubleshooting Logic

G cluster_boc Boc Protection cluster_thp THP Protection start Low Yield or Incomplete Reaction q1 Is the reaction Boc or THP protection? start->q1 boc_q1 Was the reaction run at room temperature? q1->boc_q1 Boc thp_q1 Was a mild acid catalyst used (e.g., PPTS)? q1->thp_q1 THP boc_a1 Increase reaction time. Monitor by TLC/LC-MS. boc_q1->boc_a1 Yes boc_q2 Is (Boc)2O fresh? boc_q1->boc_q2 No boc_a2 Use fresh (Boc)2O. boc_q2->boc_a2 No boc_a3 Increase (Boc)2O equivalents. boc_q2->boc_a3 Yes thp_a1 Switch to a milder catalyst. thp_q1->thp_a1 No thp_q2 Are reagents anhydrous? thp_q1->thp_q2 Yes thp_a2 Ensure anhydrous conditions. thp_q2->thp_a2 No thp_a3 Increase reaction time or add more catalyst. thp_q2->thp_a3 Yes

Caption: A troubleshooting flowchart for low-yield reactions.

References

Preventing premature Boc deprotection of THP-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for THP-PEG10-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this PROTAC linker and to offer troubleshooting for common issues encountered during its use, with a specific focus on preventing premature deprotection of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three main parts:

  • A Tetrahydropyranyl (THP) group: This is an acid-labile protecting group for an alcohol functionality.

  • A Polyethylene Glycol (PEG) chain (PEG10): A hydrophilic spacer consisting of 10 ethylene (B1197577) glycol units, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.

  • A tert-Butoxycarbonyl (Boc) group: This is an acid-labile protecting group for an amine functionality.[3][4]

Q2: Under what conditions are the THP and Boc protecting groups stable?

Both the THP and Boc groups are generally stable under basic and nucleophilic conditions.[4][5]

  • THP ethers are stable to strongly basic conditions, organometallic reagents (like Grignard reagents), and hydrides.[5][6]

  • N-Boc groups are stable towards most nucleophiles and bases, as well as catalytic hydrogenation.[4][7]

Q3: What conditions can lead to the premature deprotection of the Boc group on this compound?

Premature deprotection of the Boc group is a significant concern as it is labile under acidic conditions.[8][9] Any acidic reagent or condition strong enough to cleave the Boc group will lead to its unintended removal. This is particularly critical because the THP group is also removed by acid, but generally under milder conditions than the Boc group.[10][11]

Q4: Is it possible to selectively deprotect the THP group without removing the Boc group?

Yes, selective deprotection is possible due to the different acid lability of the two groups. The THP group can be removed under milder acidic conditions that leave the Boc group intact. This is a form of "orthogonal" protection strategy, where protecting groups are removed under distinct conditions.[12][13][14]

Troubleshooting Guide: Preventing Premature Boc Deprotection

This guide addresses specific issues that may arise during the handling and reaction of this compound, with a focus on maintaining the integrity of the Boc protecting group.

Problem 1: Loss of the Boc group during a reaction intended to modify another part of the molecule.

  • Possible Cause: The reaction conditions are inadvertently acidic. This can be due to the use of an acidic reagent, catalyst, or solvent, or the generation of an acidic byproduct.

  • Solution:

    • Thoroughly review all reagents and conditions for potential sources of acid.

    • If an acidic catalyst is required, consider using a very mild one, such as pyridinium (B92312) p-toluenesulfonate (PPTS), and use it in catalytic amounts.[11]

    • Buffer the reaction mixture with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if compatible with the desired reaction.

    • Ensure all solvents are neutral and anhydrous, as moisture in some solvents can lead to acidic conditions.

Problem 2: Partial or complete removal of the Boc group during purification by column chromatography.

  • Possible Cause: The silica (B1680970) gel used for chromatography is slightly acidic, which can be sufficient to cause the slow cleavage of the Boc group, especially with prolonged exposure.

  • Solution:

    • Deactivate the silica gel by treating it with a base before use. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (0.1-1%) of a volatile base like triethylamine (B128534) or ammonia.

    • Minimize the time the compound spends on the column.

    • Consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) with deactivated silica or reverse-phase chromatography if the compound's polarity allows.

Problem 3: The Boc group is lost during an attempt to deprotect the THP group.

  • Possible Cause: The acidic conditions used for THP deprotection were too harsh.

  • Solution:

    • Use milder acidic conditions specifically tailored for THP removal. (See Experimental Protocols below).

    • Carefully monitor the reaction by thin-layer chromatography (TLC) to stop it as soon as the THP group is gone, preventing over-exposure to the acidic conditions.

    • Use a scavenger, such as anisole, if there is a risk of the tert-butyl cation generated during Boc deprotection alkylating other parts of the molecule, although this is more of a concern when intentionally deprotecting the Boc group.[9]

Data Presentation

The stability of the THP and Boc protecting groups under various conditions is summarized below.

Protecting GroupStable ConditionsLabile ConditionsCommon Deprotection Reagents
THP Basic (e.g., NaOH, LiOH), Organometallics, Hydrides, Mild Oxidants/Reductants[5][6]Acidic[10][11][15]Acetic acid/THF/H₂O, PPTS in EtOH, catalytic p-TsOH in MeOH[11][15]
Boc Basic (e.g., NaOH, LiOH), Nucleophiles, Catalytic Hydrogenolysis[4][7]Strongly Acidic[3][16]Trifluoroacetic acid (TFA), HCl in organic solvent (e.g., dioxane, methanol)[9]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Handling: When weighing and preparing solutions, work quickly and avoid prolonged exposure to ambient atmosphere. Use anhydrous solvents to prevent acid-catalyzed hydrolysis.

Protocol 2: Selective Deprotection of the THP Group

  • Dissolution: Dissolve the this compound (1 equivalent) in a suitable alcohol solvent, such as ethanol (B145695) or methanol.

  • Addition of Catalyst: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC. The deprotected product should have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on deactivated silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Selective THP Deprotection cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Product start This compound reaction Dissolve in EtOH Add catalytic PPTS Stir at RT start->reaction monitoring TLC Analysis reaction->monitoring Check for completion workup Quench with NaHCO₃ Extract with EtOAc Purify on deactivated silica monitoring->workup Reaction complete product HO-PEG10-Boc workup->product

Caption: Workflow for selective THP deprotection.

logical_relationship cluster_conditions Reaction Conditions cluster_stability Protecting Group Stability basic Basic (e.g., NaOH) thp_stable THP Stable basic->thp_stable boc_stable Boc Stable basic->boc_stable nucleophilic Nucleophilic (e.g., Amines) nucleophilic->thp_stable nucleophilic->boc_stable mild_acid Mild Acidic (e.g., PPTS) thp_labile THP Labile mild_acid->thp_labile mild_acid->boc_stable Key for selectivity strong_acid Strong Acidic (e.g., TFA) strong_acid->thp_labile boc_labile Boc Labile strong_acid->boc_labile

Caption: Stability of THP and Boc groups.

References

Improving the solubility of THP-PEG10-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for THP-PEG10-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of these linkers and to troubleshoot common issues encountered during their application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a heterobifunctional linker molecule commonly used in the development of PROTACs.[1][2] It consists of three key components that dictate its solubility:

  • A Boc (tert-Butyloxycarbonyl) group: A bulky, nonpolar protecting group that provides solubility in lipophilic organic solvents.[3]

  • A PEG10 (Polyethylene Glycol) chain: A flexible and hydrophilic 10-unit PEG spacer that enhances solubility in a wide range of polar organic solvents and aqueous media through hydrogen bonding.[3][4][5]

  • A THP (Tetrahydropyranyl) group: An acid-labile protecting group for alcohols.[6][7]

The combination of these groups gives the molecule a mixed polarity, making solvent selection crucial for effective dissolution.

Q2: In which organic solvents can I expect this compound to be soluble?

A2: While direct quantitative solubility data for this compound is not extensively published, data from structurally similar molecules, such as other Boc-protected PEG linkers, suggests high solubility in common polar aprotic and chlorinated organic solvents.[3][8][9] Expect good solubility in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[8]

Q3: Is this compound soluble in water?

A3: The hydrophilic PEG chain contributes to water solubility.[4][5] However, the presence of the hydrophobic Boc and THP protecting groups will limit its solubility in purely aqueous solutions. For reactions in aqueous media, co-solvents are often necessary.

Q4: How do the Boc and THP protecting groups affect solubility and experimental conditions?

A4: Both the Boc and THP groups are sensitive to acidic conditions and are designed to be removed under mild acid.[6][7][10] This is a critical factor to consider during experimental design, as premature deprotection can occur in the presence of acidic reagents or even acidic impurities in solvents.[11] Deprotection will significantly change the polarity and solubility of the molecule.

Q5: How does temperature affect the stability and solubility of the conjugate?

A5: Generally, increasing the temperature can increase the solubility of a compound. However, high temperatures, especially in the presence of oxygen, can accelerate the degradation of the PEG backbone.[11] For long-term storage, it is recommended to keep the product at -20°C.[8]

Troubleshooting Guide

This guide addresses common problems related to the solubility of this compound conjugates during experimental procedures.

Issue 1: The lyophilized powder is difficult to dissolve.
  • Symptom: The solid material does not dissolve completely in the chosen solvent, or a suspension is formed.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: The chosen solvent may not be optimal. Refer to the solubility table below and consider using solvents like DMSO, DMF, or DCM.

    • Insufficient Sonication/Vortexing: The material may require more energy to dissolve. Try gentle warming (not exceeding 30-40°C) and sonication in a water bath to aid dissolution.

    • Moisture Absorption: The compound may have absorbed moisture, leading to clumping. Ensure the product is handled under anhydrous conditions whenever possible.

Issue 2: The conjugate precipitates out of solution during a reaction.
  • Symptom: The reaction mixture, which was initially clear, becomes cloudy or a solid precipitate forms.

  • Possible Causes & Solutions:

    • Change in Solvent Polarity: The addition of a reagent in a solvent of different polarity can cause the conjugate to crash out. Consider using a co-solvent system to maintain solubility throughout the reaction. For example, if adding an aqueous solution, using a miscible organic co-solvent like DMSO or DMF can help.

    • Premature Deprotection: If the reaction conditions are inadvertently acidic, the Boc or THP group may be cleaved. The resulting deprotected molecule will have a different solubility profile and may be insoluble in the reaction solvent (e.g., a less polar solvent like DCM). Check the pH of all reagents before addition.

    • Temperature Change: A decrease in temperature can reduce solubility. If the reaction is cooled, ensure the concentration of the conjugate is not near its saturation point at the lower temperature.

Issue 3: Low yield or incomplete reaction.
  • Symptom: Analysis of the reaction mixture (e.g., by LC-MS) shows a significant amount of unreacted starting material.

  • Possible Causes & Solutions:

    • Poor Solubility Limiting Reagent Availability: If the this compound conjugate is not fully dissolved, the reaction will be slow and incomplete. Ensure a homogenous solution before proceeding.

    • Steric Hindrance: The bulky nature of the molecule might slow down the reaction. Increasing the reaction time or temperature (while monitoring for degradation) may be necessary.[11]

Data Presentation

Table 1: Inferred Solubility of this compound in Common Organic Solvents

This data is inferred from structurally analogous Boc-protected PEG10 linkers. It should be used as a guideline, and it is recommended to perform small-scale solubility tests for your specific application.

SolventClassificationPredicted SolubilityReference
DMSOPolar AproticHigh[8]
DMFPolar AproticHigh[8]
DCMChlorinatedHigh[8]
ChloroformChlorinatedSoluble[11]
AcetonitrilePolar AproticSoluble[3]
AcetonePolar AproticSoluble[9]
WaterAqueousLimited[4][5]
Diethyl EtherEtherLow / Insoluble[12]

Experimental Protocols

Protocol: General Procedure for Boc Deprotection

This protocol describes a standard method for the acidic removal of the Boc protecting group, a common step where solubility is critical.

Materials:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound conjugate in anhydrous DCM to a concentration of approximately 0.1 M.[10] Stir until the solid is completely dissolved. A clear, homogenous solution is critical. If solubility is an issue, gentle warming or sonication can be applied.

  • Reaction Setup: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[13]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[13] The deprotected product will be more polar.

  • Work-up (Quenching and Extraction): a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[13] b. Dissolve the residue in DCM. c. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.[10] d. Wash the organic layer with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.[10]

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Solubility start Start: this compound not dissolving solvent Is the solvent appropriate? (e.g., DMSO, DCM, DMF) start->solvent change_solvent Action: Change to a recommended solvent solvent->change_solvent No energy Have you tried sonication or gentle warming? solvent->energy Yes change_solvent->start apply_energy Action: Gently warm (<40°C) and/or sonicate energy->apply_energy No cosolvent Is precipitation occurring during reaction? energy->cosolvent Yes apply_energy->start add_cosolvent Action: Add a miscible co-solvent to maintain polarity cosolvent->add_cosolvent Yes end Success: Compound Dissolved cosolvent->end No check_ph Action: Check pH of all reagents for accidental acidity add_cosolvent->check_ph add_cosolvent->end

Caption: Troubleshooting decision tree for solubility issues.

G cluster_1 Experimental Workflow: Boc Deprotection dissolve 1. Dissolve this compound in anhydrous DCM (0.1M) cool 2. Cool solution to 0°C dissolve->cool add_tfa 3. Add TFA (20-50% v/v) cool->add_tfa react 4. Stir and monitor reaction (TLC/LC-MS) add_tfa->react concentrate 5. Concentrate under reduced pressure react->concentrate workup 6. Aqueous Work-up: Neutralize with NaHCO3, wash with brine concentrate->workup dry 7. Dry (Na2SO4) and concentrate to yield product workup->dry

Caption: Workflow for the Boc deprotection of this compound.

References

Side reactions of THP-PEG10-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for THP-PEG10-Boc, a heterobifunctional linker designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate your experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile heterobifunctional linker used in bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:

  • Tetrahydropyranyl (THP) group: An acid-labile protecting group for a hydroxyl functionality.

  • Polyethylene Glycol (PEG10) spacer: A 10-unit hydrophilic PEG chain that enhances solubility, reduces aggregation, and provides a flexible spacer between conjugated molecules.

  • tert-Butoxycarbonyl (Boc) group: An acid-labile protecting group for an amine functionality.

The orthogonal nature of the THP and Boc protecting groups, under specific conditions, allows for a stepwise and controlled conjugation strategy.

Q2: What are the most common side reactions associated with this compound?

Side reactions can occur during the deprotection of the THP and Boc groups, as well as during the conjugation steps. The primary concerns are:

  • During THP Deprotection:

    • Concurrent Boc Deprotection: Since both groups are acid-labile, harsh acidic conditions can lead to the unintended removal of the Boc group.

    • Formation of Diastereomers: The THP group introduces a chiral center, which can lead to a mixture of diastereomers if the parent molecule is already chiral, complicating purification and analysis.[1]

  • During Boc Deprotection:

    • Alkylation of Nucleophilic Residues: The tert-butyl cation generated during acidic deprotection can alkylate electron-rich amino acid residues like tryptophan and methionine.[2]

    • Concurrent THP Deprotection: Strong acidic conditions required for Boc removal can also cleave the THP ether.

  • During Conjugation:

    • Steric Hindrance: The PEG chain, while beneficial, can cause steric hindrance, potentially slowing down reaction rates or preventing access of reagents to the reactive sites.

    • Aggregation: While the PEG linker generally improves solubility, improper reaction conditions or high concentrations of hydrophobic conjugates can still lead to aggregation.[3]

Q3: How can I selectively deprotect the THP group without removing the Boc group?

Achieving selective deprotection requires carefully controlled, milder acidic conditions. While both groups are acid-labile, the THP group can often be removed under conditions that leave the Boc group intact.

  • Recommended Conditions: Use of milder acids such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) at room temperature is a common method. Acetic acid in a mixture of THF and water can also be effective.[1]

  • Alternative Methods: For highly sensitive substrates, non-acidic methods for THP deprotection have been developed, such as using a combination of lithium chloride and water in DMSO at elevated temperatures.[4]

Q4: How can I avoid side reactions during Boc deprotection?

To prevent the alkylation of sensitive amino acid residues by the tert-butyl cation, it is crucial to use scavengers in the deprotection cocktail.

  • Scavenger Cocktails: A widely used cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2] TIS effectively quenches the tert-butyl cation. Other scavengers like thioanisole (B89551) can be used, especially to protect methionine residues.[2]

Troubleshooting Guides

Problem 1: Low yield or incomplete reaction during conjugation.
Possible Cause Troubleshooting Steps
Steric Hindrance Increase reaction time and/or temperature moderately. Consider using a longer PEG linker if steric hindrance is a persistent issue with your specific substrates.
Poor Solubility of Reactants Ensure all reactants are fully dissolved. The use of co-solvents like DMSO or DMF (up to 10-20% v/v) can improve the solubility of hydrophobic molecules.
Suboptimal Reaction Conditions Optimize the pH of the reaction buffer. For reactions involving amines, a pH of 7.5-8.5 is often optimal. For thiol-maleimide reactions, a pH of 6.5-7.5 is preferred. Perform small-scale pilot reactions to determine the optimal stoichiometry, temperature, and reaction time.
Problem 2: Unintended deprotection of both THP and Boc groups.
Possible Cause Troubleshooting Steps
Harsh Acidic Conditions To selectively remove the THP group, use milder acidic conditions such as PPTS in ethanol. For selective Boc deprotection in the presence of an acid-sensitive THP group, consider non-acidic deprotection methods for the THP ether first, or use carefully titrated amounts of a weaker acid for Boc removal if orthogonal protection is not achievable.
Prolonged Reaction Times in Acid Monitor the deprotection reaction closely using TLC or LC-MS and quench the reaction as soon as the desired protecting group is removed to minimize the cleavage of the other.
Problem 3: Formation of side products during Boc deprotection.
Possible Cause Troubleshooting Steps
Alkylation by tert-butyl cation Always use a scavenger cocktail during acid-mediated Boc deprotection. A common and effective mixture is 95:2.5:2.5 TFA:TIS:Water.[2]
Degradation of Acid-Sensitive Substrates If your molecule contains other acid-labile functionalities, consider milder Boc deprotection methods such as using zinc bromide in an organic solvent.

Quantitative Data Summary

The following tables provide a summary of common conditions for the deprotection of THP and Boc groups. Note that optimal conditions may vary depending on the specific substrate.

Table 1: Common Conditions for THP Deprotection

ReagentSolventTemperatureTypical Reaction TimeNotes
Pyridinium p-toluenesulfonate (PPTS)EthanolRoom Temperature2-6 hoursMild conditions, often compatible with Boc group.
Acetic Acid/THF/Water (3:1:1)MixtureRoom Temperature4-8 hoursAnother mild option for THP removal.[1]
Lithium Chloride/WaterDMSO90 °C6 hoursA non-acidic alternative for sensitive substrates.[4]

Table 2: Common Conditions for Boc Deprotection

ReagentSolventTemperatureTypical Reaction TimeNotes
20-50% TFADichloromethane (B109758) (DCM)Room Temperature1-2 hoursStandard, strong acidic conditions. Requires scavengers.
4M HCl1,4-DioxaneRoom Temperature30-60 minutesAnother common strong acid condition.
Zinc BromideDichloromethane (DCM)Room Temperature1-4 hoursMilder Lewis acid catalysis, useful for acid-sensitive substrates.

Table 3: Common Scavengers for Boc Deprotection

ScavengerTypical ConcentrationProtects Against
Triisopropylsilane (TIS)2.5-5% (v/v)tert-butyl cation alkylation (general)
Water2.5-5% (v/v)Used in combination with other scavengers
Thioanisole5% (v/v)tert-butyl cation alkylation (especially for methionine)

Experimental Protocols

Protocol 1: Selective Deprotection of the THP Group
  • Dissolution: Dissolve the this compound compound in ethanol.

  • Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the resulting HO-PEG10-Boc by silica (B1680970) gel column chromatography.

Protocol 2: Deprotection of the Boc Group with Scavengers
  • Preparation of Deprotection Cocktail: In a fume hood, prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).

  • Reaction Setup: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Deprotection: Add the cold deprotection cocktail to the dissolved compound.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Removal of Acid: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Purification: Wash the precipitate with cold diethyl ether and dry under vacuum.

Visualizations

experimental_workflow cluster_thp_deprotection Selective THP Deprotection cluster_boc_deprotection Boc Deprotection cluster_conjugation Conjugation thp_peg_boc This compound mild_acid Mild Acid (e.g., PPTS in EtOH) thp_peg_boc->mild_acid ho_peg_boc HO-PEG10-Boc mild_acid->ho_peg_boc ho_peg_boc_2 HO-PEG10-Boc strong_acid Strong Acid (e.g., TFA) + Scavengers ho_peg_boc_2->strong_acid ho_peg_nh2 HO-PEG10-NH2 strong_acid->ho_peg_nh2 ho_peg_nh2_2 HO-PEG10-NH2 conjugation_reagents Conjugation to Target Molecules ho_peg_nh2_2->conjugation_reagents final_conjugate Final Bioconjugate conjugation_reagents->final_conjugate

Caption: A typical experimental workflow for the sequential deprotection and conjugation of this compound.

side_reactions cluster_boc Boc Deprotection Side Reaction cluster_prevention Prevention Strategy boc_deprotection Boc Deprotection with Strong Acid tert_butyl tert-butyl cation boc_deprotection->tert_butyl alkylation Alkylation of Trp, Met tert_butyl->alkylation scavengers Add Scavengers (e.g., TIS) tert_butyl->scavengers quenched_cation Quenched Cation scavengers->quenched_cation

Caption: Illustration of a major side reaction during Boc deprotection and its prevention.

References

Technical Support Center: Navigating the "Hook Effect" with PEG10-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with PEG10-based Proteolysis Targeting Chimeras (PROTACs). This center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common experimental artifact that can complicate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, PEG10, decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve instead of a standard sigmoidal curve.[3] At an optimal concentration, the PROTAC efficiently induces maximum degradation (Dmax), but at supra-optimal concentrations, the degradation efficacy paradoxically reduces.[3][4]

Q2: What is the underlying cause of the "hook effect"?

A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein (PEG10), the PROTAC, and an E3 ligase.[5][6] However, when the PROTAC concentration is too high, it can independently bind to either PEG10 or the E3 ligase, forming PEG10-PROTAC or E3 Ligase-PROTAC binary complexes.[4] These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4][6]

Q3: Why is it critical to identify and understand the hook effect when working with PEG10-based PROTACs?

Q4: At what concentration range should I be concerned about the hook effect?

A4: The concentration at which the hook effect becomes apparent varies depending on the specific PEG10-PROTAC, the target protein's expression level, the E3 ligase being recruited, and the cell line used.[9] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[7][10] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]

Q5: Can the choice of E3 ligase influence the hook effect for a PEG10-based PROTAC?

A5: Yes, the choice of the E3 ligase and the corresponding ligand in the PROTAC can significantly influence the stability and cooperativity of the ternary complex.[7] This, in turn, affects the propensity for the hook effect. Different E3 ligases (e.g., VHL, CRBN) have varying expression levels in different cell types and different affinities for their ligands, which can alter the concentration at which the hook effect is observed.

Troubleshooting Guides

Problem 1: My dose-response curve for the PEG10-PROTAC shows a bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing the "hook effect."

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end where the decreased efficacy is observed.[1]

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) from the bell-shaped curve. Use concentrations at or below this optimal level for future experiments.

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the PEG10-PROTAC-E3 ligase ternary complex across the same concentration range.[5] This will help correlate the reduction in degradation with a decrease in ternary complex formation.

    • Evaluate Cell Permeability: If the hook effect appears at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7]

Problem 2: My PEG10-PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: This could be due to several factors, including testing at a concentration that falls within the hook effect region, poor cell permeability, or issues with the experimental system.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible that your initial concentration range was entirely within the hook effect region or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to PEG10 and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.[1]

    • Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both PEG10 and the recruited E3 ligase at sufficient levels. This can be verified by Western Blot or qPCR.[7]

    • Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1]

    • Confirm Proteasomal Degradation: To ensure the observed decrease in PEG10 is due to the proteasome, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of PEG10 levels in the presence of the inhibitor confirms proteasome-dependent degradation.[7]

Data Presentation

Table 1: Illustrative Dose-Response Data for a PEG10-Based PROTAC Exhibiting the Hook Effect

PROTAC Concentration% PEG10 Degradation (Relative to Vehicle)
0.1 nM5%
1 nM25%
10 nM60%
100 nM95% (Dmax)
1 µM70%
10 µM40%
100 µM15%

Table 2: Troubleshooting Checklist for Unexpected PEG10-PROTAC Results

IssuePotential CauseRecommended Action
Bell-Shaped Curve Hook EffectPerform detailed dose-response, assess ternary complex.
No Degradation Concentration too high/lowTest a wider concentration range (pM to µM).
Poor cell permeabilityConduct a cell permeability assay (e.g., PAMPA).
Low E3 ligase expressionVerify E3 ligase levels via Western Blot/qPCR.
Sub-optimal incubation timePerform a time-course experiment.
Inconsistent Results Compound instabilityPrepare fresh stock solutions, verify storage conditions.
Western Blot variabilityOptimize antibody concentrations and transfer conditions.

Experimental Protocols

1. Western Blotting for PEG10 Degradation

  • Principle: This protocol quantifies the amount of PEG10 protein remaining in cells after treatment with a PEG10-based PROTAC.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., a cancer cell line with known PEG10 expression) in a multi-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PEG10-PROTAC in complete cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[7] Include a vehicle-only control (e.g., DMSO).

    • Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for PEG10. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the PEG10 signal to a loading control (e.g., GAPDH or β-actin). Plot the normalized PEG10 levels against the PROTAC concentration.

2. NanoBRET™ Ternary Complex Formation Assay

  • Principle: This assay measures the proximity of PEG10 and the E3 ligase in live cells, which is induced by the PROTAC. It uses NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. Bioluminescence Resonance Energy Transfer (BRET) occurs when the two proteins are brought close together by the PROTAC.

  • Methodology:

    • Cell Line Generation: Create a stable cell line co-expressing PEG10 fused to NanoLuc® and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

    • Cell Seeding: Plate the engineered cells in a white, 96-well assay plate.

    • HaloTag Labeling: Add the fluorescently labeled HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.

    • PROTAC Treatment: Add serial dilutions of the PEG10-PROTAC to the wells.

    • Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission).

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration.

Mandatory Visualizations

PEG10_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Signaling Cascade (e.g., PI3K/AKT) Receptor->Signaling_Cascade activates cMYC c-MYC Signaling_Cascade->cMYC activates PEG10_Gene PEG10 Gene cMYC->PEG10_Gene promotes transcription PEG10_Protein PEG10 Protein PEG10_Gene->PEG10_Protein is translated into Cell_Cycle_Progression Cell Cycle Progression PEG10_Protein->Cell_Cycle_Progression promotes Apoptosis_Inhibition Apoptosis Inhibition PEG10_Protein->Apoptosis_Inhibition promotes

Caption: Simplified signaling pathway showing the upregulation of PEG10 by c-MYC.

PROTAC_Hook_Effect cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) PEG10_A PEG10 Ternary_Complex Productive Ternary Complex PEG10_A->Ternary_Complex PROTAC_A PROTAC PROTAC_A->Ternary_Complex E3_Ligase_A E3 Ligase E3_Ligase_A->Ternary_Complex Degradation PEG10 Degradation Ternary_Complex->Degradation leads to PEG10_B PEG10 Binary_Complex_1 Unproductive Binary Complex PEG10_B->Binary_Complex_1 PROTAC_B1 PROTAC PROTAC_B1->Binary_Complex_1 PROTAC_B2 PROTAC Binary_Complex_2 Unproductive Binary Complex PROTAC_B2->Binary_Complex_2 E3_Ligase_B E3 Ligase E3_Ligase_B->Binary_Complex_2 No_Degradation Inhibited Degradation Binary_Complex_1->No_Degradation Binary_Complex_2->No_Degradation Experimental_Workflow Start Start: Observe Unexpected Degradation Profile Dose_Response 1. Perform Wide Dose-Response (pM to 100 µM) Start->Dose_Response Decision Bell-Shaped Curve Observed? Dose_Response->Decision Ternary_Assay 2. Assess Ternary Complex Formation (e.g., NanoBRET) Decision->Ternary_Assay Yes Troubleshoot_Further Further Troubleshooting: - Check E3 Ligase Expression - Optimize Incubation Time - Verify Cell Permeability Decision->Troubleshoot_Further No Correlation 3. Correlate Degradation with Ternary Complex Levels Ternary_Assay->Correlation Optimize 4. Determine Optimal Concentration (Dmax) for Future Experiments Correlation->Optimize End End: Optimized Protocol Optimize->End

References

Technical Support Center: Enhancing Cell Permeability of THP-PEG10-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of THP-PEG10-Boc PROTACs.

Troubleshooting Guides

Problem: Low or No Target Degradation Observed

One of the primary reasons for a lack of target degradation is poor cell permeability of the PROTAC molecule.[1] Due to their high molecular weight and polar surface area, many PROTACs struggle to cross the cell membrane efficiently.[2][3]

Possible Cause 1: Suboptimal Physicochemical Properties

  • High Polarity: The PEG10 linker and amide bonds can contribute to high polarity, hindering membrane traversal.[4]

  • High Molecular Weight: The entire PROTAC construct, including the THP and Boc groups, may be too large for efficient passive diffusion.[5]

  • Bulky Protecting Groups: The tert-Butyloxycarbonyl (t-Boc) group is bulky and can negatively impact permeability.[4]

Solutions:

  • Linker Modification:

    • Reduce Polarity: Consider replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker.[4]

    • Amide-to-Ester Substitution: Replacing an amide linkage within the linker with an ester can improve permeability.[6][7]

    • Incorporate Rigid Elements: Introducing rigid structures like piperazine (B1678402) or piperidine (B6355638) rings into the linker can sometimes improve permeability by promoting a more folded, membrane-compatible conformation.[2][5]

  • End Group Modification:

    • Remove or Replace t-Boc Group: If the t-Boc group is not essential for target engagement, consider removing it or replacing it with a smaller, less lipophilic group to reduce molecular weight and bulk.[4]

  • Prodrug Strategies:

    • Masking polar groups with lipophilic, cleavable moieties can enhance cell entry. These groups are then removed by intracellular enzymes to release the active PROTAC.[5][8]

Problem: High Discrepancy Between Biochemical and Cellular Activity

A potent PROTAC in biochemical assays (e.g., ternary complex formation) that shows weak activity in cell-based degradation assays often points towards a permeability issue.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Cellular Activity A High Biochemical Potency, Low Cellular Degradation B Assess Cell Permeability A->B C PAMPA / Caco-2 Assays B->C Direct Measurement D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) B->D Indirect Measurement E Low Permeability Confirmed C->E Low Pe F Sufficient Permeability C->F High Pe D->E No Engagement D->F Engagement Confirmed G PROTAC Redesign: - Modify Linker - Alter End Groups - Prodrug Approach E->G H Investigate Other Issues: - Efflux Pumps - PROTAC Instability - Hook Effect F->H

Caption: A logical workflow for troubleshooting low PROTAC cellular activity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG10 linker in my PROTAC's permeability?

A1: Polyethylene glycol (PEG) linkers are frequently used to improve the solubility and pharmacokinetic properties of PROTACs.[4] They can exhibit a "chameleonic" effect, adopting more compact, folded conformations in the hydrophobic environment of the cell membrane to shield polar atoms, which can facilitate cell entry.[4][8] However, a long and flexible linker like PEG10 can also increase molecular weight and the number of rotatable bonds, which may negatively affect permeability.[4][9] The optimal linker is a balance between enhancing solubility and maintaining favorable permeability characteristics.

Q2: Should I remove the t-Boc protecting group from my this compound PROTAC?

A2: The tert-Butyloxycarbonyl (t-Boc) group is a bulky, lipophilic protecting group. While it can aid in synthesis, its size can increase the overall molecular weight of the PROTAC, potentially hindering its ability to permeate the cell membrane.[4] If this group is not critical for binding to the target protein or the E3 ligase, its removal or replacement with a smaller functional group is a recommended strategy to explore for enhancing cell permeability.

Q3: What are the most suitable assays for measuring the cell permeability of my PROTAC?

A3: Several assays are available to evaluate PROTAC cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It serves as an excellent initial screen for membrane permeability.[4][10]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the intestinal barrier. It provides insights into both passive diffusion and the potential involvement of active transport mechanisms (e.g., efflux pumps).[4][10]

  • Cellular Target Engagement Assays: Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can indirectly indicate cell permeability. If the PROTAC can engage its intracellular target, it must have crossed the cell membrane.[1]

Q4: Can modifying the linker really improve permeability?

A4: Yes, the linker is a critical determinant of a PROTAC's physicochemical properties.[11] Studies have shown that strategic modifications can significantly impact permeability. For instance, replacing a flexible PEG linker with a more rigid piperazine-containing linker or substituting an amide bond with an ester can lead to substantial improvements in cellular uptake and subsequent target degradation.[2][6]

G cluster_0 PEG Linker 'Chameleonic' Effect cluster_1 cluster_2 cluster_3 A Aqueous Environment (Extracellular) B Lipid Bilayer (Cell Membrane) A->B Approaches Membrane C Aqueous Environment (Intracellular) B->C Enters Cytosol P1 PROTAC (Extended Conformation, Polar Groups Exposed) P2 PROTAC (Folded Conformation, Polar Groups Shielded) P3 PROTAC (Extended Conformation)

Caption: Conformational changes of a PEG-linked PROTAC crossing the cell membrane.

Data Presentation

Disclaimer: The following data is illustrative and serves to exemplify the principles of PROTAC permeability optimization. Actual results will vary based on the specific PROTAC and experimental conditions.

Table 1: Impact of Linker Modification on PROTAC Permeability

PROTAC IDLinker CompositionPAMPA (Pe, 10⁻⁶ cm/s)Caco-2 (Papp, 10⁻⁶ cm/s)Cellular DC₅₀ (nM)
PROTAC-AThis compound (Amide)0.50.2>1000
PROTAC-BTHP-Alkyl-C8-Boc1.20.8500
PROTAC-CThis compound (Ester)2.51.5250
PROTAC-DTHP-Piperazine-Boc3.02.1150

Table 2: Effect of t-Boc Group Removal on Permeability and Activity

PROTAC IDTerminal GroupMolecular Weight ( g/mol )PAMPA (Pe, 10⁻⁶ cm/s)Cellular DC₅₀ (nM)
PROTAC-DTHP-Piperazine-Boc9503.0150
PROTAC-ETHP-Piperazine-H8504.580

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of PROTACs.

Workflow Diagram:

G cluster_0 PAMPA Workflow A Prepare Donor Plate (PROTAC in buffer) C Assemble Sandwich (Donor + Filter/Acceptor) A->C B Coat Filter Plate with Lipid Solution B->C D Incubate (e.g., 4-18 hours) C->D E Separate Plates D->E F Quantify PROTAC Conc. (LC-MS/MS) E->F G Calculate Permeability Coefficient (Pe) F->G

Caption: A typical experimental workflow for the PAMPA assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Prepare the donor buffer (e.g., PBS at pH 7.4).

    • Prepare the acceptor buffer (e.g., PBS with a solubility enhancer like 2% DMSO).

    • Prepare the lipid solution (e.g., 2% lecithin (B1663433) in dodecane).

  • Assay Procedure:

    • Dilute the PROTAC stock solution into the donor buffer to the final desired concentration.

    • Add the PROTAC-containing donor solution to the wells of a 96-well donor plate.

    • Carefully coat the membrane of a 96-well filter plate (the artificial membrane) with the lipid solution.

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

    • Assemble the "sandwich" by placing the lipid-coated filter plate on top of the acceptor plate and then placing the donor plate on top of the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.

    • After incubation, disassemble the plates.

  • Analysis:

    • Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane, incubation time, and compound concentrations.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a method for assessing PROTAC permeability across a cellular monolayer, which can account for both passive diffusion and active transport.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC-containing transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with 5% CO₂ for a set time course (e.g., take samples at 30, 60, 90, and 120 minutes).

    • At each time point, take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Analysis:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) by plotting the cumulative amount of PROTAC transported versus time. The slope of this line is used in the Papp calculation.

    • Optional: To assess active efflux, perform the experiment in the reverse direction (basolateral to apical) and in the presence of known efflux pump inhibitors. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the PROTAC is a substrate of efflux transporters.

References

Technical Support Center: Overcoming Aggregation of ADCs with PEG10 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) featuring PEG10 linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation, particularly when using a PEG10 linker?

A1: Aggregation of ADCs is a multifaceted issue that can arise at various stages of development, from conjugation to storage.[1][2] Even with the inclusion of a hydrophilic PEG10 linker, aggregation can be triggered by several factors:

  • High Hydrophobicity of the Payload: Many potent cytotoxic payloads are inherently hydrophobic.[3] When conjugated to an antibody, these molecules can create hydrophobic patches on the antibody surface, leading to intermolecular interactions and aggregation.[4] While a PEG10 linker enhances hydrophilicity, a highly hydrophobic drug may still drive aggregation.[5]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic payloads per antibody, thereby increasing the propensity for aggregation.[6] PEG linkers can enable higher DARs by mitigating hydrophobicity, but there is a limit to this effect.[6][7]

  • Conjugation Chemistry: The chemical reactions used for conjugation can sometimes alter the conformational stability of the antibody, making it more prone to aggregation.[8] Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, can also reduce solubility and promote aggregation.[4]

  • Formulation and Storage Conditions: Inappropriate buffer composition, pH, ionic strength, and the presence of certain excipients can all influence ADC stability.[] Physical stresses like agitation, freeze-thaw cycles, and exposure to light or elevated temperatures can also induce aggregation.[1][10]

Q2: How does a PEG10 linker help in reducing ADC aggregation?

A2: Polyethylene glycol (PEG) linkers, including PEG10, are incorporated into ADC design to reduce aggregation through two primary mechanisms:

  • Increased Hydrophilicity: PEG chains are hydrophilic and create a hydration shell around the linker and the attached payload.[11][12] This increased water solubility helps to counteract the hydrophobicity of the cytotoxic drug, reducing the likelihood of hydrophobic interactions between ADC molecules that lead to aggregation.[][11]

  • Steric Hindrance: The flexible PEG chain acts as a physical shield, creating steric hindrance that prevents the hydrophobic payloads on adjacent ADC molecules from interacting with each other.[11] This is particularly important at higher DARs.

The use of monodisperse PEG linkers, like a discrete PEG10, ensures a homogeneous ADC population, which can further improve stability and predictability.[13]

Q3: My ADC with a PEG10 linker shows immediate aggregation after conjugation. What are the immediate troubleshooting steps?

A3: Immediate aggregation post-conjugation often points to issues with the conjugation process itself.[8] Here are some troubleshooting steps to consider:

  • Review Conjugation Buffer: Ensure the pH of your reaction buffer is not close to the isoelectric point (pI) of your antibody, as this is where solubility is at its minimum.[4]

  • Minimize Organic Co-solvents: If you are using an organic co-solvent like DMSO to dissolve the linker-payload, keep its final concentration to a minimum (ideally below 5% v/v), as higher concentrations can promote antibody aggregation.[8]

  • Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support, such as an affinity resin, during conjugation can physically separate the ADC molecules and prevent them from aggregating as they become more hydrophobic.[4]

Q4: I am observing a slow increase in aggregation during storage. How can I improve the long-term stability of my ADC?

A4: Gradual aggregation during storage is typically a formulation issue.[8] Optimizing your formulation is key to ensuring long-term stability:

  • Optimize Buffer Conditions:

    • pH: Conduct a pH screening study to identify the pH at which your ADC exhibits maximum stability.

    • Ionic Strength: Adjusting the salt concentration in your buffer can help to modulate protein-protein interactions.

  • Use Stabilizing Excipients:

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation at interfaces.

    • Sugars and Amino Acids: Sugars like sucrose (B13894) and trehalose, and amino acids like arginine and histidine, can act as stabilizers.

  • Control Storage Conditions: Store your ADC at the recommended temperature and protect it from light and agitation.[10]

Troubleshooting Guide

This section provides a more in-depth guide to identifying and resolving aggregation issues.

Problem 1: High levels of aggregation detected by Size Exclusion Chromatography (SEC) immediately after conjugation.
  • Potential Cause: Suboptimal conjugation conditions.

  • Troubleshooting Steps:

    • Vary Conjugation pH: Perform small-scale conjugations at a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal condition for your specific antibody.

    • Optimize Co-solvent Concentration: Titrate the concentration of your organic co-solvent to the lowest effective level.

    • Change Conjugation Strategy: If aggregation persists, consider site-specific conjugation technologies. By conjugating the PEG10-payload to a specific site on the antibody, you can generate a more homogeneous product with potentially improved stability.[14]

Problem 2: Hydrophobic Interaction Chromatography (HIC) profile shows a significant shift towards higher hydrophobicity compared to the naked antibody, and this correlates with aggregation.
  • Potential Cause: The hydrophilicity of the PEG10 linker is insufficient to mask the hydrophobicity of the payload at the current DAR.

  • Troubleshooting Steps:

    • Lower the DAR: Reducing the number of drug molecules per antibody can decrease the overall hydrophobicity and reduce the tendency to aggregate.[6]

    • Consider a Longer PEG Linker: While this guide focuses on PEG10, if aggregation is unmanageable, a longer PEG chain (e.g., PEG12, PEG24) may be necessary to provide better shielding of the hydrophobic payload.[3][15]

    • Re-evaluate the Payload: If possible, consider a more hydrophilic payload or a pro-drug strategy to reduce the inherent hydrophobicity.[]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different factors on ADC aggregation.

Table 1: Effect of DAR on ADC Aggregation

ADC ConfigurationDrug-to-Antibody Ratio (DAR)% Aggregate (by SEC)
ADC-PEG10-PayloadX21.5%
ADC-PEG10-PayloadX44.8%
ADC-PEG10-PayloadX815.2%

Table 2: Impact of Formulation on ADC Stability (Storage at 4°C for 30 days)

Formulation Buffer% Aggregate (Initial)% Aggregate (30 Days)
Phosphate (B84403) Buffered Saline (PBS), pH 7.42.1%8.5%
20 mM Histidine, 150 mM NaCl, pH 6.01.9%3.1%
20 mM Histidine, 150 mM NaCl, 0.02% Polysorbate 20, pH 6.01.9%2.2%

Experimental Protocols

1. Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

  • Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[10]

  • Methodology:

    • System: An HPLC or UPLC system equipped with a UV detector.

    • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A non-denaturing buffer, typically a phosphate or histidine buffer at a physiological pH and ionic strength (e.g., 150 mM sodium phosphate, pH 7.0).

    • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Injection and Elution: Inject a defined volume (e.g., 20 µL) and run an isocratic elution at a constant flow rate (e.g., 0.5 mL/min).

    • Detection: Monitor the absorbance at 280 nm.

    • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregate.

2. Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

  • Objective: To assess the relative hydrophobicity of the ADC, which can be an indicator of aggregation propensity.[14]

  • Methodology:

    • System: An HPLC or UPLC system with a UV detector.

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

    • Gradient Elution: Inject the sample and elute with a decreasing salt gradient (from high to low salt concentration).

    • Detection: Monitor the absorbance at 280 nm.

    • Data Analysis: Compare the retention time of the ADC to the unconjugated antibody. A longer retention time indicates higher hydrophobicity.

Visualizations

Caption: A step-by-step workflow for identifying, quantifying, and addressing ADC aggregation issues.

Mechanism of PEG Linkers in Reducing ADC Aggregation cluster_0 Without PEG Linker cluster_1 With PEG10 Linker cluster_2 ADC1 Antibody Hydrophobic Payload ADC2 Antibody Hydrophobic Payload ADC1:payload->ADC2:payload Hydrophobic Interaction Aggregate Aggregation ADC3 Antibody PEG10 Linker Hydrophobic Payload Hydrophilicity Increased Hydrophilicity (Hydration Shell) ADC3:linker->Hydrophilicity Steric Steric Hindrance ADC3:linker->Steric ADC4 Antibody PEG10 Linker Hydrophobic Payload ADC4:linker->Hydrophilicity ADC4:linker->Steric

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of linker length for improved Proteolysis-Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows weak or no degradation of the target protein. Could the linker be the issue?

A1: Yes, the linker is a critical component for PROTAC efficacy and is a common reason for poor performance. An improperly designed linker can lead to several issues:

  • Steric Hindrance: The linker might be too short, preventing the E3 ligase and the target protein from coming together effectively within the cell.

  • Incorrect Vector: The linker's length and composition dictate the orientation of the two proteins. An unfavorable orientation can prevent the transfer of ubiquitin to the target protein.

  • Poor Ternary Complex Stability: The linker plays a crucial role in the stability of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase). A suboptimal linker can lead to a transient and unproductive complex.

  • Low Permeability: Very long or very polar linkers can negatively impact the PROTAC's ability to cross the cell membrane and reach its target.

To troubleshoot this, consider synthesizing a library of PROTACs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains) to identify the optimal configuration.

Q2: I'm observing a "hook effect" with my PROTAC. How does the linker contribute to this, and how can I mitigate it?

A2: The hook effect is characterized by reduced degradation at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.

The linker can influence the hook effect by affecting the stability of the ternary complex. A well-designed linker promotes positive cooperativity, where the formation of one binary complex enhances the binding of the second protein, stabilizing the ternary complex and reducing the hook effect.

To mitigate the hook effect, you can:

  • Optimize the Linker: Experiment with different linker lengths and rigidities to improve ternary complex stability.

  • Titrate Your PROTAC: Determine the optimal concentration range for effective degradation and avoid using excessively high concentrations in your experiments.

Q3: What are the most common types of linkers, and how do I choose a starting point for my design?

A3: The most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.

  • PEG Linkers: These are generally more flexible and hydrophilic, which can improve solubility. They are a good starting point for many systems.

  • Alkyl Linkers: These are more rigid and hydrophobic. Their rigidity can sometimes lead to more favorable and stable ternary complex conformations.

A common strategy is to start with a PEG linker of a certain length (e.g., 3-6 PEG units) and then synthesize analogs with shorter and longer chains, as well as analogs with alkyl linkers of similar lengths, to explore the structure-activity relationship (SAR).

Troubleshooting & Experimental Workflows

A systematic approach is crucial when optimizing PROTAC linker length. Below is a suggested experimental workflow.

G A Design & Synthesize PROTAC Library (Varying Linkers) B Initial Screening: Western Blot for Target Degradation A->B D No Degradation B->D Outcome E Degradation Observed B->E Outcome C Determine DC50 & Dmax (Dose-Response Curve) F Confirm Mechanism: Ubiquitination Assay C->F I Redesign Linker: - Different composition (PEG/Alkyl) - Different attachment points D->I E->C G Assess Ternary Complex Formation (e.g., SPR, FRET) F->G H Lead Candidate(s) Identified G->H I->A

Caption: Workflow for systematic PROTAC linker optimization.

Quantitative Data Summary

The choice of linker length can have a dramatic impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Below are examples from published studies.

Table 1: Effect of PEG Linker Length on BRD4 Degradation by a VHL-based PROTAC.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
Compound 12 PEG units>1000<20
Compound 23 PEG units15>95
Compound 34 PEG units8>95
Compound 45 PEG units25~90
Compound 56 PEG units120~70

Data is illustrative and compiled from trends observed in literature.

Table 2: Comparison of Alkyl vs. PEG Linkers for a Target.

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Ternary Complex Kd (nM)
PROTAC AAlkyl Chain1150120
PROTAC BPEG121045
PROTAC CAlkyl Chain14200350
PROTAC DPEG153580

Data is illustrative and compiled from trends observed in literature.

Key Experimental Protocols

1. Western Blot for Protein Degradation

This is the primary assay to measure PROTAC-induced protein degradation.

  • Objective: To quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HeLa, HEK293) at a suitable density and allow them to adhere overnight.

    • PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

2. In-Cell Ubiquitination Assay

This assay confirms that your PROTAC is working through the ubiquitin-proteasome system.

  • Objective: To detect the ubiquitination of the target protein after PROTAC treatment.

  • Methodology:

    • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Include a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

    • Western Blot: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and transfer to a membrane.

    • Detection: Probe the membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands indicates ubiquitination of the target protein.

G cluster_0 PROTAC-Mediated Ubiquitination PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary UbTarget Ubiquitinated Target Protein Ternary->UbTarget Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbTarget->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The PROTAC-induced ubiquitin-proteasome pathway.

3. Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes.

  • Objective: To quantify the cooperativity of ternary complex formation.

  • Methodology:

    • Immobilization: Immobilize the E3 ligase or the target protein onto an SPR sensor chip.

    • Binary Interaction 1: Flow the PROTAC over the chip to measure its binding to the immobilized protein.

    • Binary Interaction 2: In a separate experiment, immobilize the other protein and flow its binding partner (the other end of the PROTAC) over the chip.

    • Ternary Interaction: To measure ternary complex formation, pre-incubate the PROTAC with the protein that is not immobilized, and flow this mixture over the sensor chip. An increase in binding affinity compared to the binary interactions suggests positive cooperativity.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (Kd).

Technical Support Center: Purification of THP-PEG10-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of THP-PEG10-Boc, a PEG-based PROTAC linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: The primary impurities often arise from the synthesis of the PEG backbone and subsequent protection steps. These can include:

  • Unreacted starting materials: Such as the initial PEG-10 alcohol or dihydropyran (DHP) used for THP protection.

  • Byproducts from side reactions: Elimination reactions can occur, leading to undesired unsaturated species.

  • PEG oligomers of varying lengths: If the starting PEG-10 material is not monodisperse, you will have a mixture of PEG chain lengths in your final product.

  • Diastereomers: The introduction of the THP (tetrahydropyranyl) group creates a new stereocenter, which can result in a mixture of diastereomers if the starting alcohol is chiral. This can complicate purification and analysis.

Q2: My this compound product appears as an oil, making it difficult to handle. Is this normal?

A2: Yes, it is common for PEGylated compounds, especially those with shorter PEG chains like PEG10, to be viscous oils or waxy solids at room temperature. This physical state can make techniques like crystallization challenging, often necessitating chromatographic purification methods.

Q3: Which chromatographic techniques are most suitable for purifying this compound?

A3: The two primary recommended methods are Silica (B1680970) Gel Column Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice depends on the scale of your synthesis, the impurity profile, and the required final purity.

Q4: The THP protecting group is acid-labile. What precautions should I take during purification?

A4: The THP group is an acetal (B89532) and is sensitive to acidic conditions.

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can potentially cause partial deprotection of the THP group, leading to streaking and yield loss. This can be mitigated by deactivating the silica with a basic modifier like triethylamine (B128534).

  • RP-HPLC: Mobile phases often contain acids like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape. Prolonged exposure to strong acids like TFA should be minimized. If your molecule is particularly sensitive, using a milder acid like formic acid is advisable.

Troubleshooting Guides

Silica Gel Column Chromatography

Issue 1: My compound is streaking on the TLC plate and the column, leading to poor separation.

  • Possible Cause A: Compound is too polar for the solvent system. PEGylated molecules are inherently polar.

  • Possible Cause B: Interaction with acidic silica. The free hydroxyl groups on the surface of silica gel are acidic and can interact strongly with your polar compound, causing streaking. The THP group may also be partially cleaved.

    • Solution 1: Deactivate the silica gel. Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine. Then, re-equilibrate with the starting eluent without triethylamine before loading your sample.

    • Solution 2: Use an alternative stationary phase like neutral or basic alumina.

  • Possible Cause C: Sample is overloaded.

    • Solution: Reduce the amount of crude product loaded onto the column. For highly polar compounds, dry loading is often preferable to wet loading. To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

Issue 2: My product and a major impurity have very similar Rf values on the TLC plate.

  • Possible Cause: The impurity is structurally very similar to your product (e.g., a PEG oligomer with one less or one more ethylene (B1197577) glycol unit).

    • Solution 1: Optimize your solvent system. Test a variety of solvent systems with different polarities and compositions. Sometimes, switching one of the solvents (e.g., from methanol to ethanol) can alter the selectivity.

    • Solution 2: Use a shallow and slow gradient during elution. A very gradual increase in polarity can improve the resolution of closely eluting compounds.

    • Solution 3: Consider RP-HPLC, which separates based on hydrophobicity and may provide better resolution for PEG oligomers.

Reversed-Phase HPLC (RP-HPLC)

Issue 1: I am observing a broad peak for my this compound product.

  • Possible Cause A: Poor chromatographic conditions. Slow kinetics on the stationary phase can lead to peak broadening.

    • Solution: Increase the column temperature (e.g., to 40-50 °C). This can improve peak shape for PEGylated molecules.

  • Possible Cause B: Presence of unresolved impurities or diastereomers.

    • Solution: Optimize the gradient. A shallower gradient may resolve closely eluting species.

  • Possible Cause C: On-column degradation. If the mobile phase is too acidic, the THP or Boc groups could be partially cleaving during the run.

    • Solution: Switch from TFA to a milder acid like formic acid (0.1%). Ensure the sample is not left in the acidic mobile phase for extended periods before injection.

Issue 2: My compound has poor UV absorbance, making it difficult to detect.

  • Possible Cause: The this compound molecule itself lacks a strong UV chromophore.

    • Solution: Use a more universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). MS has the added benefit of confirming the mass of your collected fractions.

Quantitative Data on Purification

PEG DerivativePurity Determined by RP-HPLC (%)
PEG8-Tosylate98.7
PEG12-Tosylate98.2
PEG16-Tosylate97.0

Data is illustrative and sourced from a study on PEG-tosylates. Purity of this compound may vary based on synthesis and purification methods.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a gradient of methanol in dichloromethane. Aim for an Rf value of ~0.2-0.3 for your product in the starting eluent.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your non-polar starting solvent (e.g., 100% DCM). Wet pack the column, ensuring there are no air bubbles.

  • (Optional) Silica Deactivation: If streaking is observed on TLC, flush the packed column with 2-3 column volumes of the starting eluent containing 1% triethylamine. Then, flush with 2-3 column volumes of the starting eluent without triethylamine.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If it is an oil, consider dry loading by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin elution with the starting non-polar solvent. Gradually increase the polarity by slowly adding the polar solvent (e.g., methanol) according to a predefined gradient. A slow, shallow gradient is recommended.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative RP-HPLC
  • System Preparation: Use a preparative C18 HPLC column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile (B52724) with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the crude or partially purified product in a small amount of the initial mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm filter.

  • Injection and Elution: Inject the sample onto the column. Elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Acetonitrile over 30-40 minutes).

  • Fraction Collection: Collect fractions based on the detector signal (e.g., UV, ELSD, or MS).

  • Product Isolation: Combine the fractions containing the pure product. Remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid or oil.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound Reaction Mixture TLC TLC Analysis to Determine Initial Conditions Crude->TLC Silica Silica Gel Column Chromatography TLC->Silica High Scale / Less Polar Impurities HPLC Preparative RP-HPLC TLC->HPLC High Purity / Polar Impurities Fractions Collect & Analyze Fractions (TLC, LC-MS) Silica->Fractions HPLC->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Final Pure this compound Combine->Final

Caption: General workflow for the purification of this compound.

TroubleshootingSilica Start Problem: Streaking or Poor Separation on Silica Cause1 Is the compound very polar (Low Rf)? Start->Cause1 Solution1 Increase eluent polarity (e.g., more MeOH in DCM) Cause1->Solution1 Yes Cause2 Does streaking persist even with polar eluent? Cause1->Cause2 No Solution2 Deactivate silica with Triethylamine OR Use Alumina as stationary phase Cause2->Solution2 Yes Cause3 Is the column overloaded? Cause2->Cause3 No Solution3 Reduce sample amount and use dry loading Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for silica gel chromatography issues.

Incomplete reaction at the functional ends of THP-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THP-PEG10-Boc. The information provided here will help address common issues related to incomplete reactions at the functional ends of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a bifunctional linker molecule commonly used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). It consists of three key parts: a tetrahydropyranyl (THP) protected alcohol, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances solubility and provides appropriate distance between conjugated molecules.

Q2: I am observing incomplete removal of the Boc group. What are the common causes?

A2: Incomplete Boc deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis, typically with trifluoroacetic acid (TFA). If the acid is too weak or its concentration is too low, the reaction may not go to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]

  • Steric Hindrance: The PEG chain, although designed to be flexible, can sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate.

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is commonly used as it effectively solvates both the PEG linker and the acid.[1]

Q3: How can I troubleshoot an incomplete Boc deprotection?

A3: To address incomplete Boc deprotection, consider the following adjustments:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, if you are using 20% TFA, try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS, or NMR) and extend the reaction time until the starting material is fully consumed.[1]

  • Consider a Stronger Acid System: In some cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be more effective.[1]

Q4: My Boc deprotection seems complete, but I am now facing incomplete THP deprotection. Why is this happening?

A4: The THP group is also acid-labile but generally requires milder acidic conditions for removal compared to the Boc group. If you are performing a sequential deprotection and first removed the Boc group with strong acid, residual starting material might indicate that the initial deprotection of the THP group was incomplete. For selective THP deprotection, specific mild acidic conditions are necessary.

Q5: How can I selectively deprotect the THP group while keeping the Boc group intact?

A5: Selective deprotection of the THP group can be achieved using milder acidic conditions that do not cleave the more robust Boc group.[2] Common methods include:

  • Pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol): This provides a mildly acidic environment sufficient to cleave the THP ether without affecting the Boc group.[3][4]

  • Acetic acid in a mixture of THF and water: A common condition is a 4:2:1 mixture of acetic acid:THF:H₂O, often with gentle heating (e.g., 45 °C).[3]

Q6: Can I deprotect both the THP and Boc groups simultaneously?

A6: Yes, simultaneous deprotection is possible using strong acidic conditions, such as a higher concentration of TFA in DCM (e.g., 50-95%).[3] Since TFA is effective at cleaving both protecting groups, a single reaction step can be used to expose both the alcohol and amine functionalities. However, reaction times may need to be optimized to ensure complete removal of both groups.

Q7: What are the best analytical techniques to monitor the progress of the deprotection reactions?

A7: A combination of techniques is recommended for accurate monitoring:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the more polar deprotected products. The deprotected compounds will have lower Rf values.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction mixture, allowing for the quantification of starting material, intermediates, and final products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the disappearance of characteristic signals from the protecting groups (the tert-butyl protons of the Boc group at ~1.4 ppm and the characteristic protons of the THP ring) and the appearance of new signals corresponding to the deprotected ends. Quantitative NMR (qNMR) can also be used to determine the extent of reaction.[5][6][7][8]

Data Presentation

Table 1: Common Conditions for Boc Deprotection using TFA in DCM

TFA Concentration (% in DCM)Typical Reaction TimeTemperatureNotes
20-25%1-2 hoursRoom TemperatureA common starting point for routine deprotection.[1]
50%30 minutes - 1 hourRoom TemperatureFaster deprotection; suitable for less sensitive substrates.[1]
95% (with scavengers)2-4 hoursRoom TemperatureOften used for final cleavage from solid-phase resins, can also be used for simultaneous deprotection.[3]
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid but may lead to side products; requires careful control.

Experimental Protocols

Protocol 1: Selective Deprotection of the THP Group
  • Dissolve the this compound in ethanol (B145695) to a concentration of 0.1-0.2 M.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: General Boc Deprotection
  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired volume of TFA (e.g., to a final concentration of 20-50% v/v).[1]

  • If the substrate is sensitive to the tert-butyl cation byproduct, add scavengers such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the amine can be used directly or neutralized.[1]

Protocol 3: Monitoring Deprotection by HPLC
  • Prepare analytical standards of the starting material (this compound) and, if available, the expected deprotected products.

  • Set up a reverse-phase HPLC method (e.g., using a C18 column) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in the initial mobile phase.

  • Inject the quenched sample into the HPLC system.

  • Analyze the chromatogram to determine the relative peak areas of the starting material, any intermediates (singly deprotected species), and the final product. This will allow for the quantitative monitoring of the reaction's progress.

Visualizations

THP_PEG10_Boc_Structure cluster_THP THP Protecting Group cluster_PEG PEG10 Spacer cluster_Boc Boc Protecting Group THP THP-O- PEG -(CH₂CH₂O)₁₀- THP->PEG Boc -NH-Boc PEG->Boc

Caption: Structure of this compound linker.

Deprotection_Pathways A THP-PEG-Boc B HO-PEG-Boc A->B Mild Acid (e.g., PPTS, EtOH) C THP-PEG-NH₃⁺ A->C Strong Acid (selective timing) (e.g., 20% TFA/DCM) D HO-PEG-NH₃⁺ A->D Strong Acid (e.g., 50% TFA/DCM) B->D Strong Acid (e.g., 50% TFA/DCM) C->D Mild Acid (e.g., PPTS, EtOH)

Caption: Deprotection pathways for this compound.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Protecting_Group Which group is incompletely deprotected? Start->Check_Protecting_Group Boc_Issue Boc Group Check_Protecting_Group->Boc_Issue Boc THP_Issue THP Group Check_Protecting_Group->THP_Issue THP Boc_Action1 Increase TFA Concentration Boc_Issue->Boc_Action1 Boc_Action2 Extend Reaction Time Boc_Issue->Boc_Action2 Boc_Action3 Consider Stronger Acid (e.g., 4M HCl/dioxane) Boc_Issue->Boc_Action3 THP_Action1 Use Milder Acid (e.g., PPTS/EtOH) THP_Issue->THP_Action1 THP_Action2 Try Acetic Acid/THF/H₂O THP_Issue->THP_Action2 THP_Action3 Ensure Anhydrous Conditions for Protection Step THP_Issue->THP_Action3 Monitor Monitor by LC-MS/NMR Boc_Action1->Monitor Boc_Action2->Monitor Boc_Action3->Monitor THP_Action1->Monitor THP_Action2->Monitor THP_Action3->Monitor

Caption: Troubleshooting workflow for incomplete deprotection.

References

Technical Support Center: Managing Off-Target Effects with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and managing the off-target effects of PEGylated PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with PEGylated PROTACs?

Off-target effects with PEGylated PROTACs can arise from several factors:

  • Unintended Degradation of Other Proteins: The warhead (targeting the protein of interest - POI) or the E3 ligase binder component of the PROTAC may have an affinity for other proteins, leading to their unintended degradation. For instance, pomalidomide-based PROTACs have been observed to sometimes degrade zinc-finger (ZF) proteins.[1][2][3]

  • Perturbation of Signaling Pathways: The degradation of the intended target protein can have downstream effects on interconnected signaling pathways. Furthermore, the degradation of off-target proteins can activate or inhibit other cellular pathways.[1]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase. These binary complexes are not productive for degradation and can lead to off-target pharmacology.[1][4]

  • Linker-Mediated Interactions: The PEG linker itself, while often considered inert, can influence the conformation of the ternary complex (POI-PROTAC-E3 ligase) and may contribute to non-specific interactions. The length and composition of the linker are critical factors.[5][6][7]

Q2: How does the length and composition of the PEG linker influence off-target effects?

The PEG linker plays a crucial role in the efficacy and specificity of a PROTAC.

  • Linker Length: An optimal linker length is crucial for the formation of a stable and productive ternary complex.[][9]

    • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[][9]

    • Too long: An excessively long linker can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding, potentially increasing the likelihood of engaging off-target proteins.[6][] Generally, linker lengths of 5-15 atoms are most common.[]

  • Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[10][][12] While PEG linkers are often used to improve solubility, their flexibility can sometimes be detrimental. In some cases, replacing PEG units with more rigid structures, like a phenyl ring, has been shown to improve permeability and reduce off-target effects.[13] However, in other instances, replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity.[5] The optimal linker composition must be determined empirically for each PROTAC system.[6]

Q3: What are the recommended experimental approaches to identify and validate off-target effects?

A multi-pronged approach is essential for the comprehensive identification and validation of off-target effects.[1][14]

  • Global Proteomics: This is the cornerstone for unbiasedly identifying potential off-target proteins.[1] Mass spectrometry (MS)-based proteomics is used to compare the abundance of thousands of proteins in cells treated with the PEGylated PROTAC versus control-treated cells.[1][14][15]

  • Targeted Validation Assays: Once potential off-targets are identified through proteomics, their degradation needs to be confirmed using orthogonal methods.

    • Western Blotting: A widely used technique to confirm the degradation of specific proteins using validated antibodies.[1][14]

    • In-Cell Western/ELISA: Higher-throughput methods for quantifying specific protein levels in a plate-based format.[14]

  • Target Engagement Assays: These assays confirm the physical interaction between the PROTAC and the identified off-target protein.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[1][14]

  • Ternary Complex Formation Assays: These assays evaluate the formation of the POI-PROTAC-E3 ligase complex.

    • Surface Plasmon Resonance (SPR): Measures both binary and ternary affinity and kinetics in a label-free manner.[16]

    • Isothermal Titration Calorimetry (ITC): Measures thermodynamic properties and confirms binding stoichiometry.[13][16]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay to detect the formation of the ternary complex.[16][17]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with PEGylated PROTACs.

Problem Possible Cause Recommended Solution
Inconsistent Degradation Results Cell passage number, confluency, or health affecting the ubiquitin-proteasome system.[7]Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[7]
Instability of the PEGylated PROTAC in cell culture medium.[7]Assess the stability of your PROTAC in the media over the time course of your experiment.
Discrepancy Between Proteomics and Western Blot Data Differences in assay sensitivity.Use quantitative proteomics data to guide antibody selection for Western blotting.
Antibody cross-reactivity in Western blotting.[1]Confirm antibody specificity using knockout/knockdown cell lines if available.[1]
Observed Cell Toxicity Off-target effects of the PROTAC.[1]Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[1] Lower the PROTAC concentration if possible.
High concentration of the PROTAC or solvent.[1]Ensure the solvent concentration is not toxic to the cells.[1]
"Hook Effect" Observed (Reduced Degradation at High Concentrations) Formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase).[1][4]Perform a dose-response study to determine the optimal concentration for target degradation and avoid concentrations that lead to the hook effect.[4]
Poor Cell Permeability High molecular weight and polarity of the PEGylated PROTAC.[18][19][20]Modify the linker to reduce polarity or introduce features that favor cell uptake.[7] Prodrug strategies can also be employed to mask polar groups.[7][18]
Lack of Target Engagement The PROTAC is not binding to the target protein or the E3 ligase within the cell.Use target engagement assays like CETSA or NanoBRET to confirm binding to both the target protein and the E3 ligase in a cellular context.[7]

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of a PEGylated PROTAC using quantitative mass spectrometry.[1][14]

  • Cell Culture and Treatment:

    • Culture a suitable cell line to approximately 70-80% confluency.

    • Treat cells with the PEGylated PROTAC at a predetermined optimal concentration and a vehicle control. Include a higher concentration to assess for the "hook effect".[1]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.

    • Digest the proteins into peptides using an enzyme such as trypsin.[14]

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[1][14]

  • Data Analysis:

    • Process the raw MS data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.[1]

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to use CETSA to confirm the engagement of a PEGylated PROTAC with a potential off-target protein.[1][14]

  • Cell Treatment:

    • Treat intact cells with the PEGylated PROTAC or a vehicle control.

  • Heating:

    • Heat the treated cells across a range of temperatures.

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis:

    • Analyze the amount of the potential off-target protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.

    • Binding of the PROTAC to the protein can increase its thermal stability, resulting in a shift in its melting curve to a higher temperature.[14]

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Off_Target_Workflow Experimental Workflow for Off-Target Identification cluster_discovery Discovery Phase cluster_validation Validation Phase Cell_Treatment Cell Treatment with PEGylated PROTAC Proteomics Global Proteomics (LC-MS/MS) Cell_Treatment->Proteomics Data_Analysis Data Analysis Proteomics->Data_Analysis Candidate_List List of Potential Off-Targets Data_Analysis->Candidate_List Targeted_Assays Targeted Validation (Western Blot, ELISA) Candidate_List->Targeted_Assays Target_Engagement Target Engagement (CETSA) Candidate_List->Target_Engagement Validated_Off_Target Validated Off-Target Targeted_Assays->Validated_Off_Target Target_Engagement->Validated_Off_Target

References

Technical Support Center: Site-Specific Conjugation with THP-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for site-specific conjugation using THP-PEG10-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a Tetrahydropyranyl (THP) protected alcohol, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for a sequential and controlled conjugation of two different molecules. The PEG spacer enhances solubility and reduces the immunogenicity of the resulting conjugate. It is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise control over the conjugation chemistry is crucial.

Q2: What are the key challenges when working with this compound?

The primary challenge lies in the selective (orthogonal) deprotection of the THP and Boc protecting groups. Both groups are acid-labile, meaning they are removed under acidic conditions. However, their relative sensitivity to acid strength differs, which can be exploited for selective cleavage. Another challenge is preventing unwanted side reactions during conjugation and deprotection steps.

Q3: How do I store and handle this compound?

It is recommended to store this compound at -20°C to prevent degradation. The compound is sensitive to moisture and acidic conditions, so it should be handled in a dry environment and kept away from strong acids until the deprotection step is intended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Conjugation Yield

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Reaction pH For conjugation to thiol groups (cysteines), maintain a pH between 7.0 and 8.5 to favor the more nucleophilic thiolate anion. For amines, a slightly higher pH may be needed, but be mindful of potential side reactions.
Steric Hindrance If the conjugation site on your target molecule is sterically hindered, consider using a longer PEG linker to improve accessibility.
Incorrect Molar Ratio An insufficient excess of the PEG reagent can lead to incomplete conjugation. Start with a 5 to 20-fold molar excess of the this compound linker over your target molecule and optimize as needed.
Reagent Degradation Ensure the this compound reagent has been stored correctly at -20°C and is protected from moisture.
Issue 2: Non-Specific Conjugation or Multiple Products

Possible Causes & Solutions

CauseRecommended Solution
Multiple Reactive Sites on Target Molecule If your protein has multiple accessible nucleophilic residues (e.g., several lysines or cysteines), you may get a mixture of products. Consider site-directed mutagenesis to remove unwanted reactive sites or optimize the pH to favor conjugation at a specific site with a unique pKa.
Over-PEGylation A large excess of the PEG linker can lead to the attachment of multiple PEG chains to a single molecule. Carefully titrate the molar ratio of the linker to your substrate to favor mono-PEGylation.
Side Reactions The reactive terminus of the linker may react with other nucleophilic residues. Optimizing the reaction pH and time can help minimize these off-target reactions.
Issue 3: Difficulty with Orthogonal Deprotection of THP and Boc Groups

The key to successful use of this compound is the selective removal of one protecting group while the other remains intact. The THP group is generally more sensitive to acid than the Boc group.

Selective THP Deprotection (while retaining Boc):

Reagent/ConditionConcentrationSolventTimeTemperature
Trifluoroacetic Acid (TFA)1-2%Dichloromethane (B109758) (DCM)1-2 hoursRoom Temp
p-Toluenesulfonic acid (pTSA)catalyticMethanol (MeOH)1-4 hoursRoom Temp
Pyridinium p-toluenesulfonate (PPTS)catalyticEthanol (EtOH)2-6 hoursRoom Temp

Selective Boc Deprotection (while retaining THP):

Achieving selective Boc deprotection in the presence of the more acid-labile THP group is challenging with traditional acidic methods. A potential strategy involves using specific Lewis acids or thermal deprotection.

Reagent/ConditionConcentrationSolventTimeTemperature
Samarium(III) chloride (SmCl₃)catalyticMethanol (MeOH)VariesRoom Temp
Thermal DeprotectionN/AHigh-boiling solvent (e.g., DMF)Varies>150°C

Note: Thermal deprotection of Boc groups can be effective but may not be suitable for temperature-sensitive molecules.[1]

A study comparing the acid lability of a THP-protected tryptophan derivative to a Boc-protected one found that a cocktail of 10% TFA in a water/DCM mixture resulted in 90% deprotection of the THP group within an hour, compared to only 69% deprotection of the Boc group.[2] This highlights the feasibility of selective THP removal with carefully controlled acidic conditions.

Issue 4: Degradation of the Target Molecule During Deprotection

Possible Causes & Solutions

CauseRecommended Solution
Harsh Acidic Conditions Minimize the exposure of your molecule to strong acids by optimizing the reaction time and using the mildest effective acid concentration. Running the reaction at a lower temperature (e.g., 0°C) can also help.
Side reactions from carbocations During Boc deprotection, the released tert-butyl cation can alkylate sensitive residues like tryptophan and methionine. Add scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the deprotection cocktail to quench these reactive species. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

Experimental Protocols

Protocol 1: General Conjugation to a Thiol-Containing Protein
  • Dissolve the Protein: Dissolve your thiol-containing protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5).

  • Prepare the Linker Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.

  • Initiate the Reaction: Add the desired molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate: Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours. Monitor the reaction progress using a suitable analytical method like HPLC or mass spectrometry.

  • Purification: Purify the conjugate using size exclusion chromatography or affinity chromatography to remove excess linker and unreacted protein.

Protocol 2: Selective Deprotection of the THP Group
  • Dissolve the Conjugate: Dissolve the purified THP-protected conjugate in anhydrous dichloromethane (DCM).

  • Add Acid: Cool the solution to 0°C in an ice bath. Add a pre-chilled solution of 2% trifluoroacetic acid (TFA) in DCM.

  • Incubate: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor Progress: Monitor the reaction by HPLC or LC-MS to ensure complete deprotection of the THP group while the Boc group remains intact.

  • Quench and Purify: Quench the reaction by adding a weak base such as pyridine. Remove the solvent under reduced pressure and purify the resulting Boc-protected conjugate by HPLC.

Protocol 3: Deprotection of the Boc Group
  • Dissolve the Conjugate: Dissolve the purified Boc-protected conjugate in anhydrous DCM.

  • Add Deprotection Cocktail: Cool the solution to 0°C. Add a freshly prepared deprotection cocktail of 50% TFA in DCM containing 2.5% triisopropylsilane (TIS) as a scavenger.

  • Incubate: Stir the reaction at room temperature for 1-2 hours.

  • Monitor Progress: Monitor the reaction by HPLC or LC-MS to confirm complete removal of the Boc group.

  • Solvent Removal and Purification: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Purify the final deprotected conjugate by HPLC.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection1 Step 2: Selective THP Deprotection cluster_conjugation2 Step 3: Second Conjugation cluster_deprotection2 Step 4: Boc Deprotection Protein-SH Protein-SH Conjugation Conjugation Protein-SH->Conjugation This compound This compound This compound->Conjugation THP-PEG-Protein THP-PEG-Protein Conjugation->THP-PEG-Protein Mild Acid Mild Acid THP-PEG-Protein->Mild Acid HO-PEG-Protein-Boc HO-PEG-Protein-Boc Mild Acid->HO-PEG-Protein-Boc Conjugation2 Conjugation2 HO-PEG-Protein-Boc->Conjugation2 Molecule-X Molecule-X Molecule-X->Conjugation2 X-PEG-Protein-Boc X-PEG-Protein-Boc Conjugation2->X-PEG-Protein-Boc Strong Acid Strong Acid X-PEG-Protein-Boc->Strong Acid Final Conjugate Final Conjugate Strong Acid->Final Conjugate

Caption: Sequential conjugation workflow using this compound.

orthogonal_deprotection cluster_thp_deprotection Selective THP Removal cluster_boc_deprotection Selective Boc Removal THP_PEG_Boc THP-PEG-Boc Mild_Acid Mild Acid (e.g., 1-2% TFA in DCM) THP_PEG_Boc->Mild_Acid More Labile Lewis_Acid_or_Heat Lewis Acid (e.g., SmCl3) or Thermal Deprotection THP_PEG_Boc->Lewis_Acid_or_Heat Less Labile (Requires specific conditions) HO_PEG_Boc HO-PEG-Boc Mild_Acid->HO_PEG_Boc THP_PEG_NH2 THP-PEG-NH2 Lewis_Acid_or_Heat->THP_PEG_NH2

Caption: Orthogonal deprotection strategies for this compound.

References

Validation & Comparative

The Long and Short of It: A Comparative Guide to THP-PEG10-Boc and Shorter PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. This guide provides an objective comparison of the long-chain THP-PEG10-Boc linker and its shorter polyethylene (B3416737) glycol (PEG) counterparts, supported by a synthesis of available experimental data to inform rational PROTAC design.

The linker in a PROTAC, connecting the target protein-binding ligand to the E3 ligase recruiter, is far more than a simple spacer. Its length, flexibility, and composition profoundly influence a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate the formation of a productive ternary complex for effective protein degradation.[1][2][3] Among the diverse array of linker types, PEG linkers are favored for their hydrophilicity, biocompatibility, and the synthetic tractability that allows for systematic modulation of their length.[3][4]

Decoding the Linkers: this compound and its Shorter Kin

This compound is a chemical building block used in PROTAC synthesis to introduce a 10-unit PEG linker. The tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups are protecting groups that facilitate controlled, stepwise chemical synthesis. This guide will focus on the performance implications of the resulting long, flexible 10-unit PEG chain in comparison to PROTACs constructed with shorter PEG linkers (e.g., PEG2, PEG4, PEG6).

Performance Metrics: A Head-to-Head Comparison

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, and a higher Dmax signifies greater efficacy.

Impact on Degradation Efficacy (DC50 and Dmax)

Systematic studies have demonstrated that linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[3][5] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[1][6]

Below is a compilation of data from various studies illustrating the impact of PEG linker length on the degradation of different protein targets.

Table 1: Comparative Degradation Efficacy of PROTACs with Varying PEG Linker Lengths

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4 VHLPEG35585[1]
PEG42095[1]
PEG515>98[1]
PEG63092[1]
ERα VHL~PEG3 (12 atoms)~5000~75[3]
~PEG4 (16 atoms)~1000~95[3]
TBK1 VHL< 12 atomsNo degradation-[3]
~PEG7 (21 atoms)396[3]
~PEG10 (29 atoms)29276[3]
BCR-ABL cIAP1PEG10.8598.8[7]
PEG3Potent degradation-[8]

Note: The data presented is compiled from multiple sources and may involve different experimental systems. Direct comparison should be made with caution.

The data suggests that for targets like BRD4 and ERα, an optimal linker length exists in the mid-range of PEG units (4-5 units or approximately 16 atoms). For TBK1, a longer linker is necessary for any degradation to occur, with peak efficacy observed around a 21-atom linker, which is comparable in length to a PEG7 linker. A PROTAC with a linker length analogous to PEG10 (29 atoms) showed a decrease in potency for TBK1 degradation.[3] This highlights that while a longer linker like PEG10 can be effective, it is not universally optimal and can sometimes lead to reduced performance.

Physicochemical Properties: Solubility and Permeability

A significant challenge in PROTAC development is their high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[9] PEG linkers are known to enhance the hydrophilicity and, consequently, the solubility of PROTACs.[4] Longer PEG chains, such as a 10-unit PEG, are expected to impart greater solubility compared to shorter chains.

However, the relationship between linker length and cell permeability is more complex. While increased polarity from a long PEG chain can hinder passive diffusion across the cell membrane, some studies suggest that flexible linkers like PEGs can adopt folded conformations that shield their polar surface area, potentially improving permeability.[2][9]

Table 2: Impact of Linker Composition on PROTAC Permeability

PROTAC TargetLinker TypeApparent Permeability (Papp, A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
Androgen Receptor PEG-based1.78.4[10]

The Caco-2 permeability assay is a standard in vitro model for predicting intestinal drug absorption. The data for an androgen receptor PROTAC with a PEG-based linker shows low to moderate permeability and indicates it is a substrate for efflux transporters.[10] The optimal PEG length for permeability must be determined empirically, as excessive length can negatively impact this property.

Experimental Methodologies

Accurate comparison of PROTAC performance relies on standardized and well-documented experimental protocols. Below are summaries of key methodologies.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

  • Cell Culture and Treatment: Cells are seeded and allowed to adhere overnight. They are then treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[11][12]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable buffer containing protease and phosphatase inhibitors.[6][11]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay like the BCA assay.[12]

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).[11] The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[11] A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[6] Densitometry is used to quantify the band intensities. The target protein level is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. Dose-response curves are then generated to determine the DC50 and Dmax values.[11]

Cell Viability Assay for DC50 Determination

These assays assess the functional consequence of protein degradation, such as the inhibition of cancer cell proliferation.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).[13]

  • Viability Assessment: A reagent such as MTT or CellTiter-Glo is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.[14]

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle control, and dose-response curves are plotted to determine the IC50 value, which can be correlated with the DC50.[13]

Caco-2 Permeability Assay

This assay evaluates the potential for oral absorption of a drug.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts in a transwell plate system for 18-22 days to form a polarized monolayer that mimics the intestinal epithelium.[15][16]

  • Assay Procedure: The PROTAC is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time (A to B transport). To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A transport).[10][16]

  • Sample Analysis: The concentration of the PROTAC in the donor and receiver compartments is quantified by LC-MS/MS.[15]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate of efflux pumps.[10]

Visualizing the Process

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Varying PEG Linker Length) cell_culture Cell Culture & Treatment start->cell_culture permeability Caco-2 Permeability Assay start->permeability lysis Cell Lysis & Protein Quantification cell_culture->lysis viability Cell Viability Assay cell_culture->viability western Western Blot lysis->western analysis Data Analysis (DC50, Dmax, Papp) western->analysis viability->analysis permeability->analysis end Optimal PROTAC Candidate analysis->end

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The selection of a PEG linker is a critical decision in PROTAC design, with linker length being a key variable to optimize. While a long linker like the 10-unit PEG derived from this compound can offer benefits in terms of solubility, the available data suggests that it may not always be the most potent choice for degradation. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, with mid-range PEG linkers often demonstrating superior degradation efficacy. A systematic evaluation of a range of linker lengths is therefore paramount for the development of a successful PROTAC therapeutic. This guide provides the foundational knowledge and experimental framework to aid researchers in making data-driven decisions for linker selection and optimization.

References

A Comparative Guide to THP-PEG10-Boc and Alkyl Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein ligand to the E3 ligase ligand. The choice of linker impacts crucial parameters such as ternary complex formation, solubility, cell permeability, and ultimately, the potency and selectivity of the protein degrader. This guide provides an objective comparison between a flexible, hydrophilic linker, THP-PEG10-Boc, and traditional flexible alkyl linkers, supported by representative experimental data and detailed protocols.

The Role of the Linker in PROTAC Function

A PROTAC's linker is not merely a spacer but an active component that governs the molecule's overall performance. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or poor pharmacokinetic properties, thereby diminishing the PROTAC's efficacy.

Linker Profiles: this compound vs. Alkyl Chains

This compound is a PEG-based PROTAC linker. The polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity, which can improve the solubility of the PROTAC molecule. The tetrahydropyran (B127337) (THP) and tert-Butyloxycarbonyl (Boc) groups are protecting groups that allow for controlled, stepwise synthesis of the PROTAC.[1]

Alkyl linkers are simple hydrocarbon chains that offer a high degree of conformational flexibility.[2] They are synthetically straightforward and have been widely used in initial PROTAC designs. However, their hydrophobic nature can impact the overall solubility of the PROTAC molecule.[3]

Comparative Analysis of Linker Properties

The selection of a linker has a profound impact on the physicochemical and biological properties of a PROTAC. Below is a summary of the general characteristics of this compound and alkyl linkers.

FeatureThis compound LinkerAlkyl Linker
Composition Polyethylene glycol (PEG) chain with protecting groupsHydrocarbon chain
Solubility Generally enhances aqueous solubility of the PROTACGenerally more hydrophobic, may decrease aqueous solubility[3]
Flexibility High conformational flexibilityHigh conformational flexibility
Synthesis Multi-step synthesis with protection/deprotection steps[1]Generally straightforward synthesis
Metabolic Stability PEG chains can sometimes be susceptible to metabolism[4]Can be susceptible to oxidative metabolism[5]
Cell Permeability The relationship is complex; hydrophilicity can hinder passive diffusion, but flexibility may be advantageous.Hydrophobicity can favor membrane interaction, but overall properties of the PROTAC are key.

Performance Data: Degradation and Permeability

The following tables present illustrative data based on trends observed in published literature for PROTACs utilizing PEG and alkyl linkers. This data is intended to provide a comparative perspective on how linker choice can influence key performance metrics.

Table 1: Illustrative Degradation Efficiency of a Hypothetical PROTAC

This table compares the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for a hypothetical target protein. Lower DC50 values indicate higher potency, and higher Dmax values indicate greater efficacy.

Linker TypeDC50 (nM)Dmax (%)
PEG1015>95
C10 Alkyl50~90

Table 2: Illustrative Cell Permeability Data

This table shows representative data from a Parallel Artificial Membrane Permeability Assay (PAMPA), a common method to assess a compound's ability to cross cell membranes. Higher apparent permeability (Papp) values suggest better passive diffusion.

Linker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)
PEG101.5
C10 Alkyl2.5

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (this compound or Alkyl Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ubiquitin Ubiquitin->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_data Data Analysis Synthesis_PEG Synthesis with This compound Linker Degradation_Assay Degradation Assay (Western Blot) Synthesis_PEG->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Synthesis_PEG->Permeability_Assay Selectivity_Assay Selectivity Assay (Proteomics) Synthesis_PEG->Selectivity_Assay Synthesis_Alkyl Synthesis with Alkyl Linker Synthesis_Alkyl->Degradation_Assay Synthesis_Alkyl->Permeability_Assay Synthesis_Alkyl->Selectivity_Assay DC50_Dmax Calculate DC50 & Dmax Degradation_Assay->DC50_Dmax Papp Determine Papp Permeability_Assay->Papp Off_Target Identify Off-Targets Selectivity_Assay->Off_Target

Caption: Workflow for comparing PROTACs with different linkers.

Linker_Properties_Relationship Logical Relationship of Linker Properties to PROTAC Efficacy cluster_properties Physicochemical Properties cluster_biological Biological Performance LinkerChoice Linker Choice (e.g., this compound vs. Alkyl) Solubility Solubility LinkerChoice->Solubility Permeability Cell Permeability LinkerChoice->Permeability Stability Metabolic Stability LinkerChoice->Stability TernaryComplex Ternary Complex Formation & Stability Solubility->TernaryComplex Degradation Degradation Potency (DC50 & Dmax) Permeability->Degradation Stability->Degradation TernaryComplex->Degradation Selectivity Selectivity Degradation->Selectivity

Caption: Impact of linker choice on PROTAC properties.

Experimental Protocols

Protocol 1: PROTAC Synthesis with this compound

This protocol outlines a general solid-phase synthesis approach.

  • Immobilization of E3 Ligase Ligand: An E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) with a carboxylic acid handle is coupled to an aminomethylated polystyrene resin.

  • Linker Attachment: The resin-bound ligand is treated with a solution of t-Boc-N-amido-PEG10-Br and a suitable base (e.g., DIPEA) in DMF to attach the linker.[1]

  • Boc Deprotection: The Boc protecting group on the linker is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to expose the terminal amine.[1]

  • POI Ligand Coupling: The protein of interest (POI) ligand, containing a carboxylic acid, is coupled to the linker's terminal amine using a coupling agent like HATU.

  • Cleavage and Purification: The final PROTAC is cleaved from the resin, and the crude product is purified by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to determine the DC50 and Dmax of the PROTACs.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound.

  • Preparation of Plates: A donor plate is prepared with the PROTAC compounds dissolved in a buffer. An acceptor plate is filled with a buffer solution. A third plate, the filter plate, is coated with a lipid solution to form the artificial membrane.

  • Assay Assembly: The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate.

  • Incubation: The plate sandwich is incubated for a specified period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor plate.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations and incubation time.

Protocol 4: Global Proteomics for Selectivity Analysis

This method assesses the selectivity of the PROTAC across the proteome.

  • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify off-target proteins that are degraded.

References

Validating Targeted Protein Degradation: A Comparative Guide to THP-PEG10-Boc Mediated Degradation using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of protein degradation mediated by molecules utilizing a THP-PEG10-Boc linker, a component of many Proteolysis Targeting Chimeras (PROTACs), against other common protein degrading alternatives. The guide includes supporting experimental data for the validation of targeted protein degradation via Western Blot, detailed experimental protocols, and visualizations of the underlying biological processes and workflows.

The Role of Linkers in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker, such as the polyethylene (B3416737) glycol (PEG)-based this compound, are crucial for the efficacy, selectivity, and pharmacokinetic properties of the degrader. The PEG10 linker provides a flexible and hydrophilic spacer of a specific length that can be optimal for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.

Quantitative Comparison of BRD4 Degraders

The bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in cancer. Its degradation has been shown to suppress the expression of oncogenes like c-Myc. The following table presents a comparative summary of the in vitro degradation of BRD4 by different PROTACs, highlighting the impact of the linker on their potency (DC50) and efficacy (Dmax).

PROTAC (Linker Type)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC A (this compound) BRD4HeLa~15>90Representative Data
PROTAC B (PEG4) BRD4HeLa~50~85Representative Data
PROTAC C (Alkyl C8) BRD4HeLa~100~70Representative Data
MZ1 (PEG-based) BRD4H6618>95[1][1]
ARV-825 (CRBN-based) BRD4Burkitt's Lymphoma<1>90[1][1]

Note: The data for PROTAC A, B, and C are representative values based on published trends indicating that linker length and composition significantly impact PROTAC performance. Longer, more flexible PEG linkers often improve ternary complex formation and degradation efficiency up to an optimal length.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTACs targeting BRD4 function by inducing its ubiquitination and subsequent degradation by the proteasome. This prevents BRD4 from associating with acetylated histones at super-enhancers, thereby downregulating the transcription of key oncogenes, most notably c-Myc.

BRD4_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System cluster_Downstream Downstream Effects PROTAC BRD4 PROTAC (this compound linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds to BRD4 BRD4 Protein BRD4->Ternary_Complex Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Associates with E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation BRD4 Degradation Proteasome->Degradation Mediates Transcription_Suppression Transcription Suppression Degradation->Transcription_Suppression Leads to cMyc_Gene c-Myc Gene Super_Enhancer->cMyc_Gene Activates Cell_Proliferation Tumor Cell Proliferation cMyc_Gene->Cell_Proliferation Drives Transcription_Suppression->cMyc_Gene Inhibits

PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocol: Western Blot for BRD4 Degradation

Western Blot is a widely used and robust method to validate and quantify the degradation of a target protein following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed human cancer cells known to express BRD4 (e.g., HeLa, MDA-MB-231, or 22Rv1) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the BRD4-targeting PROTAC (e.g., 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).

  • Include a vehicle control (e.g., DMSO) and a negative control, such as a non-degrading BRD4 inhibitor (e.g., JQ1), to differentiate between protein inhibition and degradation.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[2][3]

  • Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[4]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[4]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Incubate the membrane with a primary antibody specific to BRD4 overnight at 4°C.

  • To ensure equal loading, also probe a separate membrane or strip and re-probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).

5. Detection and Analysis:

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the corresponding loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Experimental Workflow for Western Blot Validation

The following diagram illustrates the key steps in the Western Blot protocol for validating protein degradation.

Western_Blot_Workflow cluster_Preparation Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Detection Immunodetection cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-BRD4) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Quantification 11. Densitometry & Normalization Imaging->Quantification Results 12. DC50 & Dmax Calculation Quantification->Results

Workflow for Western Blot validation of protein degradation.

Conclusion

The validation of protein degradation is a critical step in the development of novel therapeutics like PROTACs. Western Blotting provides a reliable and accessible method for quantifying the degradation of target proteins such as BRD4. The choice of linker, exemplified by this compound, is a key determinant in the efficacy of a PROTAC. As demonstrated, optimizing the linker can lead to significantly improved potency and maximal degradation. This guide provides the foundational knowledge and protocols for researchers to effectively compare and validate the performance of their protein-degrading molecules.

References

Navigating the Frontier of Cancer Therapy: A Comparative Guide to Targeting PEG10

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutic targets is paramount. One such target gaining significant attention is the Paternally Expressed Gene 10 (PEG10). Upregulated in a variety of aggressive cancers, PEG10 has been implicated in tumor growth, metastasis, and therapeutic resistance. This guide provides a comprehensive overview of the potential for targeting PEG10, with a focus on the conceptual application of a Proteolysis Targeting Chimera (PROTAC) utilizing a THP-PEG10-Boc linker. As "this compound" is a chemical linker for constructing PROTACs rather than a standalone therapeutic, this guide will focus on the performance of PEG10 inhibition in cancer cell lines as a proxy for the potential efficacy of a PEG10-targeting PROTAC.

The Central Role of PEG10 in Cancer Progression

Paternally Expressed Gene 10 is an imprinted gene that plays a crucial role in embryonic development and has been identified as a significant oncogene in various cancers, including breast, bladder, liver, lung, and prostate cancer.[1][2] High expression of PEG10 is frequently correlated with poor prognosis and advanced disease stages.[1][2] Its cancer-promoting functions stem from its ability to drive cell proliferation, enhance cell invasion and migration, and confer resistance to existing cancer therapies.[1][3][4]

Mechanistically, PEG10 exerts its oncogenic effects through the suppression of key tumor suppressor proteins. Notably, high PEG10 expression has been shown to suppress p21, a natural inhibitor of cyclin-dependent kinases (CDKs), and SIAH1, a protein that promotes the degradation of factors involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis.[3][5] By inhibiting these pathways, PEG10 promotes uncontrolled cell cycle progression and enhances the invasive properties of cancer cells.[3]

PROTACs: A Novel Strategy for Targeting PEG10

A promising strategy for targeting proteins like PEG10 is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein.[6] A PROTAC consists of three components: a ligand that binds to the target protein (in this case, PEG10), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The this compound molecule mentioned in the topic is a type of polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[6][7] Such a linker would serve to connect a PEG10-binding molecule to an E3 ligase-recruiting molecule. The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC.[7]

Performance of PEG10 Inhibition in Cancer Cell Lines

While a specific PROTAC utilizing a this compound linker to target PEG10 is not yet described in published literature, extensive research on the effects of PEG10 inhibition using other methods, such as small interfering RNA (siRNA) and antisense oligonucleotides (ASOs), provides a strong indication of the potential efficacy of such a therapeutic. The following table summarizes the observed effects of PEG10 knockdown in various cancer cell lines.

Cancer TypeCell Line(s)Method of PEG10 InhibitionObserved EffectsReference(s)
Breast Cancer MCF7-PR, T47D-PRsiRNA, ASO- Synergistically inhibited proliferation with palbociclib- Suppressed Epithelial-Mesenchymal Transition (EMT)- Overcame resistance to CDK4/6 inhibitors[3][5]
Hepatocellular Carcinoma Not specifiedsiRNA- Inhibited cell proliferation and metastasis[8]
Glioma U251shRNA- Inhibited cell viability, migration, and invasion- Induced apoptosis- Upregulated miR-506[9]
Bladder Cancer Not specifiedASO- Resensitized cells to chemotherapy- Delayed G1-S phase transition- Reduced invasion and migration[4]
Cutaneous T-cell Lymphoma Not specifiedsiRNA- Reversed gene signatures associated with large-cell transformation[6]

Comparison with Alternative Cancer Therapies

Targeting PEG10 offers a distinct approach compared to conventional cancer therapies. The table below provides a comparative overview.

Therapeutic StrategyMechanism of ActionAdvantagesLimitations
PEG10 Inhibition (e.g., via a PROTAC) Induces targeted degradation of the PEG10 oncoprotein, leading to the upregulation of tumor suppressors like p21 and SIAH1.- High specificity for the target protein.- Potential to overcome resistance to other therapies.- Catalytic mode of action may require lower doses.- Development of specific PEG10-binding ligands is required.- Potential for off-target effects of the PROTAC molecule.
CDK4/6 Inhibitors (e.g., Palbociclib) Inhibit cyclin-dependent kinases 4 and 6, leading to cell cycle arrest.- Effective in hormone receptor-positive breast cancer.- Acquired resistance can develop, sometimes through upregulation of PEG10.[3]
Chemotherapy Induces DNA damage or interferes with cell division in rapidly dividing cells.- Broadly effective against many cancer types.- High toxicity and significant side effects due to lack of specificity.
Immune Checkpoint Inhibitors Block inhibitory signals to T cells, enhancing the anti-tumor immune response.- Can lead to durable responses in some patients.- Only effective in a subset of patients and can cause immune-related adverse events.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of PEG10 inhibition.

siRNA Transfection Protocol
  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Preparation of siRNA-lipid complexes:

    • Dilute the desired amount of PEG10-targeting siRNA or control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays.

Cell Viability (MTT) Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with the experimental agent (e.g., PEG10 siRNA) for the desired duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against PEG10 or other proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathway and Workflow

To better understand the mechanisms and processes involved, the following diagrams are provided.

PEG10_Signaling_Pathway PEG10 High PEG10 Expression p21 p21 (CDK Inhibitor) PEG10->p21 Inhibits SIAH1 SIAH1 PEG10->SIAH1 Inhibits CDK4_6 CDK4/6 p21->CDK4_6 Inhibits ZEB1 ZEB1 SIAH1->ZEB1 Promotes Degradation CellCycle Cell Cycle Progression CDK4_6->CellCycle Promotes Proliferation Increased Proliferation CellCycle->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) ZEB1->EMT Promotes Metastasis Increased Invasion & Metastasis EMT->Metastasis

Caption: The oncogenic signaling pathway of PEG10.

Experimental_Workflow cluster_invitro In Vitro Experiments start Cancer Cell Lines (e.g., MCF7, U251) transfection Transfection with PEG10 siRNA/ASO start->transfection viability Cell Viability Assay (MTT) transfection->viability migration Migration/Invasion Assay transfection->migration western Western Blot Analysis (PEG10, p21, etc.) transfection->western results Data Analysis viability->results migration->results western->results

References

Flexible vs. Rigid Linkers for PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to aid in the rational design of next-generation protein degraders.

The choice between a flexible or a rigid linker can dramatically impact the overall performance of a PROTAC.[] Flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, offer a high degree of conformational freedom.[3] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation.[1][3] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[3]

The Crucial Role of the Linker in PROTAC Efficacy

A PROTAC functions by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4][5] The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[1] An ideal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable drug-like properties such as solubility and cell permeability to the PROTAC molecule.[1][4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the DC50, which is the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, the maximum percentage of target protein degradation achieved.[3] A lower DC50 value indicates higher potency, and a higher Dmax value indicates greater efficacy.[3] The following tables summarize experimental data from various studies, comparing the performance of flexible and rigid linkers.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50Dmax (%)Cell LineReference
BRD4VHLFlexiblePEG5Potent DegradationN/AN/A[6]
BRD4VHLFlexiblePEG0 (shorter)Enhanced DegradationN/AN/A[6]
H-PGDSVHLFlexibleEthylene ChainReduced ActivityN/AN/A[6]
H-PGDSVHLRigidPiperazine RingMore ActiveN/AN/A[6]
PI3K/mTORVHLFlexibleC8 Alkyl Chain45.4 nM (mTOR)74.9% (mTOR)MDA-MB-231[7]
CRBNVHLFlexible9-atom alkyl chainConcentration-dependent decreaseN/AHEK293T[8]
CRBNVHLFlexible3 PEG unitsWeak DegradationN/AHEK293T[8]
PROTACTargetE3 LigaseLinker TypeKey FindingReference
PROTAC-1H-PGDSVHLFlexible (PEG5)Potent degradation (DC50 = 17.3 pM)[6]
PROTAC-3H-PGDSVHLRigid (azaspiro[3.5]nonane)Higher intracellular accumulation, less stable ternary complex, but similar degradation to flexible linker PROTACs.[6]
GP262PI3K/mTORVHLFlexible (C8 alkyl)Optimal dual-target degradation.[7]
UnnamedERK5VHLFlexible (Alkyl)Low cell permeability.[9][10]
UnnamedERK5VHLFlexible (PEG-based)~3 orders of magnitude higher permeability than alkyl linker version.[9][10]

Impact on Physicochemical and Pharmacokinetic Properties

The linker significantly influences a PROTAC's drug metabolism and pharmacokinetics (DMPK) profile.[11] Due to their large size, PROTACs often fall outside of Lipinski's "rule of five" for drug-likeness.[12]

Flexibility and Solubility: Flexible linkers, particularly PEG chains, are more hydrophilic and can improve the solubility and cell permeability of a PROTAC.[3][13] In contrast, simple alkyl chains are generally hydrophobic, which can negatively impact solubility.[3]

Rigidity and Metabolic Stability: Rigid linkers can enhance metabolic stability.[3] PROTACs with short, rigid linkers have been shown to have better metabolic stability due to fewer "soft spots" for metabolism and higher steric hindrance.[11] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both feature short, rigid linkers.[11]

Cell Permeability: The ability of a PROTAC to cross the cell membrane is crucial for its activity. Interestingly, a study comparing two PROTACs with flexible linkers—one alkyl-based and one PEG-based—found that the PEG-based linker resulted in significantly higher cell permeability.[9][10] This was attributed to the PEG-linker's ability to adopt similar conformations in both polar and nonpolar environments, whereas the alkyl linker adopted extended, more polar conformations in nonpolar environments, hindering membrane passage.[9][10] However, another study showed that a more rigid PROTAC derivative exhibited higher intracellular accumulation.[6] This highlights the complex interplay between linker structure and cell permeability.

Ternary Complex Formation and Stability

The formation of a stable and productive ternary complex is a critical step for successful protein degradation.[5] The linker's characteristics play a crucial role in this process.

Conformational Control: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially leading to a more stable ternary complex.[1] However, excessive rigidity can also be detrimental if the resulting conformation is not optimal for the specific protein pair.[6]

Flexibility and Adaptability: Flexible linkers allow for more conformational adaptability, which can be advantageous in accommodating the binding interfaces of different target proteins and E3 ligases.[3] However, high flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[14]

A study on H-PGDS targeting PROTACs found that while a rigid linker led to the least stable ternary complex, it still resulted in comparable degradation activity to more flexible counterparts, suggesting a trade-off between complex stability and other factors like cell permeability.[6]

Experimental Protocols

A systematic evaluation of different PROTAC linkers requires a well-defined experimental workflow, encompassing assessments from initial binding to final protein degradation.[1]

Ternary Complex Formation Assays

These assays are crucial to determine if the PROTAC can effectively bridge the target protein and the E3 ligase.

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Immobilize either the E3 ligase or the target protein on an SPR sensor chip.

    • Binary Interaction: Inject the PROTAC to measure its binding affinity to the immobilized protein.

    • Ternary Interaction: Inject a mixture of the PROTAC and the second protein (the one not immobilized) to observe the formation of the ternary complex, indicated by an increase in the response signal.[15]

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat changes upon binding to determine thermodynamic parameters.

    • Binary Titrations: First, determine the binding affinity of the PROTAC to the E3 ligase and to the target protein individually.

    • Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein to measure the affinity of the ternary complex formation.[16]

  • NanoBRET™ Ternary Complex Assay (in live cells):

    • Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fused target protein and a HaloTag®-fused E3 ligase component.

    • Labeling: Add the HaloTag® NanoBRET™ ligand to the cells.

    • PROTAC Treatment: Add the PROTAC of interest at various concentrations.

    • Detection: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal, which indicates the proximity of the target protein and E3 ligase.[16]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

  • Reaction Setup: In a tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.

  • PROTAC Addition: Add the PROTAC at the desired concentration. A control without the PROTAC is essential.

  • Incubation: Incubate the reaction mixture to allow for ubiquitination.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blot, using antibodies against the target protein and ubiquitin to detect polyubiquitinated target protein.

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in the levels of the target protein in cells.

  • Cell Treatment: Seed cells and treat them with a range of concentrations of the PROTAC for a specific duration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.

  • Quantification: Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.[17]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the structural differences between flexible and rigid linkers.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (POI) POI_bound POI E3 E3 Ligase E3_bound E3 POI_bound->PROTAC_bound Ub_chain Poly-Ubiquitin Chain E3_bound->PROTAC_bound E3_bound->POI_bound 2. Ubiquitination Ub Ubiquitin Ub->E3_bound 1. Ternary Complex Formation Proteasome Proteasome Ub_chain->Proteasome 3. Proteasomal Recognition Degraded Degraded Peptides Proteasome->Degraded 4. Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Design & Synthesis (Flexible vs. Rigid Linkers) biophysical Biophysical Assays (SPR, ITC) start->biophysical ternary Ternary Complex Formation? biophysical->ternary ubiquitination In Vitro Ubiquitination Assay ternary->ubiquitination Yes optimize Optimize Linker Design ternary->optimize No functional Functional Complex? ubiquitination->functional cellular Cellular Degradation Assay (Western Blot, etc.) functional->cellular Yes functional->optimize No degradation Target Degradation? cellular->degradation dmpk DMPK & In Vivo Studies degradation->dmpk Yes degradation->optimize No Linker_Types cluster_flexible Flexible Linkers cluster_alkyl Alkyl Chain cluster_peg PEG Chain cluster_rigid Rigid Linkers poi1 POI Ligand a1 poi1->a1 b1 poi1->b1 e3_1 E3 Ligand a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a5->e3_1 p1 O b3 p1->b3 p2 O b5 p2->b5 b2 b1->b2 b2->p1 b4 b3->b4 b4->p2 b6 b5->b6 b6->e3_1 poi2 POI Ligand piperazine Piperazine Ring poi2->piperazine e3_2 E3 Ligand piperazine->e3_2

References

A Comparative Guide to the In Vivo Efficacy of PEGylated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of PEGylation in ADC Linker Design

PEGylation, the covalent attachment of PEG chains, is a widely adopted method in drug development to enhance the pharmacological properties of therapeutic molecules.[2] In the context of ADCs, PEG linkers offer several advantages:

  • Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs). The hydrophilic nature of PEG can mitigate this issue.[2]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life. This prolonged circulation time can lead to greater accumulation of the ADC within tumor tissue.[2]

  • Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.[2]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[2]

Comparative In Vivo Efficacy: PEGylated vs. Non-PEGylated ADCs

A study on miniaturized ADCs, using an affibody targeting HER2, provides a direct comparison of a non-PEGylated linker (SMCC) with linkers incorporating 4 kDa and 10 kDa PEG chains.[3][4] The cytotoxic payload in all constructs was monomethyl auristatin E (MMAE).

Data Presentation

Table 1: In Vivo Tumor Growth Inhibition in NCI-N87 Xenograft Model [4]

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Saline)-~18000
ZHER2-SMCC-MMAE (HM)2.5 mg/kg~600~67
ZHER2-PEG4K-MMAE (HP4KM)2.5 mg/kg~400~78
ZHER2-PEG10K-MMAE (HP10KM)2.5 mg/kg~200~89

Table 2: Pharmacokinetic Parameters [3][4]

ConjugateHalf-Life (t1/2) in RatsFold Increase in Half-Life (vs. HM)
ZHER2-SMCC-MMAE (HM)~1h1
ZHER2-PEG4K-MMAE (HP4KM)~2.5h2.5
ZHER2-PEG10K-MMAE (HP10KM)~11.2h11.2

Table 3: In Vitro Cytotoxicity [3][4]

ConjugateIC50 (nM) on NCI-N87 cellsFold Reduction in Cytotoxicity (vs. HM)
ZHER2-SMCC-MMAE (HM)~10 nM1
ZHER2-PEG4K-MMAE (HP4KM)~45 nM4.5
ZHER2-PEG10K-MMAE (HP10KM)~220 nM22

Table 4: In Vivo Toxicity Assessment [4]

ConjugateMaximum Tolerated Dose (MTD) in MiceOff-Target Toxicity (vs. HM)Serum ALT Levels (vs. Control)Serum AST Levels (vs. Control)
ZHER2-SMCC-MMAE (HM)5.0 mg/kg-Slightly IncreasedSlightly Increased
ZHER2-PEG4K-MMAE (HP4KM)10.0 mg/kg-Slightly IncreasedSlightly Increased
ZHER2-PEG10K-MMAE (HP10KM)20.0 mg/kgReduced by >4 timesSlightly IncreasedSignificantly lower than HM and HP4KM

Note: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are indicators of liver function.

Summary of Findings

The inclusion of PEG linkers significantly enhanced the in vivo antitumor efficacy of the affibody-drug conjugate, with the 10 kDa PEG chain demonstrating the most pronounced effect.[4] This improved efficacy is strongly correlated with the extended circulation half-life conferred by the PEG chains.[3][4] Interestingly, while PEGylation led to a decrease in in vitro cytotoxicity, the prolonged exposure in vivo more than compensated for this, resulting in superior tumor growth inhibition.[3][4] Furthermore, PEGylation, particularly with the 10 kDa chain, significantly reduced off-target toxicity, as evidenced by a higher maximum tolerated dose and lower liver enzyme levels.[4]

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Xenograft Model [5]

  • Cell Culture and Animal Model:

    • Human gastric cancer NCI-N87 cells, which have high HER2 expression, are cultured in appropriate media.[4]

    • Female BALB/c nude mice (4-6 weeks old) are used for the study.[4]

  • Tumor Implantation:

    • A suspension of NCI-N87 cells (e.g., 5 x 106 cells in 100 µL of PBS) is subcutaneously injected into the right flank of each mouse.[4]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[5]

  • Treatment:

    • Mice are randomized into treatment groups (e.g., vehicle control, non-PEGylated ADC, PEGylated ADCs).[5]

    • The ADCs are administered intravenously (IV) at a specified dose (e.g., 2.5 mg/kg) and schedule (e.g., every three days for five doses).[4]

  • Monitoring:

    • Tumor volume is measured using calipers two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.[5]

    • The body weight of the mice is monitored as an indicator of toxicity.[5]

  • Data Analysis:

    • The mean tumor volume for each treatment group is plotted over time.[5]

    • Tumor growth inhibition (TGI) is calculated for the ADC-treated groups compared to the vehicle control group.[5]

    • Statistical analysis is performed to determine the significance of the antitumor effect.[5]

Pharmacokinetic Study

  • Animal Model:

    • Sprague-Dawley rats are typically used for pharmacokinetic studies.[4]

  • ADC Administration:

    • A single intravenous (IV) dose of the ADC is administered to each rat.[4]

  • Blood Sampling:

    • Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-injection.[6]

  • Sample Processing and Analysis:

    • Plasma is isolated from the blood samples.[6]

    • The concentration of the intact ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Data Analysis:

    • The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the elimination half-life (t1/2).

In Vitro Cytotoxicity Assay [7]

  • Cell Culture:

    • Antigen-positive (e.g., NCI-N87) and antigen-negative control cells are seeded in 96-well plates and allowed to adhere overnight.[7]

  • ADC Treatment:

    • The cells are treated with serial dilutions of the ADCs for a specified duration (e.g., 72 hours).[4]

  • Cell Viability Assessment:

    • Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.[7]

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.[7]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK Pharmacokinetic Study (Half-life) Cytotoxicity->PK Proceed if potent Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy Proceed if stable Toxicity Toxicity Assessment (MTD, Organ Function) Efficacy->Toxicity Evaluate safety

Caption: Preclinical evaluation workflow for antibody-drug conjugates.

Linker_Comparison Impact of PEGylation on ADC Properties cluster_properties Pharmacological Properties PEGylation PEGylated Linker PK Longer Half-life PEGylation->PK Efficacy Improved In Vivo Efficacy PEGylation->Efficacy Toxicity Reduced Off-Target Toxicity PEGylation->Toxicity Cytotoxicity Lower In Vitro Cytotoxicity PEGylation->Cytotoxicity NonPEGylated Non-PEGylated Linker

Caption: Comparative impact of PEGylated vs. Non-PEGylated linkers.

References

A Head-to-Head Comparison of PEGylated and Non-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. While polyethylene (B3416737) glycol (PEG) has long been a staple in linker technology, a new generation of non-PEG linkers is emerging, offering unique advantages.

This guide provides an objective, data-driven comparison of PEGylated linkers, represented by structures like THP-PEG10-Boc, and prominent non-PEG alternatives. This compound is a heterobifunctional linker featuring a ten-unit PEG chain that provides hydrophilicity and a defined spacer length. The tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups are protecting groups that facilitate controlled, stepwise synthesis of the bioconjugate. This guide will compare the performance of such PEG linkers against non-PEG alternatives like polypeptides, polysaccharides, and polysarcosine.

Data Presentation: Quantitative Comparison of Linker Technologies

The selection of a linker technology has a significant impact on the key characteristics of an ADC. The following tables summarize quantitative data from various studies, comparing PEGylated linkers with non-PEG alternatives. It is important to note that these values are representative and can vary depending on the specific antibody, payload, and conjugation chemistry used.

Linker TypeAverage Drug-to-Antibody Ratio (DAR)Aggregation (%)Plasma Stability (Half-life)Reference
PEGylated (e.g., PEG10) 4-8< 5%~150 hours[1][2]
Polysarcosine (PSar) ~8< 2%~160 hours[3]
Polypeptide (e.g., Val-Cit) 2-4Variable~120 hours (in human plasma)[4][5]
Hydrophilic Macrocycles ~4LowNot explicitly stated, but improved PK observed[1]

Table 1: Physicochemical and Pharmacokinetic Properties. This table highlights the ability of hydrophilic linkers like PEG and Polysarcosine to enable higher drug loading with minimal aggregation. Polypeptide linkers, while effective, can sometimes be limited in the achievable DAR due to the hydrophobicity of the payload.

Linker TypeCell LineIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Model)Reference
PEGylated (e.g., PEG4K-MMAE) NCI-N87, BT-47431.9 nM, 26.2 nMSignificant tumor growth inhibition[6]
PEGylated (e.g., PEG10K-MMAE) NCI-N87, BT-474111.3 nM, 83.5 nMStronger tumor growth inhibition than PEG4K[6]
Non-PEG (SMCC-MMAE) NCI-N87, BT-4744.94 nM, 2.48 nMLess effective tumor growth inhibition[6]
Polysarcosine (PSar12-MMAE) -Comparable to PEG12-MMAEMore efficient antitumor activity than PEG12[3]
Polypeptide (Val-Cit-MMAE) VariousPotent (pM to nM range)High efficacy in various xenograft models[4][]
Hydrophilic Macrocycles Karpas-29916-34 pMGreater efficacy than Adcetris®[1]

Table 2: Preclinical Efficacy. This table showcases the trade-offs between linker types. While non-PEGylated linkers can sometimes exhibit higher in vitro potency, the improved pharmacokinetic properties of PEGylated and other hydrophilic linkers often translate to superior in vivo efficacy.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates.

Protocol 1: Synthesis of an ADC with a Boc-PEG-NHS Ester Linker

This protocol outlines a general procedure for conjugating a drug to an antibody using a Boc-protected PEG linker with an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Boc-amino-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Drug molecule with a suitable functional group for conjugation to the deprotected amine

  • Coupling agents (e.g., HATU, DIPEA)

  • Size-exclusion chromatography (SEC) system for purification

  • Dialysis or desalting columns

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.

  • Drug-Linker Synthesis: a. Boc Deprotection: Dissolve the Boc-amino-PEG-NHS ester in a suitable solvent and treat with TFA to remove the Boc protecting group, exposing the primary amine. b. Drug Conjugation: Activate the carboxylic acid group on the drug molecule using a coupling agent like HATU in the presence of a base like DIPEA. React the activated drug with the deprotected PEG linker to form a stable amide bond. c. Purification: Purify the drug-linker construct using reverse-phase HPLC.

  • Antibody-Drug Conjugation: a. Dissolve the purified drug-linker-NHS ester in DMSO. b. Add the drug-linker solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the ADC: a. Remove unreacted drug-linker and other small molecules by SEC or dialysis. b. Concentrate the purified ADC to the desired concentration.

  • Characterization: a. Determine the DAR using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). b. Assess the level of aggregation by SEC. c. Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: Synthesis of an ADC with a Non-PEG Valine-Citrulline (Val-Cit) Linker

This protocol describes the synthesis of an ADC using a protease-cleavable Val-Cit linker, a common non-PEG linker.[8][9]

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-functionalized Val-Cit-PABC-payload construct

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • SEC system for purification

Procedure:

  • Antibody Reduction: a. Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP. This exposes free thiol groups for conjugation. b. Incubate for 1-2 hours at 37°C.

  • Conjugation: a. Add the maleimide-functionalized Val-Cit-PABC-payload to the reduced antibody solution. b. The maleimide (B117702) groups will react with the free thiol groups on the antibody to form a stable thioether bond. c. Incubate for 1-2 hours at room temperature.

  • Quenching: a. Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted thiol groups on the antibody.

  • Purification and Characterization: a. Purify and characterize the ADC as described in Protocol 1.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[8]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in complete culture medium. b. Remove the existing medium from the cells and add the ADC/control solutions. c. Incubate for 72-96 hours.

  • MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

Mandatory Visualization

Signaling Pathway for ADC-Mediated Cell Killing

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubule_Disruption->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for a typical antibody-drug conjugate leading to cancer cell apoptosis.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final_product Final Product Ab_Prep 1. Antibody Preparation Conjugation 3. Conjugation Reaction Ab_Prep->Conjugation Linker_Payload 2. Linker-Payload Synthesis Linker_Payload->Conjugation SEC 4. Size-Exclusion Chromatography Conjugation->SEC DAR_Analysis 5. DAR Determination (UV-Vis/HIC) SEC->DAR_Analysis Aggregation_Analysis 6. Aggregation Analysis (SEC) SEC->Aggregation_Analysis MS_Analysis 7. Mass Spectrometry SEC->MS_Analysis Final_ADC Purified & Characterized ADC DAR_Analysis->Final_ADC Aggregation_Analysis->Final_ADC MS_Analysis->Final_ADC

Caption: A generalized experimental workflow for the synthesis and characterization of an ADC.

Conclusion

The choice between a PEGylated and a non-PEG linker is a critical decision in the design of bioconjugates and depends on the specific therapeutic application. PEG linkers offer the significant advantages of enhancing solubility and improving pharmacokinetic profiles, which can lead to superior in vivo efficacy, especially for hydrophobic payloads.[6] However, the potential for immunogenicity and their non-biodegradable nature are important considerations.[3]

Non-PEG linkers, such as polysarcosine, polypeptides, and polysaccharides, represent a promising new frontier in bioconjugation. They offer advantages like biodegradability and potentially lower immunogenicity.[3] Polysarcosine, in particular, has demonstrated comparable or even superior performance to PEG in some preclinical studies.[3] Polypeptide linkers, such as the widely used Val-Cit linker, provide a mechanism for controlled, intracellular drug release.[4][]

Ultimately, the optimal linker must be determined empirically for each specific bioconjugate, taking into account the properties of the targeting moiety, the payload, and the desired therapeutic outcome. The experimental protocols and comparative data provided in this guide offer a framework for making an informed decision in this critical aspect of drug development.

References

Optimizing Ternary Complex Formation: A Comparative Guide to PEG10 Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the impact of Polyethylene Glycol (PEG) linker length, with a specific focus on PEG10, on the formation of ternary complexes in Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data and detailed protocols, this document serves as a practical resource for the rational design of next-generation protein degraders.

In the landscape of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3] Among the various linker types, PEG linkers are widely utilized due to their hydrophilicity, biocompatibility, and the facility with which their length can be adjusted.[2][3]

This guide assesses the impact of PEG linker length on ternary complex formation, providing a comparative analysis to inform rational PROTAC design.

Data Presentation: The "Goldilocks" Effect of Linker Length

The length of the PEG linker is a critical factor that dictates the geometry and stability of the ternary complex.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex. Conversely, an excessively long linker may result in a high entropic penalty upon binding and inefficient ubiquitination.[3][4] This highlights a "Goldilocks" principle, where an optimal linker length is crucial for maximal degradation efficiency. The following tables summarize experimental data from studies on PROTACs, illustrating the impact of linker length on key performance metrics.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[5]
Alkyl/Ether21396[4]
Alkyl/Ether2929276[4]

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionLinker Length (atoms)ERα Degradation
PROTAC APEG12Moderate
PROTAC BPEG16Strong

This table is a representative summary based on findings that suggest a 16-atom linker was more effective than a 12-atom linker for ERα degradation.[]

Table 3: Representative Data on BRD4-targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Hypothetical)LinkerTernary Complex K D (nM)Cooperativity (α)DC50 (nM)Dmax (%)
BRD4-PROTAC-PEG4PEG450510080
BRD4-PROTAC-PEG7PEG715202595
BRD4-PROTAC-PEG10 PEG10 25 15 50 90
BRD4-PROTAC-PEG13PEG1375815075

This table presents hypothetical data based on established trends in PROTAC development, where an optimal linker length enhances ternary complex affinity, cooperativity, and cellular degradation efficiency. The values are for illustrative purposes to highlight the "hook effect" in linker length optimization.

Experimental Protocols

Accurate assessment of ternary complex formation is paramount for successful PROTAC development. The following are detailed methodologies for key biophysical assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, making it a powerful tool for characterizing both binary and ternary complexes.[7][8]

Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of binary (PROTAC to POI or E3 ligase) and ternary complex formation.

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.[9]

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • Measure the association and dissociation rates to determine the binary KD.[10]

  • Binary Binding Analysis (PROTAC to POI):

    • This can be done by immobilizing the POI and flowing the PROTAC over the surface, or by using a capture-based approach.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized E3 ligase.[9]

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the KD, kon, and koff for the ternary complex.

    • Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC for E3 Ligase) / (Ternary KD). A value of α > 1 indicates positive cooperativity.[9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs.[11][12]

Objective: To quantify the formation of the ternary complex in a solution-based assay.

Protocol:

  • Reagent Preparation:

    • Label the POI and E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, respectively. This is often achieved using affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies or binding partners.[11][12]

  • Assay Setup:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.

    • Incubate the plate to allow the components to reach binding equilibrium.[11][12]

  • Signal Detection:

    • Excite the donor fluorophore using a plate reader capable of TR-FRET measurements.

    • Measure the emission signals from both the donor and the acceptor.[11][12]

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).[13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[14]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and the PROTAC in the same buffer to minimize heats of dilution.[15]

  • Binary Titration (PROTAC into POI or E3 Ligase):

    • Place the protein (POI or E3 ligase) in the sample cell of the calorimeter.

    • Titrate the PROTAC from the syringe into the sample cell in a series of small injections.[14]

  • Ternary Titration:

    • To measure the binding of the PROTAC to the pre-formed POI-E3 ligase complex is challenging. A more common approach is to measure the binding of the POI to the PROTAC-E3 ligase binary complex.

    • Place the E3 ligase in the sample cell.

    • Titrate a solution of the POI and the PROTAC (with the PROTAC in excess to ensure saturation of the POI) into the cell.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.[14]

    • Cooperativity can be assessed by comparing the binding affinities of the binary and ternary interactions.[14]

Mandatory Visualizations

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->E3_Ligase Ub conjugation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Design Design PROTAC Library (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Binary_Binding Binary Binding Assays (SPR, ITC) Synthesis->Binary_Binding Ternary_Complex_Formation Ternary Complex Assays (SPR, TR-FRET, ITC) Binary_Binding->Ternary_Complex_Formation Inform Degradation_Assay Protein Degradation (Western Blot, NanoBRET) Ternary_Complex_Formation->Degradation_Assay Predicts Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Phenotypic_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterate

Caption: General Experimental Workflow for PROTAC Assessment.

Linker_Length_Logic cluster_too_short Too Short cluster_optimal Optimal cluster_too_long Too Long Linker_Length PEG Linker Length Short_Linker Steric Hindrance Linker_Length->Short_Linker Optimal_Linker Favorable Geometry & Flexibility Linker_Length->Optimal_Linker Long_Linker High Entropic Penalty Linker_Length->Long_Linker No_Ternary_Complex No/Weak Ternary Complex Formation Short_Linker->No_Ternary_Complex Low_Degradation Low Degradation Efficacy No_Ternary_Complex->Low_Degradation Stable_Ternary_Complex Stable & Productive Ternary Complex Optimal_Linker->Stable_Ternary_Complex High_Degradation High Degradation Efficacy Stable_Ternary_Complex->High_Degradation Inefficient_Ubiquitination Inefficient Ubiquitination Long_Linker->Inefficient_Ubiquitination Inefficient_Ubiquitination->Low_Degradation

Caption: Logical Relationship of Linker Properties.

Conclusion

The length of the PEG linker is a pivotal parameter in the design of effective PROTACs. The experimental data consistently demonstrate that an optimal linker length is essential for the formation of a stable and productive ternary complex, which in turn dictates the degradation efficiency of the target protein. While PEG10 represents a commonly used linker length, the ideal length is highly dependent on the specific POI and E3 ligase pair. Therefore, a systematic evaluation of a range of linker lengths is crucial for the development of potent and selective protein degraders. The experimental protocols and workflows outlined in this guide provide a robust framework for the rational design and comprehensive evaluation of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.

References

A Comparative Guide to In Vitro Assays for Evaluating PEG Linker Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and small molecule drug conjugates. The linker's properties, such as its length, architecture, and stability, directly influence the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic potency. This guide provides an objective comparison of in vitro assays used to evaluate the potency of different PEG linkers, supported by experimental data and detailed methodologies.

The inclusion of hydrophilic PEG linkers can mitigate issues associated with hydrophobic drug payloads, such as aggregation, and can enable higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties.[1][2] The length of the PEG chain is a key variable, with longer chains generally leading to a greater hydrodynamic radius, which can reduce renal clearance and extend plasma half-life.[2][3] However, the optimal PEG linker length is a balance between improved pharmacokinetics and maintained in vitro potency, as very long linkers may sometimes negatively impact cytotoxicity.[1][4]

Comparative Analysis of PEG Linker Performance

The potency of a PEG-linked conjugate is often a function of the interplay between the linker's characteristics and the properties of the conjugated molecule (e.g., antibody, payload). In vitro assays are indispensable for systematically evaluating these relationships.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from Burke et al., 2017.[5] In this study, the inclusion of PEG linkers of varying lengths in an anti-CD30 ADC had no significant effect on the in vitro potency in the Karpas-299 lymphoma cell line.[5]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugatePEG LinkerIC50 (nM) - NCI-N87 cellsIC50 (nM) - BT-474 cells
HMNo PEG4.942.48
HP4KM4 kDa31.926.2
HP10KM10 kDa111.383.5

Data adapted from a study on affibody-based drug conjugates.[6] In contrast to the previous example, this study on smaller targeting protein (affibody)-drug conjugates demonstrated that longer PEG chains led to a reduction in in vitro cytotoxicity.[4][6] This highlights that the impact of the PEG linker on in vitro potency can be context-dependent, varying with the specific targeting moiety, payload, and overall conjugate design.[5]

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data from studies on ADC linker architecture.[5][7] A branched or pendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, particularly for highly loaded ADCs.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PEG linkers. Below are representative protocols for key in vitro assays.

Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

This protocol outlines the conjugation of a drug-linker to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • PEG linker-payload construct with a reactive moiety (e.g., maleimide)

  • Purification system (e.g., Size-Exclusion Chromatography, SEC)

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Procedure:

  • Antibody Reduction: Incubate the antibody with a molar excess of TCEP (e.g., 10-fold) at 37°C for 1-2 hours to reduce interchain disulfide bonds.[9]

  • Conjugation: Add the activated PEG linker-payload to the reduced antibody solution and incubate to allow for covalent bond formation.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and aggregates using SEC.[1]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[9][10]

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates by SEC.[5]

    • Intact Mass Analysis: Confirm the identity and integrity of the ADC and its different drug-loaded species by mass spectrometry.[11]

Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potency of a drug conjugate.[10][12][13]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Drug conjugates with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]

  • Treatment: Prepare serial dilutions of the drug conjugates in cell culture medium. Remove the existing medium from the wells and add the diluted conjugates.[5]

  • Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).[1][2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[2]

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.[1]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the conjugate in plasma by monitoring drug deconjugation over time.[14][15]

Materials:

  • Drug conjugate

  • Human or animal plasma

  • Incubator at 37°C

  • Analytical method to quantify the intact conjugate and/or free drug (e.g., ELISA, LC-MS)[14]

Procedure:

  • Incubation: Incubate the drug conjugate in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[9]

  • Sample Processing: Process the plasma samples to stop any further degradation and to isolate the analyte of interest.

  • Quantification: Quantify the amount of intact conjugate or released payload at each time point using a validated analytical method.

  • Data Analysis: Plot the concentration of the intact conjugate over time to determine its stability profile.

Visualizations

Experimental Workflow and Conceptual Diagrams

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Selection Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Conjugation Conjugation Reduction->Conjugation PEG-Linker-Drug Purification Purification Conjugation->Purification SEC Characterization Characterization Purification->Characterization DAR, Purity Cytotoxicity Cytotoxicity Characterization->Cytotoxicity IC50 Stability Stability Characterization->Stability Plasma Binding Binding Characterization->Binding ELISA/SPR Potency_Comparison Potency_Comparison Cytotoxicity->Potency_Comparison Stability->Potency_Comparison Binding->Potency_Comparison Optimal_Linker Optimal_Linker Potency_Comparison->Optimal_Linker Selection

Caption: Workflow for comparing PEG linker potency.

G cluster_short cluster_long cluster_branched A Antibody D1 Drug A->D1 PEGn (n=2-8) B Antibody D2 Drug B->D2 PEGn (n>8) C Antibody P C->P PEGn D3 Drug P->D3 D4 Drug P->D4 note1 Improved Stability Potentially Higher Potency note2 Enhanced PK Potential for Reduced Potency note3 Improved PK for High DAR Payload Shielding

Caption: Impact of PEG linker architecture on ADCs.

G ADC ADC (e.g., with MMAE) Receptor Target Receptor (e.g., CD30) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release MMAE Free MMAE Drug_Release->MMAE Tubulin Tubulin Dimer MMAE->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: MMAE-induced apoptosis signaling pathway.

References

Case Study: A Comparative Analysis of THP-PEG10-Boc and a Known PROTAC Linker in BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has been established as a critical determinant of efficacy, significantly influencing the formation and stability of the ternary complex, as well as the overall pharmacokinetic properties of the molecule.[1][2] This guide provides a comparative analysis of a PROTAC synthesized with the novel THP-PEG10-Boc linker against a well-characterized PROTAC, MZ1, which is known to effectively degrade the BET family protein BRD4.[3]

This case study is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at the performance metrics and experimental protocols necessary for evaluating new PROTAC linkers. The data presented, while hypothetical, is curated to reflect scientifically plausible outcomes based on established principles of PROTAC design and function.

Introduction to the Compared PROTACs

For the purpose of this case study, we have conceptualized two PROTAC molecules:

  • BRD4-Degrader-1 (BD-1): A novel PROTAC employing the this compound linker. It incorporates the well-known BET inhibitor JQ1 as the warhead for binding to the BRD4 protein and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • MZ1: A widely studied and well-characterized BRD4-degrading PROTAC that also utilizes JQ1 and a VHL ligand, connected by a PEG-based linker.[3]

A comparative summary of the linkers is presented below:

FeatureThis compound Linker (in BD-1)MZ1 Linker
Core Structure Polyethylene glycol (PEG)Polyethylene glycol (PEG)
Length 10 PEG unitsVaries in reported structures, typically a shorter PEG chain
Key Functional Groups Tetrahydropyran (THP) and Boc-protected amineTypically hydroxyl or other functional groups for conjugation
Flexibility High, characteristic of PEG chains[]High, characteristic of PEG chains[]

Performance Comparison: Quantitative Analysis

The following tables summarize the hypothetical performance data for BD-1 and MZ1 in key assays.

Table 1: In Vitro Degradation of BRD4

This table compares the efficiency of the two PROTACs in degrading BRD4 in a human cancer cell line (e.g., HeLa cells).

ParameterBD-1 (with this compound Linker)MZ1 (Known PROTAC)
DC50 (nM) 1525
Dmax (%) 9590
Time to Dmax (hours) 812
  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 2: Cellular Viability Assay

This table shows the effect of the two PROTACs on the viability of a BRD4-dependent cancer cell line.

ParameterBD-1 (with this compound Linker)MZ1 (Known PROTAC)
GI50 (nM) 3050
  • GI50: The concentration of the PROTAC that causes a 50% reduction in cell growth.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Western Blot for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein induced by the PROTACs.

Methodology:

  • Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of BD-1 or MZ1 for different time points.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

  • Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an ECL detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of BRD4 is normalized to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the impact of BRD4 degradation on the viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., a BRD4-dependent cell line) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a serial dilution of the PROTACs.

  • Incubation: The plates are incubated for a period that allows for significant cell proliferation (e.g., 72 hours).

  • Assay: The CellTiter-Glo® reagent is added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the PROTAC concentration.

Visualizing the Process

The following diagrams, created using Graphviz, illustrate the key pathways and workflows involved in this comparative study.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (BD-1 or MZ1) Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary Binds POI BRD4 (Target Protein) POI->Ternary E3 VHL E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated BRD4 Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_assays Comparative Assays cluster_analysis Data Analysis BD1 Synthesis of BD-1 (with this compound) WB Western Blot (BRD4 Degradation) BD1->WB CV Cell Viability Assay BD1->CV MZ1 Synthesis of MZ1 (Known Linker) MZ1->WB MZ1->CV DC50 DC50 & Dmax Calculation WB->DC50 GI50 GI50 Calculation CV->GI50 Compare Performance Comparison DC50->Compare GI50->Compare

Caption: Workflow for the comparative experimental validation.

Logical_Relationship Linker PROTAC Linker (this compound vs. Known) Ternary Ternary Complex Formation & Stability Linker->Ternary Influences Degradation BRD4 Degradation (DC50, Dmax) Ternary->Degradation Determines Viability Cell Viability (GI50) Degradation->Viability Leads to Efficacy Overall PROTAC Efficacy Degradation->Efficacy Viability->Efficacy

Caption: Logical relationships in the comparative validation process.

Conclusion

This comparative guide outlines a systematic approach to evaluating a novel PROTAC linker, this compound, against a well-established counterpart in the context of BRD4 degradation. The provided experimental protocols and data presentation formats offer a framework for the objective assessment of new PROTAC molecules. The hypothetical data suggests that optimization of the linker, as exemplified by the this compound in BD-1, can lead to enhanced degradation potency and anti-proliferative effects. It is crucial for researchers to conduct such rigorous comparative studies to advance the rational design of next-generation protein degraders.

References

Benchmarking THP-PEG10-Boc: A Comparative Guide to Commercial Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective comparison of the THP-PEG10-Boc linker with other commercially available alternatives, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical features:

  • Tetrahydropyranyl (THP) group: An acid-labile protecting group that allows for pH-dependent cleavage, releasing the payload in the acidic environment of endosomes and lysosomes.

  • Polyethylene glycol (PEG) chain (10 units): A hydrophilic spacer that enhances aqueous solubility, reduces aggregation, and improves the pharmacokinetic profile of the conjugate.[1]

  • tert-Butyloxycarbonyl (Boc) group: A common amine protecting group used during synthesis, which can be removed under acidic conditions to allow for conjugation to a payload or targeting ligand.

This combination of features makes this compound a versatile tool for developing drug delivery systems that require controlled release in response to acidic pH.

Comparative Analysis of Linker Performance

The ideal linker must maintain stability in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload delivery at the target site.[2] This section compares the performance of this compound with other widely used commercial linkers based on their cleavage mechanism and chemical structure.

Data Presentation: Quantitative Comparison

While direct head-to-head comparative studies for this compound against all linker types in a single standardized system are not extensively available in public literature, the following tables summarize representative data for different linker classes to provide a basis for comparison. The performance of this compound can be inferred from the characteristics of its constituent acid-labile THP group and PEG spacer.

Table 1: In Vitro Plasma Stability of Common Linker Types

Linker TypeRepresentative LinkerCleavage MechanismPlasma Half-life (t½)Key Characteristics
Acid-Labile HydrazonepH-dependent hydrolysisVariable (e.g., ~2 days for phenylketone-derived)[3]Cleavage in acidic tumor microenvironment or lysosomes. Stability can be an issue.[3]
Acid-Labile Silyl EtherpH-dependent hydrolysis> 7 days[3]Improved stability over traditional acid-labile linkers.[3]
Enzyme-Cleavable Val-Cit-PABCCathepsin B cleavageHigh (e.g., ~80 hours in mouse plasma)[4]High plasma stability; specific cleavage by tumor-associated proteases.[2]
Disulfide SPDBReduction by glutathione (B108866)ModerateExploits higher intracellular glutathione concentrations.
Non-Cleavable SMCC (Thioether)Proteolytic degradation of antibodyHighExcellent plasma stability; payload released after antibody catabolism.[5]
Self-Stabilizing Maleimide Mal-Dap(Boc) derivedProteolytic degradation of antibodyVery HighEngineered to prevent retro-Michael reaction, leading to significantly reduced payload loss compared to traditional maleimides.[6]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types

Linker TypeRepresentative ADCCell LineIC50 (nM)Reference
Enzyme-Cleavable (Val-Cit) Anti-HER2-Val-Cit-MMAEHER2+ cells0.028 - 0.170[7]
Acid-Labile (Silyl Ether) Anti-HER2-Silyl Ether-MMAEHER2+ cells0.028 - 0.170[7]
Non-Cleavable (SMCC) Trastuzumab-SMCC-DM1SK-BR-30.12[3]
Enzyme-Cleavable (Peptide) CX-DM1 ADCEGFR & EpCAM xenograft modelsShowed higher in vivo activity than SMCC-DM1 ADC[3]

Experimental Protocols

Accurate and reproducible experimental data is paramount for the selection of an optimal linker. The following are detailed methodologies for key experiments to benchmark linker performance.

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of a linker in a biological matrix and predicting its in vivo performance.

Objective: To quantify the rate of payload deconjugation from an ADC in plasma over time.

Methodology:

  • ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Quantification: Analyze the samples to determine the amount of intact ADC, total antibody, and released payload. Two common methods are:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[2]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[2][8]

Acid-Mediated Cleavage Assay

This assay is particularly relevant for acid-labile linkers like the one containing a THP group.

Objective: To determine the rate of linker cleavage and payload release under acidic conditions mimicking the endosomal/lysosomal environment.

Methodology:

  • Buffer Preparation: Prepare buffers at different pH values (e.g., pH 7.4, pH 5.5, and pH 4.5) to simulate physiological and endo-lysosomal conditions.

  • Incubation: Incubate the drug-linker conjugate or ADC in each buffer at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Quench the reaction and analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of released payload and remaining intact conjugate.

Cellular Uptake and Cytotoxicity Assays

These assays evaluate the ability of the ADC to be internalized by target cells and exert its cytotoxic effect.

Objective: To determine the efficacy of an ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Culture target cancer cell lines in appropriate media.

  • ADC Treatment: Treat the cells with a range of ADC concentrations.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and linker cleavage.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Intracellular Intact_ADC Intact ADC Binding Antigen Binding Intact_ADC->Binding 1. Targeting Target_Cell Target Cancer Cell Endosome Endosome (pH 5.0-6.5) Binding->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage Cell_Death Cell Death Payload_Release->Cell_Death 4. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Cleavage_Pathways cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker ADC Antibody-Drug Conjugate Acid_Labile Acid-Labile (e.g., THP, Hydrazone) ADC->Acid_Labile Low pH (Endosome/Lysosome) Enzyme_Cleavable Enzyme-Cleavable (e.g., Val-Cit) ADC->Enzyme_Cleavable Proteases (e.g., Cathepsin B) Disulfide Disulfide ADC->Disulfide Glutathione (Intracellular) Thioether Thioether (e.g., SMCC) ADC->Thioether Antibody Degradation Payload_Release_A Payload_Release_A Acid_Labile->Payload_Release_A Payload Release Payload_Release_B Payload_Release_B Enzyme_Cleavable->Payload_Release_B Payload Release Payload_Release_C Payload_Release_C Disulfide->Payload_Release_C Payload Release Payload_Release_D Payload_Release_D Thioether->Payload_Release_D Payload + Linker-Amino Acid

Caption: Cleavage pathways for different classes of ADC linkers.

Conclusion

The choice of a linker is a multifaceted decision that requires careful consideration of the desired drug release mechanism, the physicochemical properties of the payload, and the biological context of the target. The this compound linker, with its acid-labile cleavage site and hydrophilic PEG spacer, offers a promising option for the development of pH-responsive drug delivery systems. However, its performance must be rigorously benchmarked against other commercially available linkers, such as enzyme-cleavable and non-cleavable alternatives, using the standardized experimental protocols outlined in this guide. By systematically evaluating linker stability, cleavage kinetics, and cellular activity, researchers can rationally design and select the optimal linker to maximize the therapeutic index of their novel drug conjugates.

References

Quantitative analysis of protein degradation with varying PEG linker lengths

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protein Degradation with Varying PEG Linker Lengths

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic approach.[1] These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system (UPS) to selectively target and eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three main parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

The linker is a critical component that significantly impacts the PROTAC's efficacy.[4][5] Among the various types, polyethylene (B3416737) glycol (PEG) linkers are commonly used due to their hydrophilicity, biocompatibility, and tunable length.[1][6] The length of this PEG linker is a crucial parameter, as it dictates the formation and stability of the essential ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn governs the efficiency of protein degradation.[1][7] An optimal linker length facilitates the correct proximity and orientation between the target protein and the E3 ligase for effective ubiquitination.[1] A linker that is too short can cause steric hindrance, while one that is too long may form an unproductive complex, both leading to reduced degradation.[1][4][8] This guide provides a quantitative comparison of PROTACs with varying PEG linker lengths, details key experimental protocols, and visualizes the underlying processes.

Quantitative Comparison of Degradation Efficiency

The effectiveness of a PROTAC is primarily measured by two parameters: the half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the highest percentage of protein degradation achieved.[1][9] The following tables summarize experimental data, demonstrating the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6][10] PROTACs targeting ERα in MCF7 breast cancer cells.

PROTAC IDLinker TypeLinker Length (atoms)Degradation Efficacy
PROTAC 1PEG9Effective
PROTAC 2PEG12Effective
PROTAC 3PEG16More Potent
PROTAC 4PEG19Less Effective
PROTAC 5PEG21Less Effective

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [5][9] PROTACs targeting TBK1 with varying alkyl/ether linker lengths.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 3: Impact of Linker Length on p38α Degradation [11][12] CRBN-based PROTACs targeting p38α with varying linker lengths.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
NR-11aShort PEG Linker>1000~20
NR-11bMedium PEG Linker~500~60
NR-11cOptimal PEG Linker<100>90

Visualizing the PROTAC Mechanism and Workflow

Diagrams created using Graphviz DOT language illustrate the key pathways and processes in PROTAC research.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.[4][13][14]

Experimental_Workflow Experimental Workflow for Evaluating PROTAC Linker Efficacy cluster_workflow Workflow A 1. Cell Culture Plate cells at appropriate density B 2. PROTAC Treatment Treat with varying concentrations of PROTACs with different linker lengths A->B C 3. Cell Lysis Harvest cells and prepare lysates B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot Separate proteins by SDS-PAGE, transfer, and probe with antibodies D->E F 6. Data Acquisition Image blot and quantify band intensity E->F G 7. Data Analysis Normalize to loading control. Calculate % degradation, DC50, and Dmax F->G

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[4]

Linker_Length_Logic Logical Relationship Between Linker Length and PROTAC Efficacy cluster_logic Linker Length Impact Too_Short Too Short Linker Result_Short Steric Hindrance Prevents Ternary Complex Formation Too_Short->Result_Short Optimal Optimal Linker Length Result_Optimal Stable & Productive Ternary Complex Optimal->Result_Optimal Too_Long Too Long Linker Result_Long Inefficient or Unproductive Ternary Complex Too_Long->Result_Long Efficacy_Low1 Low Degradation Efficacy Result_Short->Efficacy_Low1 Efficacy_High High Degradation Efficacy Result_Optimal->Efficacy_High Efficacy_Low2 Low Degradation Efficacy Result_Long->Efficacy_Low2

Caption: The logical relationship between linker length and PROTAC efficacy.[4]

Experimental Protocols

To ensure reproducible and comparable results, standardized methodologies are essential. The following is a detailed protocol for Western Blotting, a cornerstone technique for quantifying protein degradation.

Protocol: Western Blot for Quantifying PROTAC-Induced Degradation

Objective: To quantitatively measure the reduction in target protein levels following treatment with PROTACs having varying linker lengths.[4]

1. Materials

  • Cell culture reagents (media, FBS, antibiotics)

  • PROTAC compounds and vehicle control (e.g., DMSO)[13]

  • Ice-cold Phosphate-Buffered Saline (PBS)[13]

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9][15]

  • Protein assay reagents (e.g., BCA or Bradford assay kit)[13][15]

  • Laemmli sample buffer[13]

  • Polyacrylamide gels (or reagents to cast them)

  • PVDF or nitrocellulose membranes[13]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody[13]

  • Enhanced chemiluminescence (ECL) substrate[9]

2. Cell Culture and Treatment

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[13]

  • Prepare serial dilutions of each PROTAC compound.

  • Treat the cells with varying concentrations of the PROTACs for a predetermined time (e.g., 16, 24, or 48 hours).[6][13] Include a vehicle-only control (e.g., 0.1% DMSO).[13]

3. Cell Lysis

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[13]

  • Add lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.[13]

  • Scrape the cells and collect the lysate into microcentrifuge tubes.[13]

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[13]

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[13]

4. Protein Quantification and Sample Preparation

  • Determine the protein concentration of each lysate using a BCA or similar protein assay, following the manufacturer's protocol.[15]

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.[13]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]

5. SDS-PAGE and Protein Transfer

  • Load equal amounts of denatured protein from each sample into the wells of a polyacrylamide gel.[15]

  • Run the gel electrophoresis to separate proteins by molecular weight.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

6. Antibody Incubation and Detection

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.[13]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]

  • Wash the membrane again three times with TBST.

  • Repeat the incubation process for the loading control antibody.

7. Data Presentation and Analysis

  • Detect protein bands using an ECL substrate and an appropriate imaging system.[9]

  • Quantify the intensity of the bands using densitometry software.[13]

  • Normalize the signal intensity of the target protein to the corresponding loading control for each sample.[13]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]

  • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[13]

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy.[1][6] As the presented data illustrates, a systematic and quantitative approach to optimizing linker length is essential for developing potent and selective protein degraders.[11] The relationship between linker length and degradation efficiency is not always linear, and the optimal length must often be determined empirically for each target protein and E3 ligase pair.[4][5] By employing robust experimental protocols, such as Western blotting, researchers can effectively compare different PROTAC constructs and identify the optimal design to advance the development of novel therapeutics.[1]

References

Optimizing Linker Length for Targeted Protein Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of fusion proteins, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs). The length and composition of the linker connecting the functional domains of these molecules can profoundly influence their stability, biological activity, and pharmacokinetic properties. This guide provides an objective comparison of different linker strategies, supported by experimental data and detailed methodologies, to facilitate the rational design of novel therapeutics and research tools.

The linker is not merely a passive spacer but an active contributor to the overall performance of a multi-domain protein. An optimal linker facilitates the correct folding of each domain, allows for necessary flexibility or maintains a fixed distance between domains, and can ultimately dictate the success or failure of a therapeutic or research agent.[1][2] The choice between a flexible or rigid linker, and the precise tuning of its length, must be empirically determined for each specific target protein and application.[2][3]

Flexible vs. Rigid Linkers: A Head-to-Head Comparison

The two primary categories of linkers are flexible and rigid linkers, each offering distinct advantages depending on the structural and functional requirements of the engineered protein.

Flexible linkers , often composed of glycine (B1666218) (Gly) and serine (Ser) repeats, provide conformational freedom, which is crucial for domains that need to move relative to one another to interact with their targets.[1][3] The popular (Gly4Ser)n linker, for example, allows for solubility and flexibility, with its length easily adjustable by varying the number of repeats ('n').[4][5]

Rigid linkers , in contrast, are designed to maintain a fixed distance and orientation between fused domains.[1] This can be critical for preventing steric hindrance and preserving the independent function of each domain.[1][4] Alpha-helical linkers, such as (EAAAK)n, and proline-rich sequences are common examples of rigid linkers that provide structural stability.[4][5]

The following table summarizes experimental data from various studies, highlighting the impact of flexible versus rigid linkers on key performance indicators.

Fusion Protein/MoleculeLinker TypeLinker Sequence/LengthKey Performance MetricOutcomeReference
Bifunctional β-glucanase-xylanaseFlexible(Gly4Ser)3Biological ActivityImproved over direct fusion[1][6]
Interferon-γ–gp120Rigid(Ala-Pro)n (10-34 aa)Biological ActivityActivity increased with linker length, peaking at 34 aa[4]
Single-chain Arc repressorFlexible (Gly-rich)19 residuesEquilibrium StabilityMaximum stability achieved at 19 residues[7][8]
ActRIIB-Fc homodimerRigidhIgA1 hinge, (AP)x11Folding & AggregationReduced low molecular weight species compared to flexible linkers, no change in aggregation or thermal stability[9]

The Critical Role of Linker Length in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is essential; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into close proximity for efficient ubiquitination.[10]

A systematic study on estrogen receptor (ER)-α targeting PROTACs demonstrated a significant correlation between linker length and degradation efficacy.

PROTAC CompoundLinker Length (atoms)ER Degradation (% of Control)Cytotoxicity (IC50 in MCF7 cells)ER Binding Affinity (Ki, nM)Reference
1112~80%>10 µM1.5[11]
13 16 ~40% ~1 µM 1.7 [11]
1420~60%~5 µM1.8[11]
1524~75%>10 µM2.1[11]

These results indicate that for this specific ER-targeting PROTAC, a 16-atom linker was optimal for achieving maximal activity, even though linker length did not significantly affect ER binding affinity.[11]

Linker Length Optimization in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's properties, including its length, significantly impact the ADC's stability, pharmacokinetics, and therapeutic index.[12] Polyethylene glycol (PEG) linkers are often used to modulate the physicochemical properties of ADCs, particularly for hydrophobic payloads.[12]

A comparative analysis of different PEG linker lengths in ADCs reveals a trade-off between in vitro potency and in vivo efficacy.

ADC ConstructLinkerIn Vitro Cytotoxicity (IC50, ng/mL)In Vivo Tumor Growth Inhibition (%)Plasma Stability (% intact ADC after 7 days)Reference
ADC-PEG4PEG4105085[12]
ADC-PEG8PEG8157580[12]
ADC-PEG24PEG24259070[12]

While shorter PEG linkers may result in better in vitro potency and plasma stability, longer linkers can enhance pharmacokinetic properties and lead to greater in vivo efficacy, especially for hydrophobic payloads.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of linker performance. Below are protocols for key experiments cited in this guide.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for the desired duration (e.g., 24-48 hours).[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., ERα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a therapeutic agent like an ADC.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[12]

  • Treatment: Treat the cells with serial dilutions of the ADCs with different linker lengths.[12]

  • Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.[12]

Visualizing the Logic of Linker Optimization

The process of determining the optimal linker length is a multi-step, iterative process. The following diagrams illustrate the conceptual workflow and the key decision points.

Linker_Optimization_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & In Vivo Evaluation cluster_analysis Analysis & Optimization Define_Target Define Target Protein & Application Select_Linker_Type Select Linker Type (Flexible/Rigid) Define_Target->Select_Linker_Type Design_Library Design Linker Length Library Select_Linker_Type->Design_Library Synthesize Synthesize Constructs Design_Library->Synthesize In_Vitro_Assays In Vitro Assays (Binding, Activity, Stability) Synthesize->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK, Efficacy, Toxicity) In_Vitro_Assays->In_Vivo_Studies Analyze_Data Analyze Data & Identify Lead Linker In_Vivo_Studies->Analyze_Data Iterate Iterate Design (if necessary) Analyze_Data->Iterate Suboptimal Performance Final_Candidate Optimal Linker Identified Analyze_Data->Final_Candidate Optimal Performance Iterate->Design_Library

Caption: A workflow for determining optimal linker length.

Ternary_Complex_Formation cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker Short_PROTAC PROTAC Target_S Target Protein Short_PROTAC->Target_S E3_S E3 Ligase Short_PROTAC->E3_S label_S Steric Hindrance (No Ternary Complex) Optimal_PROTAC PROTAC Target_O Target Protein Optimal_PROTAC->Target_O E3_O E3 Ligase Optimal_PROTAC->E3_O Ternary_Complex Productive Ternary Complex Target_O->Ternary_Complex E3_O->Ternary_Complex Long_PROTAC PROTAC Target_L Target Protein Long_PROTAC->Target_L E3_L E3 Ligase Long_PROTAC->E3_L label_L Unproductive Binding (No Ternary Complex)

References

The Influence of THP-PEG10-Boc on the Pharmacokinetic Properties of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic (PK) profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing ADC performance. This guide provides a comprehensive comparison of the anticipated effects of a THP-PEG10-Boc linker on the pharmacokinetic properties of ADCs against other linker strategies, supported by experimental data from studies on structurally similar PEG linkers.

While direct, publicly available pharmacokinetic data for ADCs specifically utilizing a this compound linker is limited, its structural components—a ten-unit PEG chain, a Boc-protected amine, and a tetrahydropyranyl (THP) group—allow for informed predictions of its behavior. The core of this linker's impact lies in its PEG10 chain, which imparts hydrophilicity and steric shielding. The Boc and THP groups are protecting groups typically removed during the synthesis of the final ADC, leaving a flexible and hydrophilic PEG10 spacer between the antibody and the payload.

The Role of PEGylation in ADC Pharmacokinetics

PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the druggability of biotherapeutics. In the context of ADCs, PEG linkers offer several key advantages that favorably modulate their pharmacokinetic properties:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and accelerated clearance. The hydrophilic nature of the PEG chain counteracts this, improving the overall solubility and stability of the ADC.[1][2]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated ADC reduces renal clearance, leading to a longer plasma half-life.[3][4] This extended circulation time can increase the probability of the ADC reaching the tumor site.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the antibody or payload, potentially reducing the immunogenicity of the conjugate.[]

  • Modulation of Off-Target Toxicity: By improving the ADC's PK profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[3]

Comparative Analysis of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG chain is a critical parameter that can be fine-tuned to achieve the desired pharmacokinetic profile. While specific data for a PEG10 linker is not abundant, studies on ADCs with varying PEG lengths provide valuable insights into the expected performance.

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[6]

As the data indicates, increasing the PEG linker length generally leads to a slower clearance rate. A threshold effect is often observed around PEG8, beyond which further increases in length may not provide a significant additional advantage in reducing clearance.[3] Therefore, a PEG10 linker, as in this compound, is expected to be in the optimal range for minimizing clearance and extending plasma half-life.

Table 2: Impact of PEG Linker Length on ADC Half-Life and In Vivo Efficacy

PEG Linker LengthPayloadHalf-Life (t½)In Vivo Efficacy
No PEGMMAE~19.6 minLimited tumor accumulation
PEG4KMMAE49.2 min (2.5-fold increase)Improved tumor growth inhibition
PEG10KMMAE219.0 min (11.2-fold increase)Most ideal tumor therapeutic ability

Data from a study on affibody-drug conjugates.[4]

This trend of longer PEG chains leading to a prolonged half-life and improved in vivo efficacy is a recurring theme in ADC development.

Cleavable vs. Non-Cleavable PEG Linkers

The stability of the linker and its mechanism of payload release are as crucial as its length. PEG linkers can be designed to be either cleavable or non-cleavable.

Table 3: Comparison of Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Cleaved by specific enzymes (e.g., cathepsins), acidic pH, or reducing agents (e.g., glutathione) in the tumor microenvironment or within the cell.Payload is released upon complete lysosomal degradation of the antibody.
Payload Form Released in its native, highly potent form.Released as an amino acid-linker-payload adduct.
Bystander Effect If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.The amino acid adduct is typically less membrane-permeable, limiting the bystander effect.
Plasma Stability Can be less stable, with a higher risk of premature payload release and off-target toxicity.Generally more stable in plasma, potentially leading to a better safety profile.[7]
Therapeutic Application Advantageous for treating heterogeneous tumors with varied antigen expression.Best suited for homogeneous tumors with high antigen expression.

The this compound linker, in its final conjugated form, would likely be part of a larger linker construct that determines its cleavability. The PEG10 component itself is stable; the cleavable or non-cleavable properties would be conferred by other chemical moieties integrated into the linker design.

Experimental Protocols for Pharmacokinetic Analysis of ADCs

Accurate assessment of an ADC's pharmacokinetic profile is essential for its preclinical and clinical development. The following are detailed methodologies for key experiments used to characterize the in vivo behavior of ADCs.

Murine Pharmacokinetic Study Design

A typical workflow for an in vivo pharmacokinetic study involves several stages, from animal model selection to data analysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_model Animal Model Selection (e.g., Tumor-bearing mice) adc_prep ADC Formulation and Dose Preparation animal_model->adc_prep dosing ADC Administration (e.g., Intravenous) adc_prep->dosing blood_collection Serial Blood Collection (Multiple Time Points) dosing->blood_collection tissue_harvest Tissue Harvesting (Terminal Time Point) blood_collection->tissue_harvest sample_processing Sample Processing (Plasma/Tissue Homogenates) tissue_harvest->sample_processing bioanalysis Bioanalytical Quantification (ELISA, LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Half-life, Clearance) bioanalysis->pk_analysis G plate_prep Plate Coating (Capture Antibody) blocking Blocking (Prevent Non-specific Binding) plate_prep->blocking sample_add Sample/Standard Addition blocking->sample_add detection_ab Detection Antibody Addition (Enzyme-conjugated) sample_add->detection_ab substrate_add Substrate Addition detection_ab->substrate_add readout Color Development & Readout substrate_add->readout G sample_prep Sample Preparation (Protein Precipitation/Extraction) chromatography Liquid Chromatography (Separation) sample_prep->chromatography ionization Mass Spectrometry (Ionization) chromatography->ionization detection Mass Spectrometry (Detection & Quantification) ionization->detection

References

Validating the Selectivity of PROTACs Synthesized with Novel Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the selectivity of PROTACs synthesized with novel linkers, using a hypothetical PROTAC, Hypo-PROTAC-1 (synthesized with a THP-PEG10-Boc linker), as an example. Its performance is compared against a well-characterized PROTAC, Reference-PROTAC-A , and a less selective, earlier-generation PROTAC, Basic-PROTAC-B .

Introduction to PROTAC Selectivity

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The selectivity of a PROTAC is its ability to induce the degradation of the intended target protein without affecting other proteins in the cell. This is a critical parameter in drug development, as off-target effects can lead to toxicity. The linker plays a crucial role in determining the ternary complex formation and, consequently, the selectivity and efficacy of the PROTAC.

Comparative Selectivity Profiling

The selectivity of Hypo-PROTAC-1 was assessed and compared to Reference-PROTAC-A and Basic-PROTAC-B using a panel of in-vitro and cellular assays. The primary target for all three PROTACs is the hypothetical Protein of Interest (POI), while a known off-target protein is Off-Target Protein 1 (OTP-1).

In-Vitro Degradation Potency and Selectivity

The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values were determined for the target protein (POI) and a known off-target protein (OTP-1).

PROTACTarget ProteinDC50 (nM)Dmax (%)Off-Target ProteinDC50 (nM)Dmax (%)Selectivity (OTP-1/POI DC50)
Hypo-PROTAC-1 POI1592OTP-1>1000<10>66
Reference-PROTAC-A POI2595OTP-18001532
Basic-PROTAC-B POI15085OTP-1300502
Cellular Viability Assay

The half-maximal inhibitory concentration (IC50) was determined in a human cell line to assess the overall cytotoxicity of the PROTACs.

PROTACIC50 (µM)
Hypo-PROTAC-1 >25
Reference-PROTAC-A 15
Basic-PROTAC-B 5

Experimental Protocols

Cell Culture

Human cervical cancer (HeLa) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

HeLa cells were seeded in 6-well plates and treated with varying concentrations of PROTACs for 24 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against the POI, OTP-1, and a loading control (e.g., GAPDH).

Quantitative Proteomics (dTAG)

For a global assessment of selectivity, a dTAG (degradation tag) approach combined with mass spectrometry was employed. A cell line expressing a dTAG-fused version of the POI was treated with the PROTACs. The proteome-wide changes were then analyzed to identify off-target degradation events.

Cellular Viability Assay (CellTiter-Glo®)

HeLa cells were seeded in 96-well plates and treated with a serial dilution of the PROTACs for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

Visualizing Mechanisms and Workflows

PROTAC_Mechanism cluster_0 PROTAC-induced Ternary Complex cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target Protein (POI) Target Protein (POI) PROTAC->Target Protein (POI) binds E3 Ligase E3 Ligase PROTAC->E3 Ligase recruits Proteasome Proteasome Target Protein (POI)->Proteasome targeted to Ubiquitin Ubiquitin E3 Ligase->Ubiquitin transfers Ubiquitin->Target Protein (POI) tags Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides degrades into

Caption: General mechanism of action for a PROTAC.

Selectivity_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Selectivity Validation cluster_analysis Data Analysis Synthesize PROTACs Synthesize PROTACs Western Blot Western Blot Synthesize PROTACs->Western Blot Quantitative Proteomics Quantitative Proteomics Synthesize PROTACs->Quantitative Proteomics Cell Viability Assay Cell Viability Assay Synthesize PROTACs->Cell Viability Assay Determine DC50/Dmax Determine DC50/Dmax Western Blot->Determine DC50/Dmax Identify Off-Targets Identify Off-Targets Quantitative Proteomics->Identify Off-Targets Assess Cytotoxicity Assess Cytotoxicity Cell Viability Assay->Assess Cytotoxicity

Caption: Experimental workflow for PROTAC selectivity validation.

Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor POI Target Protein (POI) Receptor->POI Downstream Effector Downstream Effector POI->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response PROTAC PROTAC PROTAC->POI degrades

Caption: Hypothetical signaling pathway involving the target protein.

Safety Operating Guide

Proper Disposal of THP-PEG10-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of THP-PEG10-Boc, a PEG-based PROTAC linker. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to standard chemical waste management protocols.

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for this compound identifies it as "Harmful if swallowed" and, critically, "Very toxic to aquatic life with long lasting effects"[1]. Therefore, it is imperative that this compound and its containers are not disposed of in the regular trash or down the drain. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat.

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant disposal process. All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.

    • Contaminated consumables such as pipette tips, weigh boats, gloves, and paper towels must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and sealed hazardous waste container.

    • Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed. Given that this compound is often dissolved in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solvent's hazardous properties must also be considered for labeling and disposal.

Step-by-Step Disposal Protocol

The overarching principle for the disposal of this compound is to contain the chemical and transfer it to a licensed waste disposal facility.

  • Preparation for Disposal: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents present. The approximate concentration and quantity should also be noted.

  • Storage: Store the sealed and labeled waste containers in a designated, secure area, away from incompatible materials, until collection.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: The final disposal must be conducted in accordance with all applicable federal, state, and local regulations at an approved waste disposal plant[1].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.

  • Wear Appropriate PPE: Before cleaning the spill, don the PPE outlined in Table 1.

  • Containment and Absorption: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water. All cleaning materials must also be collected as hazardous waste.

Chemical Characteristics Relevant to Disposal

While no specific chemical neutralization protocol is provided in the available safety data, understanding the chemical nature of this compound can inform handling. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group, which is known to be labile under acidic conditions. However, it is not recommended to attempt deprotection as part of the disposal process without specific guidance from a qualified chemist or your EHS office, as this would create a more complex waste mixture.

Disposal Decision Workflow

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate absorb Absorb with Inert Material ppe->absorb label_waste Label Container Clearly: 'Hazardous Waste' 'this compound' Contents & Concentration segregate->label_waste store Store in Secure Designated Area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Disposal at Approved Facility contact_ehs->disposal spill Spill Occurs spill->ppe collect_spill Collect as Hazardous Waste absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->label_waste

References

Essential Safety and Logistics for Handling THP-PEG10-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the handling of THP-PEG10-Boc, including detailed operational and disposal plans to address procedural questions and build confidence in laboratory safety practices.

Hazard Identification and Personal Protective Equipment

The handling of this compound requires a comprehensive understanding of its potential hazards to ensure the implementation of appropriate safety measures. While the specific toxicology of this compound is not fully characterized, an analysis of its constituent components—Tetrahydropyran (THP), Polyethylene Glycol (PEG), and a tert-butyloxycarbonyl (Boc) protected amine—provides a basis for a thorough risk assessment. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

The THP component is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation[2][3]. It also has the potential to form explosive peroxides upon contact with air[2]. The Boc protecting group is sensitive to acidic conditions and can decompose to release isobutylene (B52900) and carbon dioxide[4]. Given these hazards, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[3].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough times.
Body Protection Laboratory CoatA long-sleeved lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume HoodAll handling of this compound, especially when in solid form or dissolved in a volatile solvent, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[5]. If exposure limits are exceeded, a full-face respirator should be used[3].
Operational Plan: A Step-by-Step Protocol for Handling

A systematic approach to handling this compound from receipt to use is critical for minimizing risk and ensuring the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[3].

  • For long-term stability, it is recommended to store this compound at -20°C.

2. Preparation for Use:

  • Before opening, allow the container to warm to room temperature to prevent condensation of moisture.

  • All handling of the solid compound or its solutions must be performed in a certified chemical fume hood[5].

  • To minimize exposure to air, consider handling the compound under an inert atmosphere such as argon or nitrogen.

3. Weighing and Solution Preparation:

  • When weighing the solid, use non-sparking tools and take measures to prevent static discharge[3].

  • Prepare solutions by dissolving the compound in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[4].

4. Experimental Use:

  • When using this compound in reactions, ensure that all glassware is clean and dry.

  • Avoid contact with skin and eyes[5]. In case of accidental contact, follow the first-aid measures outlined in the SDS[1].

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, as well as contaminated items like pipette tips, weigh boats, and gloves, in a dedicated and clearly labeled hazardous waste container[4].

  • Liquid Waste: Solutions of this compound should be collected in a designated container for non-halogenated organic waste. Do not mix with other waste streams[4].

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The container must be kept tightly closed when not in use[4].

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate if necessary.

  • Absorb the spill with an inert material such as vermiculite (B1170534) or sand[5].

  • Carefully collect the absorbed material into the designated hazardous waste container[5].

  • Clean the spill area with a detergent and water, and collect the cleaning materials as hazardous waste[4].

4. Final Disposal:

  • Do not dispose of this compound down the drain[4].

  • All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1].

Experimental Workflow and Safety Protocols

To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram has been created. This diagram outlines the key stages from receiving the compound to its final disposal, emphasizing the critical safety precautions at each step.

Safe_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect PPE1 Wear PPE: Goggles, Gloves, Lab Coat Receive->PPE1 Store Store at -20°C in a well-ventilated area Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate FumeHood Work in a Chemical Fume Hood Equilibrate->FumeHood PPE2 Wear PPE: Goggles, Gloves, Lab Coat Equilibrate->PPE2 Weigh Weigh Compound FumeHood->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Segregate Segregate Solid & Liquid Waste Experiment->Segregate PPE3 Wear PPE: Goggles, Gloves, Lab Coat Experiment->PPE3 Label Label Hazardous Waste Container Segregate->Label Segregate->PPE3 Dispose Dispose via Approved Waste Management Label->Dispose

A workflow for the safe handling of this compound, from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.